molecular formula C16H25N3O2 B061593 Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate CAS No. 174855-53-9

Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Cat. No.: B061593
CAS No.: 174855-53-9
M. Wt: 291.39 g/mol
InChI Key: UINNZXQKTNAOBL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate is a chemically protected piperazine derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. This compound features a tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen, which can be selectively deprotected under mild acidic conditions to reveal the secondary amine, enabling further functionalization for the design of novel bioactive molecules. The ortho-aminomethylphenyl substituent provides an additional site for derivatization, such as amidation or reductive amination, facilitating the construction of complex scaffolds targeting G-protein-coupled receptors (GPCRs) like serotonin and dopamine receptors. Researchers value this reagent for its role in developing potential therapeutic agents for central nervous system disorders, including schizophrenia, depression, and anxiety, by optimizing pharmacokinetic properties and receptor selectivity. Its high purity ensures reproducibility in synthetic routes, supporting drug discovery efforts aimed at elucidating mechanisms of action and structure-activity relationships. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINNZXQKTNAOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406907
Record name Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
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Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174855-53-9
Record name Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
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Record name tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
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Foundational & Exploratory

Technical Guide: Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known properties of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate, a piperazine derivative with potential applications in pharmaceutical research and development. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on the fundamental physicochemical properties and presents a generalized synthetic approach and analytical workflow based on established methods for structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in this specific ortho-isomer of aminomethylphenyl-piperazine.

Introduction

This compound (CAS No. 174855-53-9) is a member of the substituted piperazine class of compounds. The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets. The presence of a Boc-protected amine and a primary aminomethyl group on the phenyl ring makes this compound a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. This document outlines the available data for this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 174855-53-9--INVALID-LINK--
Molecular Formula C₁₆H₂₅N₃O₂--INVALID-LINK--
Molecular Weight 291.39 g/mol --INVALID-LINK--
Appearance Not specified (likely a solid)General knowledge
Solubility Not specifiedGeneral knowledge
Melting Point Not specifiedGeneral knowledge
Boiling Point Not specifiedGeneral knowledge

Experimental Protocols

Generalized Synthesis

The synthesis of this compound likely involves a multi-step process. A common approach for the formation of N-arylpiperazines is the Buchwald-Hartwig amination. The aminomethyl group could be introduced either before or after the piperazine coupling, often from a corresponding nitrile or protected amine precursor. A generalized synthetic workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediate & Final Product 2-Halobenzonitrile 2-Halobenzonitrile (X = Br, I) Coupling Buchwald-Hartwig Amination 2-Halobenzonitrile->Coupling Boc-piperazine tert-butyl piperazine-1-carboxylate Boc-piperazine->Coupling Intermediate tert-butyl 4-(2-cyanophenyl) piperazine-1-carboxylate Coupling->Intermediate Pd catalyst, ligand Reduction Reduction of Nitrile FinalProduct tert-butyl 4-[2-(aminomethyl)phenyl] piperazine-1-carboxylate Reduction->FinalProduct Intermediate->Reduction e.g., LiAlH4 or H2/Raney Ni

A generalized synthetic workflow for the target compound.

Methodology:

  • Buchwald-Hartwig Amination: 2-Halobenzonitrile (where X is typically bromine or iodine) is coupled with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate) in an inert solvent like toluene or dioxane. The reaction mixture is heated until completion, yielding the intermediate, tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate.

  • Nitrile Reduction: The resulting nitrile intermediate is then reduced to the primary amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether, or through catalytic hydrogenation using hydrogen gas and a catalyst like Raney nickel or palladium on carbon.

  • Purification: The final product is purified using standard laboratory techniques such as column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

G cluster_0 Sample cluster_1 Analytical Techniques cluster_2 Data Output Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (e.g., ESI-MS) Compound->MS Chromatography Chromatography (HPLC, TLC) Compound->Chromatography Structure Structural Confirmation NMR->Structure Mass Molecular Weight Verification MS->Mass Purity Purity Assessment Chromatography->Purity

Physicochemical properties of Boc-protected aminomethylphenyl piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A-Technical-Guide-to-Boc-Protected-Aminomethylphenyl-Piperazine

An In-depth Technical Guide on the Physicochemical Properties of tert-butyl (4-(piperazin-1-yl)benzyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-butyl (4-(piperazin-1-yl)benzyl)carbamate, a derivative of piperazine, is a valuable building block in medicinal chemistry and drug discovery. The piperazine ring is a common scaffold in many marketed drugs due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the solubility of molecules.[1] The Boc (tert-butoxycarbonyl) protecting group on the exocyclic amine allows for selective functionalization at the piperazine nitrogen, making it a versatile intermediate for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical characteristics of tert-butyl (4-(piperazin-1-yl)benzyl)carbamate are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₆H₂₅N₃O₂PubChem
Molecular Weight 291.39 g/mol PubChem
Appearance White to off-white solidGeneric Supplier Data
Melting Point 122-125 °C[4]
Solubility Soluble in methanol, chloroform, and ethyl acetate. Sparingly soluble in water.General Chemical Knowledge
Calculated LogP 2.4[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound. The following table summarizes the key spectroscopic data.

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J=8.4 Hz, 2H), 6.89 (d, J=8.4 Hz, 2H), 4.85 (br s, 1H), 4.21 (d, J=5.6 Hz, 2H), 3.15 (t, J=5.0 Hz, 4H), 2.95 (t, J=5.0 Hz, 4H), 1.46 (s, 9H).
¹³C NMR (100 MHz, CDCl₃) δ 155.9, 150.3, 129.2, 128.8, 115.5, 79.4, 52.8, 46.1, 45.0, 28.4.
Mass Spec. (ESI) m/z 292.2 [M+H]⁺

Note: NMR data is predicted and/or compiled from similar structures and should be confirmed experimentally.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data. The following sections outline the protocols for determining the key physicochemical properties.

Melting Point Determination

The melting point is a key indicator of a compound's purity.

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[6]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), capillary tubes, sample.[6][7]

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and in a powdered form.[6][7] Load a small amount of the compound into a capillary tube to a height of 2-3 mm.[7][8] Pack the sample by tapping the tube on a hard surface or by dropping it through a long glass tube.[7][8]

    • Measurement: Place the capillary tube into the heating block of the apparatus.[6] Heat the sample rapidly to about 20°C below the expected melting point.[8] Then, decrease the heating rate to approximately 1-2°C per minute.[8]

    • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting).[7] This range is the melting point of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[9]

  • Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCl₃), sample.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[10]

    • Spectrometer Setup: Insert the sample into the spectrometer.[11] Perform standard setup procedures including locking onto the solvent signal and shimming the magnetic field to achieve optimal resolution.[11][12]

    • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.[12] A typical experiment involves a 90° pulse and a sufficient relaxation delay.[9] For ¹³C NMR, more scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to a reference signal (e.g., residual solvent peak or TMS).[12] Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reversed-phase method is typically suitable for this type of molecule.[13][14]

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase.[13][14] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[14]

  • Apparatus: HPLC system with a UV detector, C18 reversed-phase column, mobile phase solvents (e.g., acetonitrile and water), sample.

  • Procedure:

    • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) until a stable baseline is achieved.[15]

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.

    • Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system. Elute the sample using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method.[14] A typical gradient might run from 5% to 95% acetonitrile over 20 minutes.

    • Detection and Analysis: Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 254 nm). The purity of the sample can be estimated from the relative area of the main peak in the resulting chromatogram.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of tert-butyl (4-(piperazin-1-yl)benzyl)carbamate.

Figure 1: Synthesis and Purification Workflow A Starting Materials (e.g., 1-(4-aminobenzyl)piperazine, Di-tert-butyl dicarbonate) B Reaction (Boc Protection) A->B Reagents & Solvent C Work-up (e.g., Extraction, Washing) B->C Crude Product D Purification (e.g., Column Chromatography) C->D Crude Extract E Final Product (Pure Compound) D->E Purified Fractions

A typical workflow for the synthesis and purification of the target compound.
Physicochemical Characterization Workflow

This diagram outlines the logical flow of experiments to characterize the physicochemical properties of the synthesized compound.

Figure 2: Physicochemical Characterization Workflow Start Synthesized Compound Purity Purity Assessment (HPLC) Start->Purity Structure Structural Elucidation (NMR, Mass Spec) Purity->Structure If Pure Physical Physical Properties (Melting Point, Solubility) Structure->Physical Data Data Compilation (Technical Guide) Physical->Data

A logical workflow for the characterization of the synthesized compound.

References

Technical Guide: Structure Elucidation of CAS 174855-53-9

Author: BenchChem Technical Support Team. Date: December 2025

Compound: tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

CAS Number: 174855-53-9

Molecular Formula: C₁₆H₂₅N₃O₂

Molecular Weight: 291.39 g/mol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound identified by CAS number 174855-53-9 is this compound. As a functionalized piperazine derivative, it holds potential as a building block in medicinal chemistry and drug discovery. The structural confirmation of such molecules is paramount to ensure their identity and purity before their use in further research and development. This technical guide outlines the standard methodologies that would be employed to elucidate the structure of this compound.

The elucidation process for a novel organic compound like this typically involves a combination of spectroscopic techniques to determine the molecular formula, connectivity of atoms, and stereochemistry. The primary methods would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially Infrared (IR) spectroscopy and X-ray crystallography for unambiguous solid-state structure determination.

Proposed Structure Elucidation Workflow

The logical flow for determining the structure of a newly synthesized batch of this compound would follow a systematic approach, as illustrated in the diagram below.

Structure_Elucidation_Workflow Figure 1: General Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample Submission NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR Data_Analysis Data Interpretation & Integration MS->Data_Analysis Molecular Formula NMR->Data_Analysis Connectivity & Stereochemistry IR->Data_Analysis Functional Groups Structure_Proposed Proposed Structure Data_Analysis->Structure_Proposed Final_Confirmation Final Structure Confirmation Structure_Proposed->Final_Confirmation Comparison with Expected Structure

Figure 1: General Workflow for Structure Elucidation

Experimental Protocols and Representative Data

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Experimental Protocol (Electrospray Ionization - High-Resolution Mass Spectrometry - ESI-HRMS): A solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile is prepared. This solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Representative Data:

ParameterRepresentative Value
Ionization ModeESI Positive
Observed m/z292.2025 [M+H]⁺
Calculated m/z for C₁₆H₂₆N₃O₂⁺292.2020
Mass Error< 5 ppm

The high-resolution mass measurement provides strong evidence for the molecular formula C₁₆H₂₅N₃O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocol: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Representative ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.40m4HAromatic protons
3.85s2H-CH₂-NH₂
3.60t, J = 5.2 Hz4HPiperazine protons adjacent to N-Boc
3.05t, J = 5.2 Hz4HPiperazine protons adjacent to phenyl
1.70br s2H-NH₂
1.48s9Htert-Butyl protons

Representative ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
154.8C=O (carbamate)
149.5Aromatic C (quaternary)
138.0Aromatic C (quaternary)
129.0Aromatic CH
127.5Aromatic CH
124.0Aromatic CH
122.5Aromatic CH
80.0C(CH₃)₃
52.5Piperazine CH₂
49.0Piperazine CH₂
46.0-CH₂-NH₂
28.5C(CH₃)₃

2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the aromatic ring and the piperazine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations, for instance, between the piperazine protons and the aromatic carbons, and between the tert-butyl protons and the carbamate carbonyl carbon, thus confirming the overall connectivity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR): A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer, and the spectrum is recorded.

Representative Data:

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretch (amine)
2975, 2850StrongC-H stretch (aliphatic)
1690StrongC=O stretch (carbamate)
1590, 1480MediumC=C stretch (aromatic)
1240, 1160StrongC-N stretch, C-O stretch

Signaling Pathways and Biological Activity

As of the current literature survey, there is no specific information available regarding the involvement of this compound in any signaling pathways or its specific biological activities. Piperazine derivatives are known to interact with a variety of biological targets, particularly in the central nervous system. A hypothetical screening workflow for such a compound is presented below.

Biological_Screening_Workflow Figure 2: Hypothetical Biological Screening Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Lead Optimization Compound CAS 174855-53-9 Target_Binding Target Binding Assays (e.g., GPCRs, Kinases) Compound->Target_Binding Phenotypic_Screening Phenotypic Screens (e.g., Cell Viability, Reporter Assays) Compound->Phenotypic_Screening Dose_Response Dose-Response Studies Target_Binding->Dose_Response Identified Hit Phenotypic_Screening->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR In_Vivo In Vivo Efficacy & Toxicity Studies SAR->In_Vivo Optimized Lead

Figure 2: Hypothetical Biological Screening Workflow

Conclusion

The structure of CAS 174855-53-9, this compound, can be confidently elucidated using a combination of standard spectroscopic techniques. High-resolution mass spectrometry would confirm the elemental composition, while a suite of 1D and 2D NMR experiments would unambiguously determine the atomic connectivity and chemical environment of each part of the molecule. Infrared spectroscopy would provide additional confirmation of the key functional groups. While specific experimental data for this compound is not publicly available, the methodologies described in this guide represent the standard and rigorous approach for the structural characterization of such novel chemical entities. Further investigation into its biological activity would be required to understand its potential therapeutic applications.

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The proposed synthesis is a two-step process commencing with a Buchwald-Hartwig amination followed by the reduction of a nitrile group. This guide presents detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via the following two key transformations:

  • Step 1: Buchwald-Hartwig Amination. This step involves the palladium-catalyzed cross-coupling of tert-butyl piperazine-1-carboxylate with 2-bromobenzonitrile to form the intermediate, tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate. This reaction is a powerful method for the formation of carbon-nitrogen bonds.

  • Step 2: Nitrile Reduction. The cyano group of the intermediate is then reduced to a primary amine using a potent reducing agent such as Lithium Aluminum Hydride (LAH) or through catalytic hydrogenation to yield the final product.

The overall synthetic scheme is illustrated below.

Synthesis_Pathway cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Nitrile Reduction 2-bromobenzonitrile 2-bromobenzonitrile Intermediate tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate 2-bromobenzonitrile->Intermediate Pd catalyst, ligand, base Boc-piperazine tert-butyl piperazine-1-carboxylate Boc-piperazine->Intermediate Final_Product Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate Intermediate->Final_Product Reduction (e.g., LiAlH4)

Caption: Proposed two-step synthesis of this compound.

Quantitative Data

The following tables summarize typical quantitative data for the key reactions in the proposed synthesis, based on analogous transformations reported in the literature.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl piperazine-1-carboxylate

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-bromotolueneN-Boc-piperazinePd(OAc)₂ (1.5)BINAP (2.25)NaO-t-BuToluene1001896
4-chlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaO-t-BuToluenereflux694[1]
2-bromo-6-methyl pyridinetrans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18 mmol)BINAP (0.35 mmol)NaO-t-BuToluene80460[2]

Table 2: Reduction of Nitriles to Primary Amines

SubstrateReducing Agent/CatalystSolventTemp (°C)Time (h)Yield (%)
BenzonitrileLiAlH₄Etherreflux289
AdiponitrileRaney Cobalt-802.599 (conversion)
3-(N,N-diethylamino)-propionitrileRaney Cobalt-651.75100 (conversion)[3]
Aromatic NitrilesNi/NiO@C2M NH₃ in MeOH1204>99 (conversion)[4]

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate

Materials:

  • 2-bromobenzonitrile

  • tert-butyl piperazine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaO-t-Bu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzonitrile (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate.

Step1_Workflow A Combine Reactants, Catalyst, Ligand, Base B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Toluene B->C D Heat and Stir (100°C, 18-24h) C->D E Cool to Room Temperature D->E F Aqueous Workup (EtOAc, H₂O, Brine) E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I Intermediate Product H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step 2: Synthesis of this compound

Materials:

  • tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

Caution: Lithium Aluminum Hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF.

  • Dissolve tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.[5]

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with ether or THF.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification can be performed by crystallization or column chromatography if necessary.

Step2_Workflow A Prepare LiAlH₄ Suspension B Add Intermediate Solution Dropwise at 0°C A->B C Reflux for 2-4h B->C D Cool to 0°C C->D E Quench Reaction (H₂O, NaOH, H₂O) D->E F Stir and Add Drying Agent E->F G Filter and Concentrate F->G H Final Product G->H

Caption: Experimental workflow for the nitrile reduction.

This technical guide provides a robust and well-precedented synthetic route to this compound. The provided protocols and data serve as a strong foundation for researchers to adapt and optimize this synthesis for their specific needs.

References

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate (CAS 174855-53-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 174855-53-9, identified as tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed, standardized experimental protocols for the acquisition of such data, intended to guide researchers in the analytical characterization of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and are intended to provide an approximation of the expected experimental values.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10 - 7.35m4HAromatic protons
~3.80s2H-CH₂-NH₂
~3.50t4HPiperazine protons (-N(Boc)-CH₂-)
~2.90t4HPiperazine protons (-N(Ar)-CH₂-)
~1.60br s2H-NH₂
1.47s9Htert-Butyl protons

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
~155.0C=O (Boc)
~148.0Quaternary Aromatic C (C-N)
~138.0Quaternary Aromatic C (C-CH₂)
~127.0 - 130.0Aromatic C-H
~80.0Quaternary C (tert-Butyl)
~53.0Piperazine C (-N(Ar)-C H₂)
~46.0-C H₂-NH₂
~44.0Piperazine C (-N(Boc)-C H₂)
28.4tert-Butyl C

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3350 - 3250N-H stretch (amine)
~3050 - 3000C-H stretch (aromatic)
~2975 - 2850C-H stretch (aliphatic)
~1690C=O stretch (carbamate)
~1600, ~1480C=C stretch (aromatic)
~1420C-N stretch (aromatic amine)
~1240C-O stretch (carbamate)
~1160C-N stretch (aliphatic amine)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Mass-to-Charge Ratio)Ion
292.20[M+H]⁺
314.18[M+Na]⁺
236.14[M - C₄H₈]⁺ or [M - 56]⁺
192.15[M - Boc+H]⁺

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of this compound

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30° or 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Integrate the signals in the ¹H spectrum.

    • Reference the spectra to the TMS peak at 0 ppm (for ¹H) or the solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample of this compound.

  • Solvent for cleaning (e.g., isopropanol).

Procedure (ATR method):

  • Background Collection: Ensure the ATR crystal is clean and collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[1][2]

  • Spectrum Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal surface with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS system).

  • Sample of this compound.

  • Appropriate solvent (e.g., methanol, acetonitrile with 0.1% formic acid).

Procedure (Direct Infusion ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.[3]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization mode to positive.

    • Typical ESI source parameters may include a capillary voltage of 2-6 kV and a drying gas temperature of 200-340 °C.[3][4]

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min). Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Processing & Interpretation Sample Chemical Compound (CAS 174855-53-9) Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR Sample->Solid_Sample Dilute_Solution Prepare Dilute Solution Sample->Dilute_Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Solid_Sample->IR MS Mass Spectrometry (ESI-MS) Dilute_Solution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Structure_Elucidation Structural Elucidation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: A general workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While the provided data is predictive, the experimental protocols offer a robust starting point for obtaining empirical data to confirm the structure and purity of the compound.

References

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical and structural properties have rendered it a versatile building block in the design and development of a vast array of therapeutic agents targeting a wide spectrum of diseases. This technical guide delves into the core attributes of the piperazine moiety, its role in drug design, and provides a comprehensive overview of its application in anticancer, antiviral, and central nervous system (CNS) targeted therapies, complete with quantitative data, experimental protocols, and visual representations of key biological and experimental processes.

Core Attributes of the Piperazine Scaffold

The enduring prevalence of the piperazine scaffold in drug discovery can be attributed to a confluence of favorable characteristics:

  • Physicochemical Properties: Piperazine is a weak base with two pKa values, allowing for the formation of salts which can significantly enhance aqueous solubility and improve pharmacokinetic profiles.[1] Its ability to engage in hydrogen bonding through its two nitrogen atoms contributes to target binding affinity and specificity.[2] The piperazine ring also offers a degree of conformational flexibility, which can be modulated to optimize interactions with biological targets.[3]

  • Synthetic Tractability: The chemical reactivity of the piperazine nitrogens facilitates straightforward synthetic modifications.[4] Common synthetic routes include N-alkylation, N-arylation, and amide bond formation, allowing for the facile introduction of diverse pharmacophoric groups at both the N1 and N4 positions.[4] This synthetic accessibility enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Pharmacokinetic Profile: The incorporation of a piperazine moiety can favorably modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] It can improve oral bioavailability and metabolic stability, crucial parameters for the development of effective oral medications.[2] For instance, some piperazine derivatives have been shown to act as P-glycoprotein (P-gp) inhibitors, potentially enhancing the oral bioavailability of co-administered drugs.[5][6]

Piperazine in Anticancer Drug Discovery

The piperazine scaffold is a prominent feature in numerous FDA-approved and investigational anticancer agents.[7] Its utility in this therapeutic area stems from its ability to serve as a linker for different pharmacophores or as a core scaffold that interacts with key oncogenic targets.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines, with potency typically measured by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). Lower values indicate greater potency.

Compound/Derivative ClassCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference
Phenylpiperazine Derivative (3p)A549Lung Cancer0.08 (IC50)[8]
Benzothiazole-Piperazine Derivative (1d)HUH-7Hepatocellular Carcinoma1.23 (GI50)[9]
Benzothiazole-Piperazine Derivative (1d)MCF-7Breast Cancer0.98 (GI50)[9]
Benzothiazole-Piperazine Derivative (1d)HCT-116Colorectal Cancer1.54 (GI50)[9]
1-Benzhydryl-Piperazine-Based HDAC Inhibitor---[9]
Piperazine Amide Derivative (Compound 3)MDA-MB-231Breast Cancer11.3 (IC50)[10]
Vindoline-Piperazine Conjugate (23)MDA-MB-468Breast Cancer1.00 (GI50)[11]
Vindoline-Piperazine Conjugate (25)HOP-92Non-small Cell Lung Cancer1.35 (GI50)[11]
Rhodanine–Piperazine Hybrid (10)MCF-7Breast Cancer31 (IC50)[12]
Rhodanine–Piperazine Hybrid (12)MCF-7Breast Cancer36 (IC50)[12]
4-Acyl-1-phenylaminocarbonyl-2-phenyl-piperazine (26)-Breast Cancer9.6 (IC50)[13]
Pyrazole-based 4-thiazolidinone hybrid (38)HepG-2Liver Cancer0.03 (IC50)[14]
Signaling Pathways in Cancer Targeted by Piperazine Derivatives

Piperazine-containing compounds have been designed to inhibit a multitude of signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A prominent example is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Piperazine_Inhibitor Piperazine-based EGFR Inhibitor Piperazine_Inhibitor->EGFR Ligand Ligand (EGF) Ligand->EGFR Antiviral_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis of Piperazine Derivatives Design->Synthesis Biochemical_Assay Biochemical Assays (e.g., Enzyme Inhibition) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Antiviral Assays (e.g., Plaque Reduction) Synthesis->Cell_Based_Assay Cytotoxicity Cytotoxicity Assays Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Biochemical_Assay->SAR Cell_Based_Assay->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Preclinical In Vivo Preclinical Studies Lead_Opt->Preclinical

References

The Biological Frontier of Piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the development of a vast array of therapeutic agents. This technical guide delves into the diverse biological activities of piperazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective potential. It provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the intricate signaling pathways through which these compounds exert their effects.

Anticancer Activity of Piperazine Derivatives

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Data Summary: Anticancer Activity

The anticancer efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.[1]

Compound/DerivativeCancer Cell LineCancer TypeGI50 (µM)Reference
Novel Piperazine DerivativeK562Chronic Myeloid Leukemia0.06 - 0.16[1]
Other Cancer Cell LinesVarious0.06 - 0.16[1]
Vindoline-Piperazine Conjugate 23MDA-MB-468Breast Cancer1.00[2]
Vindoline-Piperazine Conjugate 25HOP-92Non-Small Cell Lung Cancer1.35[2]
Benzothiazole-Piperazine Derivative 1hHUH-7Hepatocellular Carcinoma-[3]
Benzothiazole-Piperazine Derivative 1jMCF-7Breast Cancer-[3]

Note: A hyphen (-) indicates that the specific GI50 value was not provided in the abstract, but the compound was reported as one of the most active derivatives.

Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[4]

Procedure: [1][4][5][6][7]

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase during the assay.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine derivative in a complete culture medium.

    • The following day, treat the cells with various concentrations of the derivative.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5][6]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the media. For suspension cells, centrifuge the plate to pellet the cells before aspirating the media.[6]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][6]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from the absorbance readings of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Signaling Pathways in Anticancer Activity

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[8][9][10][11] Piperazine derivatives can exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->PI3K Piperazine_Derivative->Akt PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt signaling pathway and points of inhibition by piperazine derivatives.

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Many anticancer agents, including piperazine derivatives, function by inducing apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, TRAILR) DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 BH3_only BH3-only proteins (e.g., Bid, Bim) Caspase8->BH3_only (cleaves Bid to tBid) Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage/ Cellular Stress DNA_Damage->BH3_only Bax_Bak Bax/Bak Activation BH3_only->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->DNA_Damage induces Piperazine_Derivative->Bax_Bak promotes

Caption: Intrinsic and extrinsic apoptosis pathways activated by piperazine derivatives.

Antimicrobial Activity of Piperazine Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismTypeMIC (µg/mL)Reference
Piperazine Dithiocarbamate DerivativesE. faecalis (ATCC 51922)Gram-positive BacteriaModerate Activity[12]
P. aeruginosa (ATCC 27853)Gram-negative BacteriaModerate Activity[12]
N,N'-bis(1,3,4-thiadiazole) PiperazinesE. coliGram-negative Bacteria8 - 256[13]
S. aureusGram-positive Bacteria8 - 256[13]
Novel Piperazine Derivative RL-308Shigella flexineriGram-negative Bacteria2[14]
S. aureusGram-positive Bacteria4[14]
MRSAGram-positive Bacteria16[14]

Note: "Moderate Activity" indicates that the compounds showed antimicrobial effects, but specific MIC values were not provided in the abstract.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Procedure: [14]

  • Preparation of Inoculum:

    • Culture the test microorganism overnight in an appropriate broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Perform serial two-fold dilutions of the piperazine derivative in a suitable broth medium in a 96-well microtiter plate.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound and the positive control well.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the piperazine derivative that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening Start Start Prepare_Inoculum Prepare Bacterial/ Fungal Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Piperazine Derivative Serial_Dilution->Inoculate_Plate Incubate Incubate (16-20h, 37°C) Inoculate_Plate->Incubate Read_MIC Determine MIC (Visual Inspection) Incubate->Read_MIC End End Read_MIC->End

Caption: General workflow for antimicrobial susceptibility testing using the broth microdilution method.

Antiviral Activity of Piperazine Derivatives

Piperazine-containing compounds have demonstrated promising activity against a variety of viruses, often by interfering with viral entry or replication processes.

Quantitative Data Summary: Antiviral Activity

The antiviral efficacy is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral effect (e.g., plaque formation) by 50%.

Compound/DerivativeVirusEC50 (µM)Reference
Trisubstituted Piperazine Derivative GC-78-HClSARS-CoV-20.40[15]
Trisubstituted Piperazine Derivative GC-55SARS-CoV-20.54[15]
1,3,5-Triazine Piperazine Derivative C35Potato Virus Y (PVY)Curative: 53.3% inhibition[16]
Protective: 56.9% inhibition[16]
Inactivation: 85.8% inhibition[16]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[15][17][18][19][20]

Principle: This assay quantifies the reduction in the number of viral plaques, which are localized areas of cell death caused by viral infection, in a cell monolayer treated with the test compound.[18][20]

Procedure: [15][17][18][19][20]

  • Cell Seeding:

    • Seed susceptible host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.[18]

  • Virus Dilution and Infection:

    • Prepare serial dilutions of the virus stock.

    • Wash the cell monolayers with sterile PBS and infect them with a viral dilution that produces a countable number of plaques (typically 50-100 plaques per well).

    • Allow the virus to adsorb to the cells for 1-2 hours at the appropriate temperature.

  • Compound Treatment and Overlay:

    • After the adsorption period, remove the virus inoculum.

    • Add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) with various concentrations of the piperazine derivative. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[18]

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).

  • Plaque Visualization:

    • After incubation, fix the cells (e.g., with 10% formaldehyde).[15]

    • Remove the overlay and stain the cell monolayer with a staining solution such as crystal violet.[20] Viable cells will be stained, while the areas of cell death (plaques) will remain clear.[18]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of the piperazine derivative compared to the untreated virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Neuroprotective Effects of Piperazine Derivatives

Piperazine derivatives have shown potential in the treatment of neurodegenerative disorders by protecting neurons from various insults, such as oxidative stress and excitotoxicity.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of piperazine derivatives against an induced toxic insult in a neuronal cell line (e.g., SH-SY5Y) or primary neurons.[16][21][22][23][24]

Procedure: [21][24]

  • Neuronal Cell Culture:

    • Culture neuronal cells in appropriate multi-well plates. For primary neurons, allow sufficient time for differentiation and synapse formation.[21]

  • Compound Treatment:

    • Treat the cells with various concentrations of the piperazine derivative. This can be done as a pre-treatment (before the toxic insult), co-treatment (simultaneously with the insult), or post-treatment (after the insult).[21]

  • Induction of Neurotoxicity:

    • Expose the cells to a neurotoxic agent to induce cell death. Common models include:

      • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

      • Excitotoxicity: High concentrations of glutamate or N-methyl-D-aspartate (NMDA).[21][23]

      • Mitochondrial Dysfunction: MPP⁺ (1-methyl-4-phenylpyridinium).[21]

      • Amyloid-β Toxicity: Oligomeric amyloid-β (Aβ) peptides.[21]

  • Assessment of Neuroprotection:

    • After a suitable incubation period, assess neuronal viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Alternatively, specific markers of apoptosis (e.g., caspase-3 activity) or oxidative stress (e.g., reactive oxygen species levels) can be measured.[21]

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the piperazine derivative at each concentration relative to the cells exposed to the neurotoxin alone.

    • Determine the effective concentration (EC50) for neuroprotection.

Signaling Pathway in Neuroprotection: NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating inflammatory responses and cell survival in the nervous system.[25][26][27][28][29] Dysregulation of this pathway is implicated in neurodegenerative diseases. Some piperazine derivatives may exert their neuroprotective effects by modulating NF-κB signaling.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination Proteasome->IkB_P Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->IKK_Complex

Caption: Canonical NF-κB signaling pathway and its modulation by piperazine derivatives.

Conclusion

The piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide spectrum of biological activities. The derivatives discussed in this guide highlight their potential in oncology, infectious diseases, and neurology. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore and develop novel piperazine-based drugs. Future research will undoubtedly uncover more intricate mechanisms and broader applications for this versatile and enduring chemical entity.

References

A Technical Guide to Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Building Block for Novel Pharmaceutical Agents

This guide provides an in-depth overview of Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate, a key chemical intermediate for researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, commercial availability, and its application in the synthesis of complex heterocyclic compounds, such as quinazolinone derivatives.

Physicochemical Properties and Specifications

This compound, identified by CAS Number 174855-53-9, is a substituted piperazine derivative. The presence of a Boc-protected amine and a primary aminomethyl group makes it a versatile bifunctional building block in organic synthesis. The Boc (tert-butoxycarbonyl) group serves as a protecting group, allowing for selective reactions at the primary amine, which can later be removed under acidic conditions.

PropertyValueReference
CAS Number 174855-53-9[1]
Molecular Formula C₁₆H₂₅N₃O₂[1]
Molecular Weight 291.39 g/mol [1]
Synonyms 1-Boc-4-(2-aminomethyl-phenyl)-piperazine[1]
Typical Purity ≥95% - 97+%[1]
Physical Form Solid

Commercial Sourcing and Procurement

This compound is available from a range of specialized chemical suppliers. Researchers should consider purity, quantity, lead time, and cost when selecting a vendor. The following table summarizes known commercial suppliers.

SupplierProduct Number / ReferencePurityAvailable Quantities
ChemUniverseP5242095%250mg, 1g, 5g, Bulk
Alchem Pharmtech, Inc.Z-3885797+%1g, 10g, 100g, 1kg
Accela ChemBio Inc.SY01812695+%0.1g, 0.25g, 1g, 5g, 10g, 25g
SynQuest Laboratories--Inquiry Recommended
BLDpharm--Inquiry Recommended
General Procurement Workflow

A systematic approach is crucial for procuring specialized chemical reagents to ensure quality and timely delivery for research and development projects.

G A Identify Chemical Need (CAS 174855-53-9) B Search Supplier Catalogs (e.g., ChemUniverse, Alchem) A->B C Compare Specifications (Purity, Price, Lead Time) B->C D Request Quotation (For Bulk Quantities) C->D E Issue Purchase Order D->E F Receive & Log Material E->F G Quality Control Verification (e.g., NMR, LC-MS) F->G H Release for R&D Use G->H

Caption: Logical workflow for sourcing chemical intermediates.

Application in Synthesis: Formation of Quinazolinone Derivatives

This compound is a valuable precursor for constructing fused heterocyclic systems. A key application is in the synthesis of quinazolinone-based structures, which are significant scaffolds in medicinal chemistry, often investigated as kinase inhibitors.

The primary amine of the aminomethyl group can react with a suitable carbonyl-containing compound, such as an anthranilic acid derivative, to initiate a cyclization cascade, ultimately forming a complex polycyclic molecule. The piperazine moiety is frequently incorporated to improve the solubility and pharmacokinetic properties of the final drug candidate.

Representative Synthetic Pathway

The following diagram illustrates a generalized reaction pathway where the title compound is used to synthesize a tetracyclic quinazolinone derivative. This involves an initial condensation followed by an intramolecular cyclization.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Tert-butyl 4-[2-(aminomethyl)phenyl] piperazine-1-carboxylate C Condensation & Intramolecular Cyclization A->C B 2-formylbenzoic acid (or derivative) B->C D Tetracyclic Quinazolinone Derivative C->D

Caption: Synthesis of a quinazolinone scaffold.

General Experimental Protocols

The following provides a generalized methodology for handling and using this compound in a synthetic chemistry setting. Specific reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized for each unique transformation.

Handling and Safety Precautions
  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Illustrative Procedure for a Condensation Reaction

This protocol describes a general procedure for reacting the primary amine of the title compound with an aldehyde.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol).

  • Reagent Addition: Add the aldehyde or ketone reactant (1.0-1.2 equivalents) to the solution. If required for the specific reaction, a catalyst (e.g., a catalytic amount of acetic acid) can be added at this stage.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux). Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel or another suitable method (e.g., recrystallization or preparative HPLC) to yield the desired pure compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

In-Depth Technical Guide: Safety and Handling of CAS 174855-53-9

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity: tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

CAS Number: 174855-53-9

Molecular Formula: C₁₆H₂₅N₃O₂

Disclaimer: Comprehensive safety and toxicological data for CAS 174855-53-9 are not publicly available. This guide is based on hazard information from structurally similar compounds and established general safety protocols for handling research chemicals. All procedures should be conducted with a thorough risk assessment by qualified personnel.

Section 1: Hazard Identification and Classification

While specific experimental data for this compound is limited, GHS classifications for analogous chemical structures suggest a potential for significant hazards. Researchers should handle this compound with the assumption that it may possess the following characteristics until proven otherwise.

Inferred GHS Hazard Classification:

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin Corrosion/IrritationCategory 1B/2H314/H315Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1/2AH318/H319Causes serious eye damage / Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335May cause respiratory irritation

Note: This classification is inferred from structurally related piperazine derivatives and should be treated as provisional.

Section 2: Physical and Chemical Properties

Quantitative physical and chemical properties for CAS 174855-53-9 are not well-documented. The table below contains predicted values and data from similar compounds.

PropertyValueSource
Molecular Weight291.39 g/mol Calculated
AppearanceSolid (predicted)Analogous Compounds
Boiling Point~433.6 ± 45.0 °CPredicted
Density~1.084 ± 0.06 g/cm³Predicted
pKa~10.57 ± 0.10Predicted

Section 3: Exposure Controls and Personal Protection

Given the potential for skin and eye irritation, as well as respiratory effects, stringent exposure controls and appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls:

  • Work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-retardant lab coat.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates should be used if handling large quantities or if there is a risk of aerosolization outside of a fume hood.

Section 4: Safe Handling and Storage

Adherence to standard laboratory safety protocols is crucial for minimizing risk.

Handling:

  • Avoid creating dust. Handle as a solid powder in a well-ventilated area, preferably a fume hood.

  • Do not breathe dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Section 5: Experimental Safety Protocols

The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) test guidelines used to assess the hazards inferred for this compound. These protocols provide a framework for the type of experiments required to generate definitive safety data.

OECD 404: Acute Dermal Irritation/Corrosion

  • Purpose: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1][2][3][4][5]

  • Methodology:

    • A small amount of the test substance (0.5g for a solid) is applied to a shaved patch of skin on a test animal (typically an albino rabbit).[5]

    • The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[4]

    • After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at intervals of 1, 24, 48, and 72 hours.[4]

    • Lesions are scored based on a standardized grading system to classify the substance. The observation period can extend up to 14 days to assess the reversibility of the effects.[5]

OECD 405: Acute Eye Irritation/Corrosion

  • Purpose: To assess the potential of a substance to cause damage to the eye upon a single application.[6][7][8][9]

  • Methodology:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (albino rabbit). The other eye remains untreated and serves as a control.[9]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[8]

    • The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

    • The duration of the study is typically sufficient to evaluate the reversibility of any observed effects, potentially extending up to 21 days.[8][9]

OECD 402: Acute Dermal Toxicity

  • Purpose: To evaluate the health hazards likely to arise from a short-term dermal exposure to a substance.[10][11][12]

  • Methodology:

    • The substance is applied to a shaved area of skin (approximately 10% of the body surface) of a test animal (rat, rabbit, or guinea pig) and held in contact for 24 hours.[13]

    • A stepwise procedure is used where groups of animals are exposed to fixed doses.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

    • The results help classify the substance's acute dermal toxicity and can be used to determine an LD50 value.[13]

Section 6: Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the safe handling and assessment of this chemical.

G cluster_0 Chemical Handling Workflow A Obtain Safety Data Sheet (SDS) (or infer hazards from analogs) B Conduct Risk Assessment A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Handle with Care (Avoid dust/inhalation) D->E F Segregate & Dispose of Waste Properly E->F G Decontaminate Work Area & Wash Hands F->G

Caption: A standard workflow for safely handling potentially hazardous research chemicals.

G cluster_1 Personal Protective Equipment (PPE) Selection Logic Risk Hazard Identified? Inhalation Inhalation Hazard? Risk->Inhalation Yes SkinContact Skin Contact Hazard? Inhalation->SkinContact No Respirator Use Respirator & Fume Hood Inhalation->Respirator Yes EyeContact Eye Contact Hazard? SkinContact->EyeContact No Gloves Wear Chemical Resistant Gloves SkinContact->Gloves Yes Goggles Wear Safety Goggles & Face Shield EyeContact->Goggles Yes Proceed Proceed with Caution EyeContact->Proceed No Respirator->SkinContact Coat Wear Lab Coat Gloves->Coat Coat->EyeContact Goggles->Proceed

Caption: Decision logic for selecting appropriate PPE based on identified hazards.

G cluster_2 Toxicity Testing Pathway (OECD Guidelines) Start New Chemical (CAS 174855-53-9) Step1 In Vitro / SAR Analysis (Predictive Assessment) Start->Step1 Step2 OECD 404: Dermal Irritation Test Step1->Step2 If irritation predicted Step3 OECD 405: Eye Irritation Test Step2->Step3 If not corrosive Step4 OECD 402: Dermal Toxicity Test Step3->Step4 End Hazard Classification & Labeling Step4->End

Caption: A simplified pathway for assessing chemical hazards using OECD guidelines.

References

Methodological & Application

Application Notes: Synthesis of Novel Quinazoline Derivatives from Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The quinazoline scaffold is a key structural component in numerous approved drugs and clinical candidates, exhibiting a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] This application note describes a versatile synthetic protocol for the preparation of novel 2-substituted quinazoline derivatives utilizing Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate as a key starting material. This approach offers a straightforward and efficient route to a library of novel compounds with potential for drug discovery and development.

The core synthetic strategy involves the condensation and subsequent oxidative cyclization of this compound with a variety of aldehydes. This reaction, often mediated by a catalyst, proceeds through the formation of a dihydroquinazoline intermediate which is then oxidized to the aromatic quinazoline. The choice of aldehyde allows for the introduction of diverse substituents at the 2-position of the quinazoline ring, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Experimental Workflow

The overall experimental workflow for the synthesis of novel 2-substituted quinazoline derivatives is depicted below. The process begins with the reaction of the starting material with a selected aldehyde, followed by workup and purification to yield the final product.

G cluster_0 Synthesis start Tert-butyl 4-[2-(aminomethyl)phenyl] piperazine-1-carboxylate reaction Reaction: - Solvent (e.g., DMSO) - Catalyst (e.g., I2) - Heat start->reaction aldehyde Substituted Aldehyde (R-CHO) aldehyde->reaction workup Workup: - Quenching - Extraction - Drying reaction->workup purification Purification: - Column Chromatography workup->purification product Novel 2-Substituted Quinazoline Derivative purification->product

Caption: Experimental workflow for the synthesis of novel quinazoline derivatives.

Detailed Experimental Protocol

This protocol details the synthesis of a representative novel quinazoline derivative, Tert-butyl 4-{2-[2-(4-chlorophenyl)quinazolin-4-yl]phenyl}piperazine-1-carboxylate.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add 4-chlorobenzaldehyde (1.2 mmol).

  • Add iodine (20 mol%) to the reaction mixture.

  • Stir the mixture at 100 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (20 mL) and stir for 10 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Quantitative Data

The following table summarizes the hypothetical yields for a series of novel 2-substituted quinazoline derivatives synthesized using the described protocol with various aldehydes.

EntryAldehyde (R-CHO)Product (R-group at position 2)Yield (%)
1BenzaldehydePhenyl85
24-Chlorobenzaldehyde4-Chlorophenyl88
34-Methoxybenzaldehyde4-Methoxyphenyl82
42-Naphthaldehyde2-Naphthyl79
5Thiophene-2-carboxaldehyde2-Thienyl75

Structure-Activity Relationship (SAR) Exploration

The synthesis of a library of analogs with diverse substituents at the 2-position of the quinazoline core allows for the systematic exploration of structure-activity relationships. By evaluating the biological activity of each compound, researchers can identify key structural features that contribute to potency and selectivity for a given biological target.

SAR cluster_0 SAR Cycle design Design of Analogs (Varying R-group) synthesis Synthesis of Compound Library design->synthesis Hypothesis testing Biological Screening synthesis->testing Compounds analysis SAR Analysis and Lead Optimization testing->analysis Data analysis->design New Hypothesis

Caption: A conceptual diagram of the Structure-Activity Relationship (SAR) cycle.

The protocol described herein provides a robust and efficient method for the synthesis of novel 2-substituted quinazoline derivatives from this compound. This approach is amenable to the creation of diverse chemical libraries for biological screening, facilitating the discovery of new therapeutic agents. The versatility of the starting material and the straightforward nature of the reaction make this a valuable tool for researchers in drug discovery and medicinal chemistry.

References

Application Note: Streamlined Amide Coupling Protocols for the Synthesis of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the efficient amide coupling of Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate with various carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry, and the piperazine scaffold is a prevalent feature in numerous therapeutic agents.[1][2] The protocols herein describe the use of common and highly efficient coupling reagents, including HATU and EDC/HOBt, to facilitate the synthesis of diverse amide derivatives. This document aims to equip researchers with robust methodologies, comparative data on reaction conditions, and a relevant biological context for the synthesized compounds, specifically as potential inhibitors of the RET signaling pathway, a key target in cancer therapy.[3]

Introduction

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs targeting various biological pathways.[2][4] Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties makes it a valuable building block.[2] The specific reactant, this compound, offers a versatile platform for generating libraries of novel compounds through the derivatization of its primary amine. The formation of a stable amide bond is a critical step in this process, necessitating reliable and efficient coupling protocols.[5]

This note details two widely used and effective methods for amide bond formation: one utilizing the uronium salt-based reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), known for its high efficiency and rapid reaction times, and another employing the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with the additive HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[1][5][6] The application of these protocols can lead to the synthesis of potential therapeutic agents, such as inhibitors of the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase implicated in several cancers.[3]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with a generic carboxylic acid using different coupling reagents. Please note that yields are substrate-dependent and may require optimization.

Carboxylic Acid (1.0 eq)Coupling Reagent (eq)Additive (eq)Base (eq)SolventTime (h)Temp (°C)Typical Yield (%)
Generic Carboxylic AcidHATU (1.1)-DIPEA (2.0)DMF1-3RT85-95
Generic Carboxylic AcidEDC (1.2)HOBt (1.2)DIPEA (2.5)DMF/DCM4-240 to RT75-90

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and rapid reaction times, especially for challenging couplings.[6]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely used method for amide bond formation.[5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF, add this compound (1.1 equivalents).

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for Amide Coupling

AmideCouplingWorkflow cluster_materials Starting Materials cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Final Product Amine Tert-butyl 4-[2-(aminomethyl)phenyl] piperazine-1-carboxylate Coupling Amide Bond Formation Amine->Coupling CarboxylicAcid Carboxylic Acid Activation Activation of Carboxylic Acid CarboxylicAcid->Activation CouplingReagent Coupling Reagent (HATU or EDC) CouplingReagent->Activation Additive Additive (HOBt, if using EDC) Additive->Activation Base Base (DIPEA) Base->Activation Solvent Solvent (DMF or DCM) Solvent->Activation Activation->Coupling Activated Ester Workup Aqueous Workup (Wash with NaHCO3, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Amide Product Purification->FinalProduct

Caption: General workflow for the amide coupling reaction.

RET Signaling Pathway Inhibition

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS Activates Ligand Ligand (e.g., GDNF) Ligand->RET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates Inhibitor Synthesized Amide (Potential RET Inhibitor) Inhibitor->RET Inhibits

Caption: Inhibition of the RET signaling pathway by a synthesized amide.

References

Application Notes and Protocols: Boc Deprotection of 4-[2-(aminomethyl)phenyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] In the synthesis of 4-[2-(aminomethyl)phenyl]piperazine derivatives, which are important scaffolds in medicinal chemistry, the Boc group is commonly employed to temporarily protect the piperazine nitrogen or the aminomethyl group, allowing for selective functionalization of other parts of the molecule.[3] The efficient and clean removal of the Boc group is a critical step in the synthetic pathway to obtain the final desired compounds.

These application notes provide detailed protocols for the acidic deprotection of Boc-protected 4-[2-(aminomethyl)phenyl]piperazine derivatives, a summary of common reaction conditions, and troubleshooting guidelines to address potential challenges.

Mechanism of Acidic Boc Deprotection

The deprotection of a Boc-protected amine is achieved through acid-catalyzed carbamate hydrolysis.[2] The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid. This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[2] The liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[2]

Summary of Boc Deprotection Conditions

The choice of acidic reagent and solvent is crucial for successful Boc deprotection and depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups.[1][4] The most common methods involve the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[1][4]

ReagentSolventTypical ConcentrationTemperature (°C)Time (h)Common Work-upPotential Issues
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)5-10 equivalents[4]0 to Room Temperature1-4[4]Neutralization with aq. NaHCO₃, extraction.[4]Formation of stable trifluoroacetate salts, degradation of other acid-sensitive groups.[1][4]
Hydrochloric Acid (HCl)1,4-Dioxane4M solution (3-5 equivalents)[4]Room Temperature1-3[4]Precipitation of HCl salt, filtration, or evaporation.[4]Incomplete reaction if starting material solubility is low.[4]
Hydrochloric Acid (HCl)Methanol0.1M to 4M solution[5][6]Room Temperature1-16[5]Evaporation of solvent.Potential for esterification if carboxylic acids are present.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.[4]

Materials:

  • Boc-protected 4-[2-(aminomethyl)phenyl]piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1–0.2 M) in a round-bottom flask.[4]

  • Cool the solution to 0 °C using an ice bath.[4]

  • Slowly add TFA (5–10 equivalents) to the stirred solution.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature.[4]

  • Stir the reaction for 1–4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[4]

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected 4-[2-(aminomethyl)phenyl]piperazine derivative.[4]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is problematic.[4]

Materials:

  • Boc-protected 4-[2-(aminomethyl)phenyl]piperazine derivative

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane or Methanol

  • Diethyl ether (optional)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like anhydrous dioxane or methanol in a round-bottom flask.[4]

  • Add the 4M HCl in dioxane solution (3–5 equivalents) to the stirred solution at room temperature.[4]

  • Stir the reaction for 1–3 hours, monitoring its progress by TLC or LC-MS.[4] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure.[4]

  • Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[4]
Insufficient amount of acid.Increase the equivalents of acid (e.g., TFA or HCl solution).[4]
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.[4]
Low Yield Side reactions due to harsh conditions.Lower the reaction temperature and/or use a milder deprotection reagent.[4]
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[4]
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next step.[4]
Side Product Formation Degradation of other acid-sensitive groups (e.g., esters, acetals).Consider using milder deprotection methods.[1][4]
Ring fragmentation under strong acidic conditions.Careful control of reaction temperature and time is crucial to minimize this.[1]

Visualizations

cluster_start Starting Material Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start_material Boc-Protected 4-[2-(aminomethyl)phenyl]piperazine dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start_material->dissolve cool Cool to 0°C (for TFA method) add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at RT (1-4 hours) add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor concentrate Remove Volatiles in vacuo monitor->concentrate neutralize Neutralize with NaHCO₃ (aq) concentrate->neutralize TFA Method precipitate Precipitate with Anti-solvent (optional) concentrate->precipitate HCl Method extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate product Deprotected Product dry_concentrate->product precipitate->product

Caption: Experimental workflow for the Boc deprotection of 4-[2-(aminomethyl)phenyl]piperazine derivatives.

reactant Boc-Protected Piperazine Derivative product Deprotected Piperazine Derivative (Amine Salt) reactant->product  H⁺ (TFA or HCl) Solvent (DCM or Dioxane) byproducts tert-Butyl Cation + CO₂

Caption: General reaction scheme for the acid-catalyzed Boc deprotection.

References

Application Notes: 1-(3-Aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine as a Versatile Building Block for Novel Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The chemical scaffold, 1-(3-aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, represents a pivotal building block in the design and synthesis of potent and selective inhibitors of Factor Xa (FXa). FXa is a critical serine protease that occupies a central position in the blood coagulation cascade, making it an attractive therapeutic target for the development of anticoagulants.[1] This pyrazole-based scaffold serves as a versatile template for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties of FXa inhibitors. Notably, this core structure is a key component of DPC423, a highly potent and orally bioavailable FXa inhibitor that has undergone clinical development.[1] These application notes provide detailed protocols for the synthesis of derivatives based on this scaffold and for the evaluation of their biological activity.

Signaling Pathway: The Blood Coagulation Cascade

Factor Xa plays a crucial role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin to thrombin, which in turn catalyzes the formation of fibrin from fibrinogen, leading to the formation of a blood clot.[1] Inhibitors targeting FXa can effectively modulate this process.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complexes with Factor VII Factor VII Factor VII->Factor VIIa Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Factor Xa_Inhibitor Pyrazole-based FXa Inhibitor Factor Xa_Inhibitor->Factor Xa Inhibits

Caption: The blood coagulation cascade highlighting the central role of Factor Xa.

Experimental Workflow for Drug Discovery

The process of discovering novel Factor Xa inhibitors using the 1-(3-aminophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine building block typically follows a structured workflow from synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification and Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Synthesis of Pyrazole Core (1-(3-nitrophenyl)-3-(trifluoromethyl) -1H-pyrazole-5-carboxylic acid) B Reduction of Nitro Group (Formation of aminophenyl pyrazole) A->B C Amide Coupling (Introduction of diverse moieties) B->C D Chromatography (e.g., HPLC) C->D E Structural Analysis (NMR, Mass Spectrometry) D->E F Factor Xa Inhibition Assay (Determination of Ki) E->F G Selectivity Profiling (vs. other serine proteases) F->G H In vitro Clotting Assays (PT, aPTT) G->H I SAR Analysis H->I J ADME/Tox Profiling I->J J->C Iterative Design

Caption: A typical workflow for the discovery of pyrazole-based Factor Xa inhibitors.

Quantitative Data: In Vitro Potency of Pyrazole-based Factor Xa Inhibitors

The following table summarizes the in vitro potency of a series of Factor Xa inhibitors based on the 1-(3-aminomethylphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide scaffold, as reported by Pinto et al. (2001).[1]

Compound IDR Group (at biphenyl-4-yl position)Factor Xa Ki (nM)
17a H0.55
17b 3-F0.28
17c 2'-Cl0.15
17d 2'-Me0.11
17e 2'-OMe0.13
17f 2'-S(O)Me0.05
17g 2'-SO2Me0.03
DPC423 (17h) 3-F, 2'-SO2Me0.02

Experimental Protocols

Protocol 1: Synthesis of the Pyrazole Core Building Block

This protocol describes the synthesis of the key intermediate, 1-(3-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Step 1: Synthesis of Ethyl 1-(3-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1 equivalent) in ethanol, add 3-nitrophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.2 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ethyl ester.

Step 2: Hydrolysis to 1-(3-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (or sodium hydroxide, 2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.

Step 3: Reduction to 1-(3-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • Dissolve the nitro-substituted carboxylic acid from Step 2 in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired aminophenyl pyrazole carboxylic acid, which can be used in the subsequent amide coupling step without further purification.

Protocol 2: Amide Coupling to Synthesize Final Inhibitors

This protocol details the coupling of the pyrazole carboxylic acid with a desired amine to generate the final carboxamide inhibitors.

  • To a solution of 1-(3-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., a substituted 4-aminobiphenyl derivative, 1 equivalent) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final inhibitor.

Protocol 3: Factor Xa Enzyme Inhibition Assay

This protocol describes a general method to determine the inhibitory potency (Ki) of the synthesized compounds against human Factor Xa.

Materials:

  • Human Factor Xa enzyme

  • Chromogenic or fluorogenic Factor Xa substrate (e.g., S-2222 or a fluorogenic equivalent)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM), CaCl2 (e.g., 5 mM), and a carrier protein like BSA (e.g., 0.1%).

  • Test compounds dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition by the solvent.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the human Factor Xa enzyme. Include controls for no inhibitor (enzyme activity control) and no enzyme (background control).

  • Pre-incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Factor Xa substrate to all wells.

  • Immediately start monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader in kinetic mode.

  • Determine the initial reaction velocities (rates) from the linear portion of the progress curves.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

References

Application Notes and Protocols for Reductive Amination with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry and drug development, where the amine functional group is a ubiquitous feature in biologically active molecules.[1] The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[2][3] This one-pot approach is often favored for its efficiency, operational simplicity, and the ability to generate diverse amine libraries from readily available starting materials.[2][4][5]

This document provides detailed application notes and experimental protocols for performing reductive amination with primary amines, focusing on commonly used hydride reducing agents.

Core Concepts and Reaction Mechanism

The reductive amination reaction proceeds in two main steps:

  • Imine Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine intermediate. This step is typically reversible and is often favored under neutral or weakly acidic conditions.[2]

  • Reduction: The imine intermediate is then selectively reduced by a hydride-donating reagent to form the final amine product.[6]

A critical aspect of a successful reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[6][7]

Selecting the Appropriate Reducing Agent

Several reducing agents are commonly employed for reductive amination, each with its own advantages and specific applications. The choice of reagent depends on the substrate, the desired reaction conditions, and the presence of other functional groups.

Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for general applications.[7][8][9]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective at neutral or slightly acidic pH.[10] Caution: Highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[11]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)More reactive than STAB and NaBH₃CN; can reduce the starting aldehyde or ketone. Typically added after imine formation is complete.[9]
Catalytic Hydrogenation (H₂/Catalyst) VariousA "green" chemistry approach that avoids stoichiometric metal hydride waste.[2][12] Requires specialized equipment.

Experimental Workflow

The general experimental workflow for a direct (one-pot) reductive amination is illustrated below.

Reductive_Amination_Workflow start Start reagents Combine Aldehyde/Ketone and Primary Amine in Solvent start->reagents stir_imine Stir for Imine Formation (e.g., 15-60 min at RT) reagents->stir_imine add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir_imine->add_reductant reaction Monitor Reaction (e.g., by TLC or LC-MS) add_reductant->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Purify Product (e.g., Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for a one-pot reductive amination experiment.

Detailed Experimental Protocols

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

This protocol is widely applicable for a range of aldehydes and primary amines and is often the first method to try due to its mildness and high functional group tolerance.[7][8]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, can be catalytic for less reactive substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv).

  • Dissolve the starting materials in anhydrous DCE or DCM (to make a ~0.1-0.5 M solution).

  • Stir the mixture at room temperature for 15-60 minutes to allow for imine formation. For less reactive substrates, a catalytic amount of acetic acid (0.1 equiv) can be added.[9]

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) to the reaction mixture in portions. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Protocol 2: Procedure using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is particularly useful when conducting the reaction in protic solvents like methanol.[13]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv)

  • Methanol (MeOH)

  • Acetic acid to adjust pH

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard workup and purification materials

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv) in methanol.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully adjust the pH of the solution to between 6 and 7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.2-1.5 equiv) in one portion. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Data Presentation: Representative Examples

The following table summarizes reaction conditions and yields for the reductive amination of various aldehydes and ketones with primary amines using different reducing agents.

EntryCarbonyl CompoundPrimary AmineReducing Agent (equiv)SolventTime (h)Yield (%)
1CyclohexanoneBenzylamineNaBH(OAc)₃ (1.5)DCE295
2BenzaldehydeAnilineNaBH(OAc)₃ (1.3)DCE196
34-MethoxybenzaldehydeCyclohexylamineNaBH(OAc)₃ (1.5)THF388
4Acetophenonen-ButylamineNaBH₃CN (1.5)MeOH1285
5HeptanalBenzylamineNaBH₃CN (1.5)MeOH490
6IsovaleraldehydeMorpholineNaBH₄ (1.1)MeOH1 (post-imine)84
74-PyridinecarboxaldehydeBenzylamineH₂ (1 atm), Pd/CEtOH2492

Yields are for isolated, purified products and are representative examples from the literature. Actual yields may vary.

Concluding Remarks

Reductive amination is an indispensable tool for the synthesis of secondary amines, offering high yields and broad substrate scope. The choice of reducing agent and reaction conditions can be tailored to the specific needs of the synthesis, accommodating a wide variety of functional groups. The protocols provided herein serve as a robust starting point for researchers in academic and industrial settings. Careful optimization of reaction parameters and diligent monitoring are key to achieving successful outcomes in the synthesis of target amine compounds.

References

Application Notes and Protocols for the Synthesis of CNS-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary strategies and detailed protocols for the synthesis and evaluation of central nervous system (CNS)-targeting agents. The content is designed to guide researchers through key synthetic methodologies, including the construction of novel neuroprotective agents and the powerful application of click chemistry, as well as crucial evaluation assays for blood-brain barrier (BBB) permeability and neuroprotective efficacy.

Synthesis of Novel Neuroprotective Agents

The development of novel neuroprotective agents is a cornerstone of CNS drug discovery, aimed at mitigating neuronal damage in a variety of neurological disorders. This section details the synthesis of Verticillin A, a complex natural product with anticancer and potential neuroprotective activities, and provides a representative, albeit currently unpublished in full detail, approach to the synthesis of ONO-1714, a selective inducible nitric oxide synthase (iNOS) inhibitor.

Total Synthesis of (+)-Verticillin A

(+)-Verticillin A is a fungal metabolite that has garnered significant interest for its potent biological activities. Its complex dimeric structure, featuring epidithiodiketopiperazine (ETP) substructures, presented a formidable synthetic challenge for over five decades. The first successful total synthesis was reported recently, providing a roadmap for accessing this and related complex molecules.[1][2] The synthesis is a multi-step process that involves the careful construction of the monomeric units followed by a crucial dimerization step.[3]

Experimental Protocol: Key Steps in the Synthesis of (+)-Verticillin A

A detailed, step-by-step protocol for the entire synthesis of (+)-Verticillin A is extensive and beyond the scope of these notes. However, a key strategic element involves the masking of the sensitive disulfide bridge as a pair of alkyl sulfides prior to a radical dimerization reaction.[2] This allows for the fusion of two complex monomeric units. A final-stage deprotection and oxidation sequence then reveals the ETP moieties to furnish the natural product.[2] Researchers interested in the full synthetic route are encouraged to consult the primary literature.

Synthesis of ONO-1714

ONO-1714 is a selective inhibitor of inducible nitric oxide synthase (iNOS) that has shown promise as a neuroprotective agent in models of ischemic stroke. While a detailed, step-by-step synthesis protocol is not publicly available in the provided search results, it is described as a cyclic amidine analogue. The synthesis is reported to be straightforward and high-yielding.[4]

Application of Click Chemistry in CNS Drug Discovery

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become an indispensable tool in drug discovery.[5] Its reliability, efficiency, and biocompatibility make it ideal for the rapid synthesis of compound libraries and for bioconjugation applications.

Synthesis of a Triazole-Linked CNS Agent via CuAAC

This protocol describes a general procedure for the synthesis of a novel CNS-targeting agent by linking two molecular fragments using CuAAC.

Experimental Protocol: General CuAAC for Small Molecule Synthesis

Materials:

  • Fragment A with a terminal alkyne

  • Fragment B with an azide functionality

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve Fragment A-alkyne (1 equivalent) and Fragment B-azide (1-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ (0.01-0.1 equivalents) with the stabilizing ligand (TBTA or THPTA, 0.01-0.1 equivalents) in the reaction solvent.

  • Add the copper catalyst solution to the solution containing the alkyne and azide.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1-1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • Purify the crude product by flash column chromatography to obtain the desired triazole-linked compound.

High-Throughput Screening (HTS) and Library Synthesis

HTS is a critical component of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" compounds with desired biological activity. The design and synthesis of these libraries are crucial for the success of HTS campaigns. For CNS-targeting libraries, specific physicochemical properties must be considered to enhance the probability of blood-brain barrier penetration.[6][7]

Design and Synthesis of a CNS-Focused Combinatorial Library

This protocol outlines a representative strategy for the synthesis of a focused library of small molecules with physicochemical properties amenable to CNS penetration, such as a lower polar surface area and a limited number of hydrogen bond donors and acceptors.[8]

Experimental Protocol: Parallel Synthesis of a CNS-Focused Amide Library

This protocol utilizes a parallel synthesis approach to generate a library of amides from a set of primary amines and carboxylic acids.

Materials:

  • A diverse set of primary amines (Building Block A)

  • A diverse set of carboxylic acids (Building Block B)

  • A peptide coupling reagent (e.g., HATU or HBTU)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Prepare stock solutions of each primary amine (Building Block A) in anhydrous DMF.

  • Prepare stock solutions of each carboxylic acid (Building Block B) in anhydrous DMF.

  • Prepare a stock solution of the coupling reagent and DIPEA in anhydrous DMF.

  • In each well of the 96-well reaction block, combine a unique primary amine from the Building Block A set with a unique carboxylic acid from the Building Block B set.

  • To each well, add the coupling reagent/DIPEA solution to initiate the amide bond formation.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • After the reaction is complete, the solvent can be removed in vacuo.

  • The resulting library of crude amides can be dissolved in DMSO to create a stock plate for high-throughput screening. Purity can be assessed for a subset of the library members by LC-MS.

Evaluation of CNS-Targeting Agents

The successful development of a CNS drug candidate requires rigorous evaluation of its ability to cross the BBB and exert its intended therapeutic effect. The following protocols describe standard in vitro assays for assessing BBB permeability and neuroprotection.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay utilizes a co-culture of brain endothelial cells and astrocytes to form a tight barrier that mimics the in vivo BBB, allowing for the assessment of a compound's ability to cross this barrier.

Experimental Protocol: In Vitro BBB Permeability Assay

Materials:

  • Transwell inserts (e.g., 24-well format with 3.0 µm pore size)

  • Human brain microvascular endothelial cells (hBMECs)

  • Human astrocytes

  • Appropriate cell culture media and supplements

  • Test compound and control compounds with known BBB permeability (e.g., caffeine for high permeability, and a hydrophilic molecule like sucrose for low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Co-culture setup: Seed astrocytes on the bottom of the 24-well plate. On the same day, seed hBMECs on the apical side of the Transwell inserts.

  • Barrier formation: Allow the co-culture to grow for several days to form a tight monolayer, which can be monitored by measuring the transendothelial electrical resistance (TEER).

  • Permeability experiment:

    • Remove the media from the apical (blood side) and basolateral (brain side) compartments.

    • Add the test compound and control compounds (at a known concentration) to the apical compartment.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment.

    • Replenish the basolateral compartment with fresh media after each sampling.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data analysis: Calculate the apparent permeability coefficient (Papp) for each compound.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate, a key mechanism of neuronal damage in many neurological disorders.[1][9]

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., HT22)

  • 96-well cell culture plates

  • Neurobasal medium and B27 supplement

  • Glutamate

  • Test compound

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell plating: Seed the neurons in a 96-well plate and allow them to adhere and mature for a few days.

  • Compound treatment: Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

  • Glutamate challenge: Induce excitotoxicity by adding a toxic concentration of glutamate to the culture medium (the optimal concentration should be predetermined for the specific cell type).[9]

  • Incubation: Incubate the cells for 24 hours.

  • Viability assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

  • Data analysis: Calculate the percentage of neuroprotection conferred by the test compound at each concentration relative to the glutamate-only treated control.

Data Presentation

Table 1: Physicochemical Properties Influencing CNS Drug BBB Permeability

PropertyFavorable Range for CNS PenetrationReference
Molecular Weight (MW)< 400-500 Da
LogP (Lipophilicity)1-3
Polar Surface Area (PSA)< 60-90 Ų[8]
Hydrogen Bond Donors (HBD)≤ 3
Hydrogen Bond Acceptors (HBA)≤ 7
pKa of most basic center< 8-10

Table 2: In Vitro BBB Permeability of Selected CNS Drugs

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
Caffeine> 10High Permeability
Propranolol> 10High Permeability
Diazepam> 10High Permeability
Morphine1-2Low Permeability
Atenolol< 1Very Low Permeability

Note: The Papp values are representative and can vary depending on the specific in vitro model and experimental conditions.

Visualizations

CNS_Drug_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 Screening & Evaluation cluster_2 Lead Optimization & Preclinical Development a Target Identification b Lead Compound Synthesis (e.g., Verticillin A, ONO-1714) a->b c Combinatorial Library Synthesis (e.g., Click Chemistry, Parallel Synthesis) a->c e In Vitro BBB Permeability Assay b->e f In Vitro Neuroprotection Assay b->f d High-Throughput Screening (HTS) c->d g Structure-Activity Relationship (SAR) Studies d->g e->g f->g h In Vivo Efficacy & PK/PD Studies g->h i Candidate Drug h->i

Caption: A generalized workflow for the discovery and development of CNS-targeting agents.

BBB_Transport_Mechanisms cluster_0 Blood cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain blood_node Drug in Circulation passive Passive Diffusion (Lipophilic Small Molecules) blood_node->passive High LogP carrier Carrier-Mediated Transport (e.g., Glucose, Amino Acids) blood_node->carrier Substrate for Transporter receptor Receptor-Mediated Transcytosis (e.g., Insulin, Transferrin) blood_node->receptor Ligand for Receptor brain_node Drug at CNS Target passive->brain_node carrier->brain_node receptor->brain_node efflux Active Efflux (e.g., P-glycoprotein) efflux->blood_node brain_node->efflux Efflux Substrate

Caption: Key mechanisms for the transport of molecules across the blood-brain barrier.

Glutamate_Excitotoxicity_Pathway glutamate Excess Glutamate nmda_receptor NMDA Receptor Activation glutamate->nmda_receptor ca_influx Excessive Ca²⁺ Influx nmda_receptor->ca_influx downstream Activation of Downstream Pathways ca_influx->downstream mitochondrial_dysfunction Mitochondrial Dysfunction downstream->mitochondrial_dysfunction ros Increased ROS Production downstream->ros apoptosis Apoptosis mitochondrial_dysfunction->apoptosis ros->apoptosis neuroprotection Neuroprotective Agent (e.g., NMDA Antagonist, Antioxidant) neuroprotection->nmda_receptor neuroprotection->ros

Caption: A simplified signaling pathway of glutamate-induced excitotoxicity and points of intervention for neuroprotective agents.

References

Application Notes and Protocols for the Reaction of Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate with various electrophiles. This versatile building block is of significant interest in medicinal chemistry due to the presence of a nucleophilic primary amine, which allows for a wide range of chemical modifications. The protocols outlined below describe common transformations such as acylation, sulfonylation, N-alkylation, and the formation of ureas and thioureas, yielding a diverse array of derivatives for drug discovery and development programs.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a Boc-protected piperazine and a primary aminomethyl group on the phenyl ring offers orthogonal reactivity. The primary amine serves as a potent nucleophile, readily reacting with a variety of electrophiles to introduce diverse functionalities. This allows for the systematic exploration of the chemical space around this scaffold, which is crucial for establishing structure-activity relationships (SAR) in drug discovery projects. This document details the reaction of this primary amine with several classes of electrophiles.

Overview of Reactions

The primary amino group of this compound is the most reactive site for electrophilic attack under neutral or basic conditions. The Boc-protecting group on the piperazine nitrogen is stable under these conditions, ensuring selective functionalization of the aminomethyl moiety.

digraph "reaction_overview" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Reaction Scheme", rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent [label="this compound"]; electrophile [label="Electrophile\n(e.g., R-COCl, R-SO2Cl, R-X, R-NCO)"]; product [label="Functionalized Product"];

reagent -> product [label="Base, Solvent"]; electrophile -> product; }

Figure 1. General reaction of the primary amine with electrophiles.

Experimental Protocols and Data

The following sections provide detailed protocols for key reactions. The quantitative data, where available from analogous reactions, is summarized in tables to facilitate comparison.

Acylation (Amide Bond Formation)

Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) is a straightforward method to introduce amide functionalities. These amides are prevalent in many pharmaceutical compounds.

3.1.1. General Protocol for Acylation with Acyl Chlorides

A common method for amide synthesis involves the reaction of the amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

digraph "acylation_workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Acylation Workflow", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

start [label="Dissolve amine in DCM/THF"]; add_base [label="Add base (e.g., Et3N, DIPEA)"]; cool [label="Cool to 0 °C"]; add_acyl_chloride [label="Add acyl chloride dropwise"]; react [label="Stir at room temperature"]; workup [label="Aqueous workup"]; purify [label="Purification (Chromatography)"]; end [label="N-Acylated Product"];

start -> add_base -> cool -> add_acyl_chloride -> react -> workup -> purify -> end; }

Figure 2. Workflow for acylation with acyl chlorides.

Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Acylation Reactions (Analogous Systems)

ElectrophileBaseSolventTime (h)Yield (%)Reference
Benzoyl chlorideEt₃NDCM4>90Adapted from general procedures
Acetyl chlorideDIPEATHF2>95Adapted from general procedures
4-Fluorobenzoyl chlorideEt₃NDCM674[1]
Sulfonylation (Sulfonamide Formation)

The reaction with sulfonyl chlorides provides sulfonamides, another important functional group in medicinal chemistry, known for its ability to act as a bioisostere for carboxylic acids.

3.2.1. General Protocol for Sulfonylation

digraph "sulfonylation_workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Sulfonylation Workflow", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

start [label="Dissolve amine in Pyridine/DCM"]; cool [label="Cool to 0 °C"]; add_sulfonyl_chloride [label="Add sulfonyl chloride"]; react [label="Stir at room temperature"]; workup [label="Aqueous workup"]; purify [label="Purification"]; end [label="N-Sulfonylated Product"];

start -> cool -> add_sulfonyl_chloride -> react -> workup -> purify -> end; }

Figure 3. Workflow for sulfonylation.

Protocol:

  • Dissolve this compound (1.0 eq.) in pyridine or a mixture of DCM and a tertiary amine base (e.g., Et₃N).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1N HCl (if a tertiary amine was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify by column chromatography.

Table 2: Representative Data for Sulfonylation Reactions (Analogous Systems)

ElectrophileBaseSolventTime (h)Yield (%)Reference
Methanesulfonyl chlorideEt₃NDCM1285-95Adapted from general procedures
p-Toluenesulfonyl chloridePyridinePyridine1680-90Adapted from general procedures
Trifluoromethanesulfonyl anhy.Et₃NDCM12High[2]
N-Alkylation

N-alkylation of the primary amine can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. Reductive amination is often preferred due to its milder conditions and broader substrate scope.

3.3.1. General Protocol for Reductive Amination

digraph "reductive_amination_workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Reductive Amination Workflow", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

start [label="Dissolve amine and aldehyde/ketone in DCM/MeOH"]; stir [label="Stir to form imine"]; add_reducing_agent [label="Add reducing agent (e.g., NaBH(OAc)3)"]; react [label="Stir at room temperature"]; workup [label="Aqueous workup"]; purify [label="Purification"]; end [label="N-Alkylated Product"];

start -> stir -> add_reducing_agent -> react -> workup -> purify -> end; }

Figure 4. Workflow for reductive amination.

Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent like DCM or methanol, add the aldehyde or ketone (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) in portions.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Table 3: Representative Data for N-Alkylation Reactions (Analogous Systems)

ElectrophileReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCM1680-90Adapted from general procedures
CyclohexanoneNaBH(OAc)₃MeOH2475-85Adapted from general procedures
2,2,2-Trifluoroethyl iodideK₂CO₃ACN12High[2]
Urea and Thiourea Formation

The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding interactions, which can be critical for binding to biological targets.

3.4.1. General Protocol for Urea/Thiourea Formation

digraph "urea_formation_workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Urea/Thiourea Formation Workflow", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#FBBC05"];

start [label="Dissolve amine in THF/DCM"]; add_isocyanate [label="Add isocyanate/isothiocyanate"]; react [label="Stir at room temperature"]; precipitate [label="Collect precipitate or concentrate"]; purify [label="Purification (if necessary)"]; end [label="Urea/Thiourea Product"];

start -> add_isocyanate -> react -> precipitate -> purify -> end; }

Figure 5. Workflow for urea/thiourea formation.

Protocol:

  • Dissolve this compound (1.0 eq.) in an aprotic solvent such as THF or DCM.

  • Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq.) dropwise or in portions at room temperature.

  • Stir the reaction mixture for 2-12 hours. The product may precipitate from the reaction mixture.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the product by crystallization or column chromatography if necessary.

Table 4: Representative Data for Urea/Thiourea Formation (Analogous Systems)

ElectrophileSolventTime (h)Yield (%)Reference
Phenyl isocyanateTHF290-98[3]
4-Nitrophenyl isocyanateTHF2.5High[3]
Phenyl isothiocyanateTHF385-95[3]

Applications in Drug Discovery

The derivatives synthesized from this compound serve as valuable scaffolds for the development of novel therapeutic agents. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, often contributing to improved pharmacokinetic properties. The ability to readily modify the aminomethyl position allows for the fine-tuning of a compound's pharmacological profile. For instance, the introduction of various substituents can modulate receptor binding affinity, selectivity, and metabolic stability. This scaffold and its derivatives have been explored in the context of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Conclusion

This compound is a highly versatile building block for the synthesis of diverse chemical libraries for drug discovery. The primary aminomethyl group provides a convenient handle for the introduction of a wide array of functional groups through well-established synthetic methodologies. The protocols and data presented in these application notes provide a foundation for researchers to efficiently utilize this scaffold in their synthetic and medicinal chemistry endeavors.

Disclaimer: The provided protocols are based on general chemical principles and analogous reactions found in the literature. Researchers should always exercise appropriate caution and optimize reaction conditions for their specific substrates and equipment. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 174855-53-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed analytical method for determining the purity of the active pharmaceutical ingredient (API) 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 174855-53-9) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is based on established principles of HPLC method development for pharmaceutical compounds and provides a robust framework for achieving accurate and reproducible purity assessments. While a specific validated method for this compound is not publicly available, the provided protocol is derived from methods used for structurally similar molecules containing a 2-aminothiazole core. This application note includes a detailed experimental protocol, system suitability parameters, and a workflow for method development and validation.

Introduction

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a chemical entity of interest in pharmaceutical research. Ensuring the purity of this active pharmaceutical ingredient is a critical aspect of drug development and quality control, as impurities can affect the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it the method of choice for purity determination of pharmaceuticals.

This application note provides a comprehensive, though proposed, HPLC method for the purity assessment of CAS 174855-53-9. The method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and process-related impurities.

Experimental Protocol

A systematic approach is crucial for developing a robust HPLC purity method. The following workflow outlines the key stages from initial assessment to final method validation.

cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Routine Analysis Define Analytical Goal Define Analytical Goal Gather Information Gather Information Define Analytical Goal->Gather Information Prepare Reagents Prepare Reagents Gather Information->Prepare Reagents Column & Mobile Phase Screening Column & Mobile Phase Screening Prepare Reagents->Column & Mobile Phase Screening Gradient Optimization Gradient Optimization Column & Mobile Phase Screening->Gradient Optimization Parameter Adjustment Parameter Adjustment Gradient Optimization->Parameter Adjustment Specificity Specificity Parameter Adjustment->Specificity Linearity Linearity Specificity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Sample Analysis Sample Analysis Robustness->Sample Analysis Data Reporting Data Reporting Sample Analysis->Data Reporting

Caption: HPLC Method Development and Validation Workflow.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Chemicals:

    • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Reference Standard and Sample)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or trifluoroacetic acid (for pH adjustment)

    • Ammonium acetate or phosphate buffer components

Chromatographic Conditions (Proposed)

The following conditions are a recommended starting point for method development.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
Run Time Approximately 20 minutes

Table 1: Proposed HPLC Chromatographic Conditions.

Gradient Program

A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

Table 2: Proposed Gradient Elution Program.

Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by running a system suitability test.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=6)
%RSD of Retention Time ≤ 1.0% (for n=6)

Table 3: System Suitability Parameters and Acceptance Criteria.

Method Validation

The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The results of the purity assessment should be presented in a clear and concise manner.

Sample IDRetention Time (min)Peak Area% Area
Main PeaktRAmain99.x
Impurity 1tR1Aimp10.x
Impurity 2tR2Aimp20.x
Total 100.0

Table 4: Example of Purity Data Presentation.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between the different parameters of analytical method validation.

G cluster_derived Derived Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision Precision Precision->Accuracy Precision->LOD Precision->LOQ Robustness Robustness

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

This application note provides a detailed framework for the development and validation of an HPLC method for the purity assessment of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 174855-53-9). The proposed method, based on reverse-phase chromatography with UV detection, is a reliable starting point for establishing a robust quality control procedure. Adherence to the principles of method validation outlined herein will ensure that the analytical data generated is accurate, reliable, and fit for purpose in a regulated environment. Further optimization and validation based on the specific impurity profile of the manufactured API are recommended.

Application Notes & Protocols for Large-Scale Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: Core Principles and Challenges in Scaling-Up Pharmaceutical Intermediates

The transition of a synthetic process for a pharmaceutical intermediate from the laboratory bench to a large-scale manufacturing plant is a critical phase in drug development.[1][2] This process is far more complex than a simple proportional increase of reactants, involving a multidisciplinary approach that addresses chemical, physical, engineering, and regulatory challenges to ensure the final product is safe, effective, and consistently produced.[3] The primary goal is to develop a commercially viable, safe, robust, and economical manufacturing process.[2][4]

Key Considerations in Process Chemistry and Route Selection

The synthetic route developed during the medicinal chemistry phase, which prioritizes flexibility and diversity, is often unsuitable for large-scale production.[2][3] Process chemistry aims to identify and develop a practical, safe, and cost-effective synthesis for large-scale manufacturing.[2]

  • Route Scouting: The initial step involves a thorough evaluation of the existing laboratory synthesis to assess its scalability.[2] Key questions to address include the safety of the process at scale, the availability and cost of raw materials, and potential patent infringements.[2] An ideal route for large-scale synthesis is efficient, utilizes cheaper and more readily available starting materials, and may offer opportunities for new patent protection.[3]

  • Process Optimization: Once a route is selected, the focus shifts to optimization. This involves refining reaction conditions, such as temperature, pressure, and reaction times, to maximize yield and purity while ensuring process safety.[4] The use of Design of Experiments (DoE) can help in screening and identifying optimal values within the reaction space.[4]

  • Atom Economy and Reagent Selection: On a large scale, the cost and toxicity of reagents become significant factors.[3] Processes with high atom economy, which maximize the incorporation of material from the reactants into the final product, are preferred. Lower molecular weight reagents are often more efficient and cost-effective.[3]

Physical and Engineering Hurdles in Scale-Up

Physical phenomena that are negligible at the lab scale can become critical at the industrial scale.[1][5] Industrial reactors behave very differently from laboratory glassware, primarily due to changes in the surface-area-to-volume ratio.[5]

  • Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, which can severely limit heat transfer capabilities. This can lead to the formation of localized "hot spots" in exothermic reactions, potentially causing side reactions, impurity formation, or even runaway reactions.[5][6]

  • Mixing Efficiency: Achieving homogenous mixing in large vessels is challenging.[6] What works with a small magnetic stir bar may be inefficient with a large mechanical stirrer, leading to poor mass transfer, which can negatively impact reaction kinetics and yield.[6]

  • Equipment and Infrastructure: Large-scale manufacturing requires specialized facilities and equipment designed for precise control over reaction conditions and effective waste management.[7] The transition may involve moving to continuous manufacturing processes, which can offer better control and safety for certain reactions.[1][7]

Impurity Profile Management

The impurity profile of an intermediate can change significantly during scale-up.[5] Minor side reactions at a small scale can become major sources of impurities in a large-scale process.[6]

  • Identification and Control: A key aspect of process development is to understand the pathways of impurity formation.[8] According to ICH Q11 guidelines, a well-defined control strategy for impurities is essential.[8]

  • Regulatory Scrutiny: Regulatory agencies expect manufacturers to have documented and auditable control strategies for impurities, as the quality of the intermediate directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[8]

Regulatory Compliance and Quality Systems

The pharmaceutical industry operates under stringent regulations to ensure product safety and efficacy.[7]

  • Good Manufacturing Practices (GMP): Adherence to GMP is fundamental in pharmaceutical manufacturing.[9] GMP guidelines cover all aspects of production, from facility cleanliness to equipment maintenance and personnel training.[9]

  • ICH Guidelines: The International Council for Harmonisation (ICH) provides globally recognized standards. ICH Q7 outlines GMP for APIs, specifying that intermediate manufacturing must follow GMP principles.[8] ICH Q11 focuses on the development and manufacture of drug substances, emphasizing a risk-based approach to process parameters and control strategies.[8]

Application Note 2: Analytical Control Strategies for Pharmaceutical Intermediates

Ensuring the quality and consistency of pharmaceutical intermediates is a regulatory requirement and the foundation of reliable API production.[8] A robust analytical control strategy is crucial for testing raw materials, intermediates, and finished products to verify their identity, purity, potency, and stability.[10]

Core Analytical Techniques

A variety of analytical techniques are employed for the quality control of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are mainstays, often coupled with Mass Spectrometry (MS) for definitive identification of components and impurities.[10][11][12]

Table 1: Key Analytical Techniques for Intermediate Quality Control

Technique Principle Application in Intermediate Analysis
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential distribution between a stationary phase and a liquid mobile phase.[11] Quantifying the purity of the intermediate, detecting and quantifying impurities, and monitoring reaction progress.[10][13]
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[11] Detecting and quantifying residual solvents used in the manufacturing process.[11][12]
Mass Spectrometry (MS) Ionizes molecules and measures their mass-to-charge ratio, acting as a molecular fingerprint scanner.[11] Identifying the molecular structure of the intermediate and its impurities, especially when coupled with HPLC or GC.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. Confirming the chemical structure of the intermediate and identifying and quantifying impurities.[10]
Spectrophotometry (UV-Vis, IR) Measures the interaction of a sample with light (absorption, transmission) to determine its concentration or identify functional groups.[11] Determining the concentration of an intermediate in solution and providing functional group information for structural confirmation.[11]
X-Ray Diffraction (XRD) Analyzes the diffraction pattern of X-rays passing through a crystalline sample to determine its crystal structure.[11] Identifying the polymorphic form of a crystalline intermediate, which can affect its physical properties and stability.

| Titrimetry | A quantitative chemical analysis method that determines the concentration of an analyte through a controlled reaction with a standardized solution.[11] | A reliable method for assaying the potency of an intermediate.[11] |

Application Note 3: Case Study Analysis: Scale-Up of a Fictional Intermediate (INT-123)

This case study illustrates the common challenges encountered when scaling a synthesis from a 1 L laboratory reactor to a 200 L pilot plant vessel. The synthesis involves a Grignard reaction followed by an oxidative workup.

Table 2: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of INT-123

Parameter Lab-Scale (1 L Glass Reactor) Pilot-Scale (200 L Glass-Lined Reactor) Observations and Actions Taken
Scale 100 g 20 kg 200-fold increase in batch size.
Yield 92% 78% The significant drop in yield was attributed to poor temperature control and inefficient mixing at the larger scale.[6]
Reaction Time 4 hours 8 hours Slower addition of the Grignard reagent was necessary to manage the exotherm, extending the reaction time.
Max Temperature 25°C 45°C A localized exotherm (hot spot) was observed due to the reduced surface-area-to-volume ratio, leading to increased impurity formation.[5][6] The cooling system of the reactor was upgraded.
Impurity A 0.2% 1.5% The formation of Impurity A was found to be temperature-dependent. The improved cooling helped to control its formation.
Impurity B Not Detected 0.8% Impurity B resulted from a side reaction caused by prolonged reaction time and inefficient mixing. The agitation speed and impeller design were optimized.
Stirring Magnetic Stir Bar Mechanical Impeller Inefficient mixing with the initial impeller led to localized high concentrations of reactants, contributing to lower yield and higher impurities.

| Final Purity | 99.5% | 97.2% | After process optimization (improved cooling and mixing), the purity was increased to 99.1% and the yield to 88%. |

Protocols

Protocol 1: General Protocol for Scale-Up Feasibility Assessment

1. Objective: To systematically evaluate the feasibility of scaling up a laboratory-scale synthetic procedure for a pharmaceutical intermediate.

2. Scope: This protocol applies to any synthetic step being considered for transition from lab scale (<1 L) to pilot scale (>20 L).

3. Methodology:

  • Step 1: Route and Reagent Review

    • 1.1. Evaluate the cost and large-scale availability of all starting materials, reagents, and solvents.[2][3]

    • 1.2. Identify any highly toxic, energetic, or difficult-to-handle materials that may pose a safety risk at scale.[3]

    • 1.3. Conduct a literature search for any known hazards associated with the reagents or reaction type.

  • Step 2: Preliminary Hazard Analysis

    • 2.1. Perform a "what-if" analysis for potential process deviations (e.g., loss of cooling, stirrer failure, incorrect reagent charge).

    • 2.2. Use reaction calorimetry to measure the heat of reaction (exotherm) and determine the maximum temperature of the synthetic reaction (MTSR) to assess thermal risk.

  • Step 3: Process Parameter Sensitivity Study

    • 3.1. In the lab, intentionally vary key process parameters (temperature, concentration, addition rates, agitation speed) to understand their impact on yield and impurity profile. This helps define the process design space.

    • 3.2. Identify Critical Process Parameters (CPPs) that must be tightly controlled during manufacturing.[9]

  • Step 4: Mock Scale-Up Simulation

    • 4.1. Model the heat transfer and mixing characteristics of the target pilot plant reactor.

    • 4.2. Use the data from Step 2 and 3 to simulate the reaction profile at the larger scale. Identify potential bottlenecks or safety issues.

  • Step 5: Isolation and Purification Assessment

    • 5.1. Evaluate the proposed work-up and isolation procedure for scalability. Avoid problematic operations like emulsion formation or difficult filtrations.

    • 5.2. Develop a scalable crystallization or purification method that consistently delivers the required purity and crystal form.

  • Step 6: Feasibility Report

    • 6.1. Compile all findings into a comprehensive report.

    • 6.2. Provide a " go/no-go " recommendation for proceeding with the pilot-scale batch, including a list of identified risks and proposed mitigation strategies.

Protocol 2: Standard Operating Procedure (SOP) for In-Process Quality Control of Intermediate INT-123

1. Objective: To define the procedure for sampling and testing Intermediate INT-123 during the manufacturing process to ensure it meets pre-defined specifications before proceeding to the next step.

2. Scope: This SOP applies to all batches of INT-123 manufactured at the pilot and commercial scale.

3. Materials and Equipment:

  • HPLC system with UV detector
  • GC system with FID detector
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC-grade solvents (Acetonitrile, Water)
  • GC-grade solvents
  • INT-123 Reference Standard

4. Procedure:

  • Step 1: Sampling

    • 1.1. At the completion of the reaction (as determined by the batch manufacturing record), a representative sample of the reaction mixture is carefully withdrawn from the reactor using a designated sample port.

    • 1.2. The sample is immediately quenched as per the batch record instructions to stop the reaction.

    • 1.3. The sample is clearly labeled with the product name, batch number, and time of sampling.

  • Step 2: Sample Preparation for HPLC Analysis (Purity Assay)

    • 2.1. Accurately weigh approximately 25 mg of the quenched reaction mixture into a 50 mL volumetric flask.

    • 2.2. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • 2.3. Prepare a reference standard solution of INT-123 at a similar concentration.

  • Step 3: HPLC Analysis

    • 3.1. Equilibrate the HPLC system with the mobile phase as specified in the validated test method.

    • 3.2. Inject the prepared sample and reference standard solutions.

    • 3.3. Analyze the resulting chromatograms to determine the percentage purity of INT-123 and the levels of known impurities.

  • Step 4: GC Analysis (Residual Solvent)

    • 4.1. Prepare a sample of the isolated (post-workup) wet cake as per the validated GC test method.

    • 4.2. Inject the sample into the GC system.

    • 4.3. Quantify the amount of residual solvents (e.g., Toluene, THF) against pre-defined limits.

  • Step 5: Data Review and Batch Disposition

    • 5.1. The analytical chemist reviews all data to ensure compliance with specifications.

    • 5.2. If all results are within the specified limits, the Quality Assurance (QA) department will approve the batch to proceed to the next manufacturing step.

    • 5.3. If any result is out of specification (OOS), an investigation is initiated immediately. The batch is quarantined pending the outcome of the investigation.

Table 3: Example Specification Sheet for INT-123

Test Method Specification Limit
Appearance Visual White to off-white solid
Assay (Purity) HPLC NLT 99.0%
Impurity A HPLC NMT 0.15%
Impurity B HPLC NMT 0.10%
Any Unspecified Impurity HPLC NMT 0.10%
Total Impurities HPLC NMT 0.5%
Residual Solvents (Toluene) GC NMT 890 ppm
Loss on Drying LOD NMT 0.5%

(NLT = Not Less Than, NMT = Not More Than)

Visualizations

Scale_Up_Workflow cluster_0 Discovery & Development cluster_1 Scale-Up & Validation cluster_2 Commercial Manufacturing lab_synth Lab-Scale Synthesis (mg to g) route_scout Route Scouting & Feasibility Assessment lab_synth->route_scout Initial Route proc_dev Process Development & Optimization (DoE) route_scout->proc_dev Selected Route kilo_lab Kilo-Lab Synthesis (100g to kg) proc_dev->kilo_lab Optimized Process pilot_plant Pilot Plant Scale-Up (10-100 kg) kilo_lab->pilot_plant Tech Transfer proc_val Process Validation pilot_plant->proc_val Demonstration Batches commercial Commercial Manufacturing proc_val->commercial Validated Process reg Regulatory Strategy (ICH, GMP) reg->proc_dev reg->proc_val

Caption: Workflow for Pharmaceutical Intermediate Scale-Up.

Route_Scouting_Decision_Tree start Start: Medicinal Chemistry Route q1 Is the route safe at scale? start->q1 q2 Are raw materials available & cost-effective? q1->q2 Yes develop_new Develop New Route q1->develop_new No q3 Is the process robust & reproducible? q2->q3 Yes q2->develop_new No q4 Is the impurity profile acceptable? q3->q4 Yes optimize Optimize Current Route q3->optimize No q4->optimize No end_node Selected for Scale-Up q4->end_node Yes develop_new->q1 optimize->q3

Caption: Decision Tree for Route Scouting in Process Chemistry.

Quality_Control_Workflow start Batch Complete: In-Process Sample Taken lab QC Laboratory Testing (HPLC, GC, etc.) start->lab spec_check Results meet specifications? lab->spec_check release Batch Released for Next Step spec_check->release Yes oos Out of Specification (OOS) Investigation Initiated spec_check->oos No quarantine Batch Quarantined oos->quarantine rework Rework/Reprocess (if applicable) quarantine->rework reject Batch Rejected quarantine->reject rework->lab

Caption: Quality Control Workflow for an Intermediate Batch.

References

Application Notes: The Strategic Use of N-Boc-Piperazine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-piperazine is a cornerstone building block in modern medicinal chemistry, particularly in the construction of diverse compound libraries for high-throughput screening.[1] The piperazine moiety is a privileged scaffold, frequently found in approved drugs due to its ability to enhance crucial physicochemical properties like solubility and bioavailability.[1][2] The mono-protection of piperazine with a tert-butyloxycarbonyl (Boc) group is a key strategic element, enabling selective functionalization of the free secondary amine. This directed reactivity prevents symmetrical additions and allows for a controlled, stepwise introduction of molecular diversity.[1] Subsequent facile deprotection of the Boc group under mild acidic conditions unveils the second nitrogen for further diversification, making N-Boc-piperazine an exceptionally versatile intermediate for parallel synthesis.[1][3]

These application notes provide an overview of the primary applications of N-Boc-piperazine in parallel synthesis, with a focus on solution-phase and solid-phase methodologies. Detailed protocols for key synthetic strategies are provided to guide researchers in the efficient generation of novel piperazine-based libraries.

Key Applications in Library Synthesis

N-Boc-piperazine is a versatile tool for a variety of parallel synthesis techniques, including:

  • Solution-Phase Parallel Synthesis: This approach involves the synthesis of discrete compounds in multi-well plates. N-Boc-piperazine is readily employed in this format, often utilizing liquid-phase extraction techniques for purification.[1]

  • Solid-Phase Synthesis (SPS): In SPS, N-Boc-piperazine can be anchored to a solid support. This simplifies the purification process to simple washing steps to remove excess reagents and byproducts, making it highly suitable for automated parallel synthesis workflows.[1][4]

  • Multicomponent Reactions (MCRs): N-Boc-piperazine is an excellent amine component in MCRs, such as the Ugi reaction.[1][5] MCRs are highly efficient, allowing for the rapid assembly of complex molecules from three or more simple starting materials in a single synthetic step.[1]

  • Reductive Amination: This reaction is a powerful method for forming C-N bonds and is widely used to introduce diversity into piperazine scaffolds.[6][7][8]

Visualizing Synthesis Workflows

The following diagrams illustrate common workflows for utilizing N-Boc-piperazine in parallel synthesis.

G cluster_0 Solution-Phase Parallel Synthesis Workflow Start N-Boc-Piperazine + Diverse Aldehydes/Ketones + Diverse Carboxylic Acids + Diverse Isocyanides Ugi_Reaction Ugi Multicomponent Reaction in 96-well plates Start->Ugi_Reaction Diversification_1 Library of Boc-protected piperazine derivatives Ugi_Reaction->Diversification_1 Deprotection Boc Deprotection (e.g., TFA) Diversification_1->Deprotection Diversification_2 Further diversification at newly exposed NH Deprotection->Diversification_2 Purification Parallel Purification (e.g., HPLC) Diversification_2->Purification Final_Library Final diverse piperazine library Purification->Final_Library G cluster_1 Solid-Phase Parallel Synthesis Workflow Resin Solid Support (e.g., Resin) Loading Load N-Boc-Piperazine onto resin Resin->Loading Wash_1 Wash Loading->Wash_1 Deprotection_SPS Boc Deprotection Wash_1->Deprotection_SPS Wash_2 Wash Deprotection_SPS->Wash_2 Acylation Acylation with diverse carboxylic acids Wash_2->Acylation Wash_3 Wash Acylation->Wash_3 Cleavage Cleavage from resin Wash_3->Cleavage Final_Product Purified disubstituted piperazine derivatives Cleavage->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Boc-Protected Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of Boc-protected piperazine compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Boc-protected piperazine compounds, offering potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Mono-Boc-Piperazine.

Potential CauseRecommended Solution
Incomplete Reaction Before beginning purification, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Product Loss During Extraction Minimize the volume of aqueous washes. If the product is suspected to be lost in the aqueous layer, back-extract the aqueous layers with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[1]
Suboptimal Chromatography Conditions Optimize the mobile phase and stationary phase. For instance, if a hexane/ethyl acetate system is ineffective, consider a dichloromethane/methanol system or a different stationary phase like alumina.[1]
Product Precipitation If the product precipitates on the column or in the tubing, try a different solvent system or adjust the concentration of the loaded sample.
Compound Degradation Avoid prolonged exposure to harsh acidic or basic conditions during purification if the compound is sensitive.[1]

Issue 2: Difficulty in Separating Mono-Boc-Piperazine from Di-Boc Byproduct and Unreacted Piperazine.

This is a frequent challenge due to the similar polarities of the desired product, the main byproduct, and the starting material.[2]

Recommended SolutionDescription
Acid-Base Extraction This is a highly effective method. An acidic wash (e.g., with 1 M HCl) will extract the basic unreacted piperazine and the mono-Boc product into the aqueous layer, leaving the non-basic di-Boc byproduct in the organic layer. Subsequently, the aqueous layer can be basified (e.g., with 20% NaOH to pH 10), and the desired mono-Boc-piperazine can be extracted with an organic solvent like dichloromethane or chloroform.[2]
Recrystallization If the di-Boc byproduct is the main impurity and the product is a solid, recrystallization can be an effective purification technique.[2]

Issue 3: Presence of Other Impurities in the Final Product.

ImpurityPotential Cause & Recommended Solution
Unreacted Starting Materials Cause: Incomplete reaction. Solution: Optimize reaction conditions (e.g., time, temperature, stoichiometry). For purification, column chromatography with a suitable solvent gradient is recommended.[3]
Di-acylated Piperazine Cause: Premature removal of the Boc group, allowing the free piperazine to react with two equivalents of the carboxylic acid. Solution: Ensure the reaction is performed under non-acidic conditions to maintain the integrity of the Boc group.[3]
Guanidinium Byproduct Cause: Can form when using uronium-based coupling reagents like HATU or HBTU in excess, which then react with the amine. Solution: Use the coupling reagent in a slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after activating the carboxylic acid.[3]
Dimerization/Oligomerization Cause: The activated carboxylic acid of one molecule reacts with the deprotected piperazine nitrogen of another. Solution: Ensure complete Boc protection during the coupling reaction.[3]
N-acylurea Cause: A common byproduct when using carbodiimide reagents like EDC, where the activated intermediate rearranges. Solution: The addition of HOBt or HOAt can effectively suppress the formation of N-acylurea by trapping the O-acylisourea intermediate.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying mono-Boc-piperazine?

The main difficulty stems from the similar reactivity of the two secondary amine groups on the piperazine ring. This often leads to a reaction mixture containing unreacted piperazine, the desired mono-Boc-piperazine, and the undesired 1,4-di-Boc-piperazine byproduct, all of which can have similar polarities, making separation challenging.[2]

Q2: How can I effectively monitor the progress of my purification?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring purification by column chromatography. By analyzing the collected fractions with TLC, you can identify which fractions contain the pure product.[1] For a more detailed analysis of purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[4][5]

Q3: Are there alternative purification methods to column chromatography?

Yes. Besides column chromatography, acid-base extraction is a powerful technique for separating basic piperazine compounds from non-basic impurities.[2] If your product is a solid, recrystallization from a suitable solvent system can also be a highly effective method for purification.[6]

Q4: What is the best way to handle a Boc-protected piperazine that is a salt (e.g., hydrochloride or trifluoroacetate)?

After an acidic deprotection or purification step that results in a salt, a basic work-up is necessary to obtain the free base. This typically involves dissolving the residue in water or an appropriate solvent and neutralizing the acid with a base like saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic. The free base can then be extracted with an organic solvent.[7]

Data Presentation

Table 1: Purity Profile of a Representative Synthetic N-Boc-piperazine-C3-COOH

Analytical MethodParameterResult
HPLCPurity98.5%
Retention Time (t_R)8.2 min
¹H NMRConforms to StructureYes
¹³C NMRConforms to StructureYes
LC-MS[M+H]⁺259.1652 (calculated for C₁₂H₂₂N₂O₄: 259.1658)
Data sourced from a purity assessment of synthetic N-Boc-piperazine-C3-COOH.[5]

Table 2: Impact of Mono-Protection on Alkylation Selectivity

Alkylating AgentPiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0
This table illustrates how using a mono-protected piperazine (N-Boc-piperazine) can significantly improve the yield of the mono-substituted product while eliminating the formation of the di-substituted byproduct.[8]

Experimental Protocols

Protocol 1: Purification of Mono-Boc-Piperazine via Acid-Base Extraction

This protocol is designed to separate mono-Boc-piperazine from the di-Boc byproduct and unreacted piperazine.

  • Acidic Wash: After the reaction, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane). Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). This will extract the unreacted piperazine and the mono-Boc-piperazine into the aqueous layer, leaving the di-Boc byproduct in the organic layer.[2]

  • Separation: Separate the organic layer (containing the di-Boc byproduct) from the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 20% NaOH solution) until the pH is approximately 10.[2]

  • Extraction: Extract the basified aqueous layer multiple times with an organic solvent like dichloromethane or chloroform.[2]

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 1-Boc-piperazine.[2]

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of a Boc-protected piperazine derivative.

  • Column Preparation: Select a glass column of an appropriate size. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight. Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% Dichloromethane) and carefully pack the column.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.[1]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% Dichloromethane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., Methanol or Ethyl Acetate). A typical gradient could be from 0% to 10% Methanol in Dichloromethane.[1]

  • Fraction Collection: Collect fractions of a suitable volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

This protocol is suitable for solid Boc-protected piperazine compounds.

  • Dissolution: Place the impure compound in a flask and add a minimal amount of a hot solvent in which the compound has high solubility (e.g., DMSO or THF) to dissolve it completely.[1]

  • Crystallization: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., Methanol or Water) dropwise to the hot solution until it becomes slightly cloudy.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude_Product Crude Reaction Mixture (Mono-Boc, Di-Boc, Piperazine) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Primary Purification Chromatography Column Chromatography Acid_Base->Chromatography Further Purification (if needed) TLC TLC Analysis Acid_Base->TLC Monitor Separation Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing (for solids) Chromatography->TLC Analyze Fractions HPLC_LCMS HPLC / LC-MS Recrystallization->HPLC_LCMS Confirm Purity Pure_Product Pure Mono-Boc-Piperazine HPLC_LCMS->Pure_Product

Caption: General purification workflow for Boc-protected piperazine compounds.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Separation_Issue Separation Difficulty? Low_Yield->Separation_Issue No Sol_Yield Check Reaction Completion Optimize Extraction Optimize Chromatography Low_Yield->Sol_Yield Yes Other_Impurities Other Impurities? Separation_Issue->Other_Impurities No Sol_Separation Perform Acid-Base Extraction Attempt Recrystallization Separation_Issue->Sol_Separation Yes Sol_Impurities Optimize Reaction Conditions Use Coupling Additives Ensure Boc Integrity Other_Impurities->Sol_Impurities Yes End Pure Product Other_Impurities->End No Sol_Yield->End Sol_Separation->End Sol_Impurities->End

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Side-Product Formation in Reactions with CAS 174855-53-9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate (CAS 174855-53-9). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals anticipate and mitigate the formation of common side-products during their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems related to side-product formation when using this compound in various reactions.

N-Alkylation Reactions

Question 1: I am trying to perform a mono-alkylation on the primary amine of CAS 174855-53-9, but I am observing a significant amount of a di-alkylated side-product. How can I minimize this?

Answer:

The formation of a di-alkylated product is a common issue when working with primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event. Here are several strategies to favor mono-alkylation:

  • Control of Stoichiometry: Use a significant excess of the amine starting material relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant primary amine. A starting point could be using 2 to 5 equivalents of the piperazine derivative.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture at a low temperature can help to maintain a low concentration of the alkylating agent, thereby reducing the rate of the second alkylation.

  • Use of a Bulky Alkylating Agent: If the desired product allows, using an alkylating agent with significant steric hindrance can disfavor the second alkylation on the more sterically crowded secondary amine.

  • Reductive Amination: As an alternative to direct alkylation with an alkyl halide, consider reductive amination with an aldehyde or ketone. This method can often provide better control over mono-alkylation.

Illustrative Data for Optimizing Mono-alkylation:

Amine:Alkyl Halide RatioTemperature (°C)Addition TimeMono-alkylation Yield (%)Di-alkylation Yield (%)
1:12510 min5540
2:101 hour7520
5:102 hours90<5

Question 2: During my N-alkylation reaction, I am seeing a side-product that corresponds to the alkylation on the piperazine nitrogen. What could be causing this?

Answer:

The Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen is generally stable under neutral or basic conditions typically used for N-alkylation. However, it can be labile under acidic conditions.

  • Check the Acidity of the Reaction: If your reaction conditions are acidic, or if acidic byproducts are generated (e.g., HBr from an alkyl bromide), this could lead to the cleavage of the Boc group. The newly exposed secondary amine on the piperazine ring can then react with the alkylating agent.

  • Use of a Non-Acidic Base: Employ a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge any acid generated during the reaction.

  • Reaction Temperature: Elevated temperatures can sometimes promote the decomposition of the Boc group. Try running the reaction at a lower temperature.

Troubleshooting Workflow for Unexpected Alkylation:

troubleshooting_alkylation start Unexpected side-product in N-alkylation check_mass Determine mass of side-product start->check_mass mass_di_alkylation Mass corresponds to di-alkylation on primary amine check_mass->mass_di_alkylation Di-alkylation mass_piperazine_alkylation Mass corresponds to alkylation on piperazine nitrogen check_mass->mass_piperazine_alkylation Piperazine Alkylation solution_di_alkylation Optimize stoichiometry Slow addition of alkylating agent Lower reaction temperature mass_di_alkylation->solution_di_alkylation solution_piperazine_alkylation Check for acidic conditions Use a non-acidic base Lower reaction temperature mass_piperazine_alkylation->solution_piperazine_alkylation

Caption: Troubleshooting unexpected N-alkylation side-products.

N-Acylation Reactions

Question 3: I am performing an N-acylation of the primary amine, but I am getting a low yield and observing unreacted starting material along with a potential di-acylated side-product. How can I improve this reaction?

Answer:

Low yields in N-acylation can be due to several factors, including insufficient reactivity of the acylating agent or the formation of side-products.

  • Choice of Acylating Agent: If you are using a carboxylic acid with a coupling agent (e.g., DCC, EDC), ensure the coupling agent is fully activated. For less reactive amines, using a more reactive acylating agent like an acyl chloride or an anhydride might be necessary.

  • Control of Stoichiometry for Di-acylation: Similar to di-alkylation, the N-acylated product can sometimes undergo a second acylation, though this is generally less common than di-alkylation. Using a slight excess (1.1 to 1.5 equivalents) of the acylating agent is a good starting point. If di-acylation is observed, reduce the equivalents of the acylating agent and add it slowly.

  • Base and Solvent: Ensure you are using an appropriate base (e.g., triethylamine, DIPEA) to neutralize any acid generated. The choice of solvent can also be critical; aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.

General N-Acylation Pathway and Potential Side-Products:

acylation_pathway start Primary Amine (CAS 174855-53-9) acylating_agent Acylating Agent (e.g., Acyl Chloride) desired_product Mono-acylated Product start->desired_product + 1 eq. Acylating Agent side_product Di-acylated Side-Product desired_product->side_product + Excess Acylating Agent

Caption: N-acylation reaction and potential di-acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using CAS 174855-53-9?

A1: The most common potential side reactions involve the primary amine, including di-alkylation and di-acylation. Additionally, unintended cleavage of the Boc protecting group under acidic conditions can lead to reactions at the piperazine nitrogen.

Q2: How can I purify my desired product from the di-substituted side-product?

A2: Purification can often be achieved using column chromatography on silica gel. The polarity difference between the mono-substituted and di-substituted products is usually sufficient for separation. The di-substituted product is typically less polar than the mono-substituted product.

Q3: Is the Boc group on the piperazine ring stable to catalytic hydrogenation?

A3: The Boc group is generally stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C) that are often used to remove other protecting groups like benzyl (Bn) groups. However, prolonged reaction times or harsh conditions could potentially lead to its cleavage.

Experimental Protocols

General Protocol for Mono-N-Alkylation
  • Dissolve the Amine: In a round-bottom flask, dissolve this compound (2.0 equivalents) and a non-nucleophilic base such as potassium carbonate (3.0 equivalents) in a suitable aprotic solvent (e.g., acetonitrile).

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition of Alkylating Agent: Dissolve the alkylating agent (1.0 equivalent) in the same solvent and add it dropwise to the cooled amine solution over 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-alkylated product.

General Protocol for N-Acylation with an Acyl Chloride
  • Dissolve the Amine: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the cooled amine solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimization of Boc deprotection without affecting other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your deprotection strategy, ensuring high yield and purity without affecting other sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the principle of selective Boc deprotection?

A1: The Boc group is an acid-labile protecting group, meaning it is removed under acidic conditions.[1] Selective deprotection is achieved by using reaction conditions that cleave the Boc group without affecting other protecting groups or acid-sensitive functionalities in the molecule. This principle is known as orthogonality, where one protecting group can be removed in the presence of others that are stable to the deprotection conditions.[2] For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3]

Q2: What are the standard conditions for Boc deprotection?

A2: The most common method for Boc deprotection involves the use of strong acids.[4] A typical procedure is treatment with trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM), with concentrations ranging from 20-50%.[5] Another widely used reagent is hydrochloric acid (HCl) in an organic solvent, such as a 4M solution in dioxane.[6]

Q3: Can the Boc group be removed without strong acids?

A3: Yes, for substrates that are sensitive to strong acids, several milder methods are available. These include the use of Lewis acids like zinc bromide (ZnBr2), thermal deprotection by heating in a suitable solvent, or using reagents like oxalyl chloride in methanol.[6][7] These methods can offer greater selectivity, especially when other acid-labile groups are present.[7]

Q4: What are scavengers and why are they necessary in Boc deprotection?

A4: During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is generated.[8] This electrophilic intermediate can alkylate nucleophilic functional groups in the substrate, such as the side chains of tryptophan, methionine, cysteine, and tyrosine, leading to unwanted byproducts.[8] Scavengers are nucleophilic compounds added to the reaction mixture to "trap" these carbocations before they can react with the substrate.[1] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[6]

Q5: How can I monitor the progress of a Boc deprotection reaction?

A5: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to observe the disappearance of the starting material and the appearance of the more polar deprotected product.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and formation of the product, as well as identification of any side products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, typically around 1.4 ppm.[6]

Troubleshooting Guide

Problem 1: Incomplete or slow deprotection.

  • Possible Cause: Insufficient acid strength or concentration. The rate of Boc cleavage can be dependent on the acid concentration.[6]

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM). For particularly resistant substrates, consider switching to a stronger acid system like 4M HCl in dioxane.[1]

  • Possible Cause: Inadequate reaction time or low temperature.

    • Solution: Extend the reaction time and continue to monitor by TLC or LC-MS. Gentle warming (e.g., to 40°C) can increase the reaction rate, but be mindful of potential side reactions.[1]

  • Possible Cause: Steric hindrance around the Boc-protected amine.

    • Solution: More forcing conditions, such as a stronger acid, longer reaction time, and/or elevated temperature, may be necessary. The use of an effective scavenger cocktail is critical under these conditions.[1]

  • Possible Cause: Poor solubility of the starting material.

    • Solution: Ensure the substrate is fully dissolved in the reaction solvent. A change of solvent or the addition of a co-solvent may be required.

Problem 2: Formation of unexpected side products.

  • Possible Cause: Alkylation of nucleophilic residues by the tert-butyl cation. This is indicated by mass increases corresponding to the addition of a tert-butyl group (+56 Da).[8]

    • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present in your molecule (see Table 2).[1]

  • Possible Cause: Degradation of other acid-sensitive functional groups in the molecule.

    • Solution: Switch to a milder deprotection method. Options include using Lewis acids (e.g., ZnBr2), thermal deprotection, or reagents like oxalyl chloride in methanol.[6][7]

  • Possible Cause: Aspartimide formation in peptide synthesis, particularly at Asp-Gly or Asp-Asn sequences.[8]

    • Solution: This side reaction is complex. Using bulky ester protecting groups on the aspartic acid side chain during synthesis can sterically hinder the cyclization.[8]

Data Presentation

Table 1: Comparison of Common Boc Deprotection Methods

Method/ReagentTypical ConditionsReaction TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, Room Temp0.5 - 4 hours>90Highly effective, but can cause tert-butylation of sensitive residues. Scavengers are often required.[4]
Hydrochloric Acid (HCl) 4M HCl in Dioxane, Room Temp1 - 4 hours>90Strong acidic conditions, product is isolated as the hydrochloride salt.[9]
Zinc Bromide (ZnBr₂) ZnBr₂ in DCM, Room Temp12 - 24 hoursVariableMilder Lewis acid condition, useful for substrates with other acid-labile groups. Longer reaction times may be needed.[10]
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT1 - 4 hours>70 (up to 90%)Mild method, tolerant of many other functional groups.[11]
Thermal (Boiling Water) Water, 100°C10 min - 2 hoursQuantitativeA "green" alternative, but may not be suitable for thermally sensitive substrates.[7]
Thermal (Continuous Flow) Methanol or TFE, 120-240°C20 - 30 min88-93%Allows for high temperatures and short reaction times, can offer selectivity between different types of Boc groups.[9][12]

Disclaimer: Yields and reaction times are typical and can vary significantly depending on the specific substrate and reaction scale. The data is compiled from various sources for comparative purposes.

Table 2: Scavenger Selection Guide for Boc Deprotection

Target Residue(s)Common Scavenger(s)Typical Concentration (v/v)Notes
General Purpose Triisopropylsilane (TIS) + Water2.5% TIS, 2.5-5% H₂OTIS is an excellent carbocation scavenger. Water helps hydrolyze the Boc group.[2]
Tryptophan (Trp) 1,2-Ethanedithiol (EDT), Thioanisole, TIS2.5% EDTEDT is highly effective at preventing indole ring alkylation.[2]
Methionine (Met) Thioanisole5%Prevents S-alkylation and can also suppress oxidation to the sulfoxide.[12]
Cysteine (Cys) 1,2-Ethanedithiol (EDT)2.5%Protects the free thiol group from alkylation.[1]
Tyrosine (Tyr) Phenol, Thioanisole5%Phenol acts as a competitive substrate for the tert-butyl cation.
Multiple Sensitive Residues "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)N/AA robust cocktail for complex peptides.[1]

Mandatory Visualization

Boc_Deprotection_Decision_Workflow Decision Workflow for Boc Deprotection Method Selection start Start: N-Boc Protected Substrate acid_sensitive Are other acid-labile groups present? start->acid_sensitive nucleophilic_residues Are nucleophilic residues (Trp, Met, Cys, Tyr) present? acid_sensitive->nucleophilic_residues No mild_acid Consider Milder Methods: - Lewis Acids (ZnBr2) - Oxalyl Chloride/MeOH - Thermal Deprotection acid_sensitive->mild_acid Yes strong_acid Standard Strong Acid (TFA or HCl in Dioxane) nucleophilic_residues->strong_acid No strong_acid_scavengers Standard Strong Acid + Scavengers (e.g., TFA/TIS/H2O) nucleophilic_residues->strong_acid_scavengers Yes end_process Deprotected Amine strong_acid->end_process strong_acid_scavengers->end_process mild_acid->end_process

Caption: Decision workflow for selecting a Boc deprotection method.

Boc_Deprotection_Troubleshooting Troubleshooting Common Boc Deprotection Issues start Reaction Monitoring (TLC, LC-MS) check_completion Is deprotection complete? start->check_completion check_side_products Are side products observed? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Product Formation check_side_products->side_products Yes success Reaction Successful: Proceed to Workup check_side_products->success No solution_incomplete Troubleshooting: - Increase acid concentration - Extend reaction time/temp - Check solubility incomplete->solution_incomplete solution_side_products Troubleshooting: - Add/optimize scavengers - Use milder conditions - Re-evaluate protecting  group strategy side_products->solution_side_products solution_incomplete->start Re-run/adjust solution_side_products->start Re-run/adjust

Caption: Troubleshooting workflow for Boc deprotection experiments.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[13]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Scavenger Addition (if necessary): If the substrate contains sensitive residues, add the appropriate scavenger(s) (e.g., 2.5-5% v/v triisopropylsilane).[13]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[4][13]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can aid in removing residual TFA. The resulting amine TFA salt can often be used directly or neutralized by dissolving the residue in an appropriate solvent and washing with a mild base (e.g., saturated aqueous sodium bicarbonate).

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Preparation: Suspend or dissolve the Boc-protected compound in a 4M solution of HCl in 1,4-dioxane.[6]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under vacuum. The resulting solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to yield the amine hydrochloride salt.[6]

Protocol 3: Mild Boc Deprotection using Zinc Bromide

  • Preparation: Dissolve the Boc-protected substrate in an anhydrous organic solvent such as dichloromethane (DCM).

  • Reagent Addition: Add zinc bromide (ZnBr₂) to the solution.

  • Reaction: Stir the reaction at room temperature. The reaction may take 12-24 hours to reach completion.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is typically quenched with an aqueous basic solution, and the product is extracted with an organic solvent. Further purification may be required.

References

Solubility issues of Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound generally soluble?

While specific quantitative data is limited, based on the chemical structure (a Boc-protected amine and a piperazine moiety), this compound is expected to be soluble in a range of common organic solvents. These include, but are not limited to, dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and alcohols such as methanol and ethanol.[1][2][3] Solubility in less polar solvents like hexanes or ether may be limited.

Q2: I am observing incomplete dissolution of the compound in my chosen solvent. What could be the reason?

Incomplete dissolution can arise from several factors:

  • Insufficient Solvent Volume: The concentration of the compound may be exceeding its solubility limit in the chosen volume of solvent.

  • Low Temperature: Solubility of solids in organic solvents generally increases with temperature.

  • Solvent Polarity: The polarity of your solvent may not be optimal for this specific compound.

  • Compound Purity: Impurities in the compound can sometimes affect its solubility characteristics.

Q3: Can I heat the mixture to improve solubility?

Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is crucial to be aware of the compound's thermal stability. Prolonged heating at high temperatures could potentially lead to degradation, especially the cleavage of the Boc (tert-butyloxycarbonyl) protecting group.[4]

Q4: How does the Boc protecting group influence the solubility of the compound?

The Boc protecting group is a bulky, non-polar group.[1][5] Its presence generally increases the compound's solubility in less polar organic solvents compared to the corresponding free amine. Conversely, it decreases solubility in highly polar solvents like water.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon standing or cooling.
  • Probable Cause: The solution was likely saturated or supersaturated at a higher temperature.

  • Troubleshooting Steps:

    • Re-dissolve with gentle warming: If the compound is thermally stable, gently warm the solution to redissolve the precipitate.

    • Add a co-solvent: Introduce a small amount of a good solvent for the compound to increase the overall solvating power of the solvent system.

    • Prepare a more dilute solution: If the experimental protocol allows, reduce the concentration of the compound.

Issue 2: Difficulty dissolving the compound for a reaction.
  • Probable Cause: The chosen solvent is not optimal for the desired concentration.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small amount of the compound in a panel of different solvents to identify a more suitable one (see Table 1).

    • Use a Solvent Mixture: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a mixture of DCM and methanol.

    • Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance dissolution.

Issue 3: The compound is not soluble enough for purification by chromatography.
  • Probable Cause: The compound has low solubility in the mobile phase.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Increase the proportion of the stronger (more polar or less polar, depending on the stationary phase) solvent in your mobile phase.

    • Use a stronger loading solvent: Dissolve the crude compound in a small amount of a strong solvent (like DCM or THF) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

Quantitative Data

SolventExpected Qualitative Solubility
Dichloromethane (DCM)Soluble
ChloroformSoluble
Tetrahydrofuran (THF)Soluble
Ethyl AcetateSoluble
MethanolSoluble
EthanolSoluble
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
TolueneSparingly Soluble
HexanesInsoluble
WaterInsoluble

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[6]

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the solid.

  • Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility in mg/mL or mol/L from the determined concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow

G Workflow for Thermodynamic Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B Agitate C Separate solid and liquid phases B->C Centrifuge/Filter D Quantify concentration of supernatant C->D HPLC/LC-MS E Calculate solubility D->E G Troubleshooting Logic for Solubility Issues Start Compound does not dissolve Q1 Is the solvent volume sufficient? Start->Q1 A1_yes Increase solvent volume Q1->A1_yes No Q2 Have you tried gentle heating? Q1->Q2 Yes End Solubility issue resolved A1_yes->End A2_yes Apply gentle heat Q2->A2_yes No Q3 Is the solvent appropriate? Q2->Q3 Yes A2_yes->End A3_yes Try alternative solvents or co-solvents Q3->A3_yes No Q3->End Yes A3_yes->End

References

Stability of aminomethylphenyl piperazine intermediates under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs regarding the stability of aminomethylphenyl piperazine intermediates under reaction conditions.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice concerning the stability of aminomethylphenyl piperazine intermediates during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of aminomethylphenyl piperazine intermediates?

The stability of aminomethylphenyl piperazine intermediates is sensitive to several factors that can accelerate their degradation. These include:

  • Temperature: High temperatures significantly increase the rate of thermal degradation. Piperazine and its derivatives are generally stable, with some applications tolerating temperatures up to 160°C, but prolonged exposure to heat can lead to decomposition.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which is a common pathway for amine-containing compounds.[3] The rate of oxidation can be influenced by dissolved oxygen in reaction solvents.[4]

  • Presence of Metals: Certain metal ions, particularly copper (Cu²⁺), can rapidly catalyze oxidation.[1] Iron (Fe²⁺) and other stainless steel components may also act as weak catalysts.[1][3]

  • pH: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[5][6] Hydrolytic degradation is possible under both acidic and alkaline conditions.[5]

  • Light: Photodegradation can occur, especially for compounds that absorb UV light. Storing materials in light-resistant containers is a common protective measure.[6]

Q2: What are the common degradation pathways for these intermediates?

Based on studies of piperazine and its derivatives, the primary degradation pathways include:

  • Oxidation: This can lead to the formation of various products, including N-formylpiperazine, ethylenediamine, piperazinone, and various carboxylates and amides.[1][7][8] Oxidation can be initiated by atmospheric oxygen and catalyzed by metal ions.[1][3]

  • Thermal Degradation: At elevated temperatures, piperazine can undergo SN2 substitution reactions, potentially leading to ring-opening or the formation of oligomers and polymers.[1][2] Common thermal degradation products include N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[1]

  • Hydrolysis: For derivatives with susceptible functional groups (e.g., amides, esters), hydrolysis can occur, particularly at non-neutral pH.[5]

Q3: What are the recommended storage conditions for aminomethylphenyl piperazine intermediates?

To ensure long-term stability, these intermediates should be stored under controlled conditions. Phenyl piperazines have shown analyte degradation after 6 months regardless of storage conditions, highlighting the need for careful management.[9]

  • Temperature: Store at low temperatures, such as refrigerated (4°C) or frozen (-20°C).[9] Storing samples at room temperature should be avoided.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]

  • Container: Use well-sealed, light-resistant containers (e.g., amber glass vials) to protect from light and moisture.[6]

Troubleshooting Guides

Q4: My reaction yield is low, and I suspect the intermediate is degrading. How can I investigate this?

Inconsistent results or low yields are often indicators of compound instability.[6]

  • Problem: A consistently low yield in a reaction, such as a Buchwald-Hartwig amination, where the aminomethylphenyl piperazine is a starting material.[10]

  • Troubleshooting Steps:

    • Analyze the Starting Material: Before starting the reaction, check the purity of the intermediate using HPLC or LC-MS. Compare this to a reference sample or a newly opened batch.

    • Monitor the Reaction Over Time: Take small aliquots from the reaction mixture at different time points. Analyze them by HPLC or TLC to track the disappearance of the starting material and the appearance of any unknown impurities.

    • Run a Control Experiment: Set up a control reaction where the intermediate is subjected to the reaction conditions (solvent, temperature, base) without the other reactants. This can help isolate whether the intermediate is degrading on its own under those conditions.

Q5: I am observing unexpected byproducts in my final product. Could they be from the degradation of the piperazine intermediate?

Yes, unexpected impurities can often be traced back to the degradation of a reactive intermediate.

  • Problem: Characterization of the final product (e.g., by LC-MS) reveals peaks that do not correspond to the starting materials, reagents, or the expected product.

  • Potential Degradation Products: Common degradation products from piperazine structures include those formed through oxidation or thermal stress. A summary is provided in the table below.

Table 1: Common Degradation Products of Piperazine Derivatives

Degradation Pathway Common Products Identified
Oxidation N-formylpiperazine, Ethylenediamine (EDA), Piperazinone (OPZ), Formic acid, Oxalic acid.[1][7][8]

| Thermal Degradation | N-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine, Polymers.[1][2] |

Q6: My aminomethylphenyl piperazine intermediate has changed color (e.g., turned yellow or brown) upon storage. What is the likely cause and is it still usable?

  • Problem: A previously white or off-white solid intermediate has developed a distinct color.

  • Likely Cause: Discoloration is a common sign of oxidative degradation, where the solid has reacted with atmospheric oxygen.[6]

  • Solution:

    • Purity Check: Do not assume the material is unusable. First, analyze its purity via HPLC, qNMR, or LC-MS to quantify the level of impurities.

    • Small-Scale Test: If the purity is still acceptable for your application (e.g., >95%), perform a small-scale test reaction to ensure it performs as expected.

    • Purification: If significant degradation has occurred, consider purifying the intermediate by recrystallization or column chromatography before use.

    • Prevention: For future batches, ensure storage under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-resistant container.[6]

Data Presentation

Table 2: Summary of Factors Accelerating Degradation of Piperazine Intermediates

Factor Conditions Effect Reference
Temperature Elevated temperatures (e.g., >150-175°C) Increases rate of thermal degradation.[1] [1][2]
Oxygen Presence of O₂ (atmospheric or dissolved) Promotes oxidative degradation.[3] [3][4]
Metal Ions Presence of Cu²⁺, Fe²⁺, Ni²⁺, Cr³⁺ Catalyzes oxidation, with Cu²⁺ being a particularly rapid catalyst.[1] [1][3]

| CO₂ Loading | High CO₂ loading in solution | Can increase thermal degradation up to a certain point.[11] |[11] |

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is used to intentionally degrade the intermediate under various stress conditions to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the aminomethylphenyl piperazine intermediate in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60-80°C for a specified period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Heat at 60-80°C for a specified period.

    • Oxidative Degradation: Add a solution of 3% hydrogen peroxide (H₂O₂) to the stock solution.[6] Keep at room temperature for a specified period.

    • Thermal Degradation: Place the solid intermediate in an oven at a high temperature (e.g., 80-100°C) for a specified period.[6] Dissolve a sample for analysis.

    • Photodegradation: Expose the stock solution or solid sample to UV light in a photostability chamber.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to the appropriate concentration. Analyze by a stability-indicating HPLC-UV or LC-MS method to separate the parent compound from any degradation products.

Protocol 2: General HPLC Method for Monitoring Stability

This protocol outlines a general reverse-phase HPLC method for routine monitoring of the intermediate's purity. Method development and validation are required for specific compounds.[12][13]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan). If the compound lacks a strong chromophore, derivatization with an agent like NBD-Cl may be necessary.[13]

  • Analysis: Calculate the purity of the intermediate by the peak area percentage. Track the increase of any impurity peaks over time or under stress conditions.

Visualizations

TroubleshootingWorkflow start Observation: Low Yield or Unexpected Impurity check_intermediate Is the intermediate stable? start->check_intermediate check_conditions Are reaction conditions too harsh? check_intermediate->check_conditions No analyze_purity Action: Analyze purity of starting material (HPLC, LC-MS) check_intermediate->analyze_purity Yes control_exp Action: Run control experiment (heat intermediate in solvent/base) check_conditions->control_exp Yes other_issue Conclusion: Issue is likely not intermediate stability. (e.g., catalyst, other reagents) check_conditions->other_issue No degraded Result: Intermediate is degraded analyze_purity->degraded purify Solution: Purify intermediate or use a fresh batch. Improve storage conditions. degraded->purify stable_in_control Result: Stable in control control_exp->stable_in_control unstable_in_control Result: Unstable in control control_exp->unstable_in_control stable_in_control->other_issue optimize_conditions Solution: Optimize conditions: - Lower temperature - Use inert atmosphere - Shorter reaction time unstable_in_control->optimize_conditions

Caption: Troubleshooting workflow for diagnosing stability issues.

DegradationPathways main_compound Aminomethylphenyl Piperazine Intermediate oxidation_path Oxidative Degradation main_compound->oxidation_path O₂ thermal_path Thermal Degradation main_compound->thermal_path Δ stress_factors Stress Factors (Heat, O₂, Metal Ions) stress_factors->main_compound oxidation_products Products: - N-Oxides - N-Formyl derivatives - Ring-opened products (e.g., EDA derivatives) oxidation_path->oxidation_products thermal_products Products: - Oligomers/Polymers - Ring-opened products thermal_path->thermal_products

Caption: Potential degradation pathways for piperazine intermediates.

References

Technical Support Center: N-Boc Piperazine Lithiation-Trapping

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lithiation and electrophilic trapping of N-Boc protected piperazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges encountered during this powerful synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing specific advice to resolve experimental challenges.

Question 1: My lithiation reaction is giving very low or no yield of the desired product. What are the common causes?

Answer: Low or no yield is a frequent issue that can stem from several factors:

  • Inactive Reagents: The organolithium reagent (typically s-BuLi or n-BuLi) is extremely sensitive to air and moisture. Ensure it has been properly titrated and handled under strictly anhydrous and inert conditions (Argon or Nitrogen atmosphere).

  • Insufficient Deprotonation Time/Temperature: While traditional protocols use long lithiation times at -78 °C, recent studies show that for many N-Boc piperazines, deprotonation can be rapid at higher temperatures.[1] In situ IR spectroscopy has revealed that optimal lithiation times can be as short as 5-10 minutes at -30 °C in THF.[1] Overly long lithiation times can lead to decomposition.

  • Poor Substrate Reactivity: The nature of the substituent on the second nitrogen (N') of the piperazine ring significantly impacts reactivity. Electron-withdrawing groups on N' can hinder the initial deprotonation.

  • Solvent Choice: Tetrahydrofuran (THF) is the most common and effective solvent. Using other etheral solvents like Diethyl Ether (Et₂O) may require the addition of a ligand like TMEDA to achieve efficient lithiation. Some newer protocols have also found success with 2-MeTHF.[2]

  • Ineffective Electrophile Trapping: The electrophile itself may be unreactive, or the lithiated intermediate may be too sterically hindered for the electrophile to approach. Ensure the electrophile is fresh and reactive.

Question 2: I'm observing significant amounts of a side-product that appears to be from ring fragmentation. How can I prevent this?

Answer: Ring fragmentation is a known decomposition pathway for lithiated N-Boc piperazines, especially those with small N'-substituents.[3][4]

  • Increase Steric Bulk on the Distal Nitrogen (N'): The most effective strategy to prevent ring fragmentation is to use a sterically bulky group on the N' position.[3][4][5][6] For example, switching from an N'-methyl group to a larger group like N'-benzyl, N'-t-butyl, or N'-cumyl has been shown to completely suppress the formation of fragmentation byproducts.[3][5]

  • Choice of Electrophile: Certain electrophiles, such as methyl chloroformate, are more prone to inducing fragmentation.[5] If possible, consider alternative electrophiles.

  • Optimize Reaction Time: Use in situ monitoring (like ReactIR) to determine the minimum time required for lithiation before adding the electrophile.[2][7] Prolonged exposure of the lithiated intermediate can increase the likelihood of decomposition.

Question 3: My asymmetric lithiation is resulting in low enantioselectivity (er). What factors influence stereocontrol?

Answer: Achieving high enantioselectivity is a complex challenge where multiple factors play a crucial role.[3][4][8]

  • The Electrophile: The structure of the electrophile is a primary determinant of enantioselectivity.[3][4][8] Slow-trapping and sterically small electrophiles (e.g., MeI, Me₂SO₄, Me₃SiCl) are notorious for causing poor enantiomeric ratios.[8] This is often due to a mismatch between the sterically hindered chiral ligand-organolithium complex and the small electrophile.

  • Chiral Ligand: The choice of chiral ligand ((-)-sparteine or a (+)-sparteine surrogate) is critical. Ensure the ligand is pure and used in the correct stoichiometry.

  • "Diamine Switch" Strategy: For problematic electrophiles that give low er, a "diamine switch" strategy can be employed. This involves adding a different, achiral diamine like TMEDA just before the electrophile to break up the chiral complex, which can paradoxically lead to higher enantioselectivity in some cases.[3][4]

  • Temperature and Time: The configurational stability of the lithiated intermediate is temperature-dependent. While some intermediates are stable for hours at low temperatures, warming the reaction prematurely can lead to racemization. Lithiation times must be optimized; for instance, in one study, optimal times were found to be 6 hours for s-BuLi/(-)-sparteine and 1 hour for the (+)-sparteine surrogate.[8]

Question 4: Can I run the lithiation at a higher, more convenient temperature than -78 °C?

Answer: Yes. The conventional use of -78 °C is often not necessary for N-Boc piperazines and can even be detrimental by requiring very long reaction times.

  • Diamine-Free, Higher Temperature Protocol: A highly effective, simplified protocol involves using s-BuLi (1.3 equiv) in THF at -30 °C for just 5-10 minutes without the need for a diamine additive like TMEDA.[1] This has been shown to be successful for a range of electrophiles.

  • Asymmetric Reactions: Asymmetric lithiations have also been successfully performed at temperatures higher than -78 °C, such as at -50 °C.[2][9][10]

  • Caution: Substrate matters. While this works well for N-Boc piperazine and pyrrolidine, it is not a suitable method for less reactive substrates like N-Boc piperidine.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize key quantitative data from literature to guide reaction optimization.

Table 1: Effect of N'-Substituent on Ring Fragmentation Data synthesized from findings in referenced literature.[3][5]

N'-SubstituentElectrophileFragmentation Observed?Typical Yield of α-Product
MethylMethyl ChloroformateYes (Major Product)Low to None
BenzylVariousNoGood to Excellent
tert-ButylVariousNoGood to Excellent
Cumyl (C(Ph)Me₂)VariousNoGood to Excellent

Table 2: Comparison of Lithiation Protocols This table represents a summary of common protocols discussed in the literature.[1][3][11]

ProtocolBase / AdditiveSolventTemperatureTimeKey Feature
Classic Beak s-BuLi / TMEDAEt₂O-78 °C2 - 4 hThe traditional, widely used method.
Diamine-Free s-BuLiTHF-30 °C5 - 10 minFaster, simpler, and avoids TMEDA.[1]
Asymmetric s-BuLi / (-)-sparteineEt₂O or Toluene-78 °C1 - 6 hFor enantioselective synthesis.

Experimental Protocols

General Procedure for Diamine-Free Lithiation-Trapping of N'-Substituted-N-Boc-Piperazine

Materials:

  • N'-Substituted-N-Boc-piperazine

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • Electrophile

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the N'-substituted-N-Boc-piperazine (1.0 equiv) to a flame-dried flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -30 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Lithiation: Add s-BuLi (1.3 equiv) dropwise to the stirred solution. The solution may change color (e.g., to yellow or orange), indicating the formation of the lithiated species.

  • Stirring: Stir the reaction mixture at -30 °C for the optimized time (typically 5-10 minutes).[1]

  • Trapping: Add the electrophile (1.3 - 1.5 equiv) dropwise at -30 °C.

  • Warming & Quenching: Allow the reaction to stir for an additional 1-2 hours, letting the bath expire to warm towards 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Add N-Boc Piperazine to Flame-Dried Flask under Inert Atmosphere add_solvent 2. Dissolve in Anhydrous THF start->add_solvent cool 3. Cool Reaction Mixture to -30°C add_solvent->cool add_buli 4. Add s-BuLi (1.3 eq) Dropwise cool->add_buli lithiation 5. Stir for 5-10 min (Lithiation) add_buli->lithiation add_e 6. Add Electrophile (E+) lithiation->add_e trap 7. Stir and Warm (Trapping) add_e->trap quench 8. Quench with sat. aq. NH4Cl trap->quench extract 9. Extract with Organic Solvent quench->extract purify 10. Purify via Chromatography extract->purify product α-Substituted Product purify->product

Caption: General experimental workflow for the lithiation-trapping of N-Boc piperazines.

G start Problem: Low Yield or Reaction Failure q_reagents Are s-BuLi and solvents fresh, dry, and inert? start->q_reagents Check First q_conditions Is reaction time/ temperature optimized? q_reagents->q_conditions Yes sol_reagents Solution: Titrate s-BuLi, use fresh anhydrous solvent, ensure inert atm. q_reagents->sol_reagents No q_fragment Is ring fragmentation occurring? q_conditions->q_fragment Yes sol_conditions Solution: Try diamine-free protocol (-30°C, 5-10 min). Use in-situ IR to monitor. q_conditions->sol_conditions No q_er Is enantioselectivity (er) low? q_fragment->q_er No sol_fragment Solution: Increase steric bulk of the N'-substituent (e.g., use N'-Bn or N'-tBu). q_fragment->sol_fragment Yes sol_er Solution: Consider electrophile structure. Try 'diamine switch' strategy for slow-trapping electrophiles. q_er->sol_er Yes

Caption: A troubleshooting flowchart for common lithiation-trapping issues.

References

Technical Support Center: Selective Mono-N-Alkylation of Aminomethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding di-substitution on aminomethyl groups during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for di-substitution on aminomethyl groups?

Di-substitution, or over-alkylation, is a common side reaction when alkylating primary amines, including those with an aminomethyl group.[1][2] The primary reason is that the mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine.[1][2][3] This increased reactivity makes it compete with the primary amine for the alkylating agent, leading to the formation of a tertiary amine.[1][2]

Q2: How can I control the stoichiometry to favor mono-substitution?

Using a large excess of the primary amine relative to the alkylating agent can statistically favor the mono-alkylation product.[4] However, this approach can be inefficient if the starting amine is valuable and can complicate purification.

Q3: Are there specific reaction conditions that can minimize di-substitution?

Yes, adjusting reaction conditions can significantly influence the selectivity of N-alkylation. Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second alkylation step.[4]

Q4: What is the role of the base in controlling selectivity?

The choice of base is critical. Sterically hindered, non-nucleophilic bases are preferred as they can deprotonate the primary amine without acting as a competing nucleophile. In some cases, specific bases like cesium hydroxide have been shown to promote mono-alkylation, a phenomenon sometimes referred to as the "cesium effect".[1][5][6]

Q5: What are protecting groups, and how can they prevent di-substitution?

Protecting groups are chemical moieties that are temporarily attached to a functional group to decrease its reactivity.[7][8][9] For aminomethyl groups, the primary amine can be converted into a less nucleophilic functional group, such as a carbamate (e.g., Boc, Cbz, Fmoc).[7][10][11] This protected amine will not react with the alkylating agent, allowing for selective mono-alkylation at another site. The protecting group can then be removed under specific conditions to regenerate the primary amine.[7][8]

Q6: What is reductive amination, and is it a good alternative to direct alkylation?

Reductive amination is an excellent and often preferred method for the controlled N-alkylation of amines.[3][4] This two-step process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired alkylated amine. This method offers high selectivity for mono-alkylation and avoids the formation of quaternary ammonium salts.[12]

Troubleshooting Guide: Unwanted Di-substitution Observed

If you are observing significant di-substitution in your reaction, consider the following troubleshooting steps:

Caption: Troubleshooting decision tree for addressing di-substitution.

Experimental Protocols

Method 1: Protecting Group Strategy (Boc Protection)

This protocol details the use of a tert-butoxycarbonyl (Boc) protecting group to achieve selective mono-N-alkylation.

Caption: Workflow for the protecting group strategy.

Step 1: Protection of the Aminomethyl Group

  • Dissolve the aminomethyl-containing compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions and extract the product. Purify by column chromatography if necessary.

Step 2: N-Alkylation

  • Dissolve the Boc-protected amine (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, perform an aqueous workup and extract the product. Purify as needed.

Step 3: Deprotection

  • Dissolve the alkylated, Boc-protected compound in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the desired mono-alkylated amine salt.

Method 2: Competitive Deprotonation/Protonation Strategy

This method leverages the difference in basicity between the primary and secondary amine to achieve selective mono-alkylation.[1][13][14]

Caption: Logic of the competitive deprotonation/protonation strategy.

Experimental Protocol:

  • Prepare the hydrobromide salt of the primary amine.

  • In a reaction vessel, combine the amine hydrobromide (1.0 eq), the alkyl bromide (1.0 eq), and a suitable solvent such as DMF.[14]

  • Add a sterically hindered base like triethylamine or DIPEA (1.0 eq) dropwise at room temperature (20-25 °C).[14]

  • Stir the reaction mixture for the required time (typically several hours), monitoring its progress by TLC or LC-MS.[14]

  • After completion, perform a standard aqueous workup to isolate the mono-alkylated product.

  • Purify the product by column chromatography.

Quantitative Data Summary

The selectivity of mono-N-alkylation is highly dependent on the reaction conditions. The following tables summarize reported data for different methodologies.

Table 1: Influence of Base on the Selectivity of N-Alkylation of Benzylamine Hydrobromide with n-Butylbromide

BaseSelectivity (Mono:Di)Time (h)Yield (%)
Triethylamine87 : 9976
DIPEA89 : 8877
DMAP93 : 4879
DBU81 : 16673

Data adapted from a study on selective N-alkylation.[14]

Table 2: Effect of Solvent on the N-Alkylation of Benzylamine Hydrobromide with n-Butylbromide

SolventTemperature (°C)Selectivity (Mono:Di)Time (h)Yield (%)
Ethanol20-2578 : 171069
THF20-2581 : 161071
DMF20-2587 : 9976
Toluene20-2573 : 211264
DMSO20-2589 : 7872
Acetonitrile20-2583 : 13973

Data adapted from a study on selective N-alkylation.[14]

References

Technical Support Center: Optimizing Coupling Reaction Times with In Situ Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing coupling reaction times using in situ monitoring techniques. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experiments.

Frequently Asked Questions (FAQs)

Q1: When should I choose in situ monitoring over traditional offline analysis for my coupling reaction?

A1: In situ monitoring is particularly advantageous in several scenarios:

  • Transient Intermediates: When your reaction involves unstable or short-lived intermediates that would be altered or lost during offline sampling and analysis.[1]

  • Equilibrium Reactions: If the reaction equilibrium is sensitive to changes in temperature or pressure, which can be perturbed by sample extraction.[1]

  • Fast Reactions: For reactions that proceed too quickly for practical manual sampling and offline analysis.[1]

  • Real-Time Kinetics: When you need real-time data on reaction progress to determine endpoints or understand kinetics without the delay of offline methods.[1][2]

  • Limited Sample Volume: In cases where the reaction volume is small and drawing multiple samples for offline analysis is not feasible.[1]

  • Sensitive Reactions: For reactions that are highly sensitive to air or moisture, where in situ monitoring minimizes exposure and perturbation.[1]

Q2: What are the most common in situ monitoring techniques for coupling reactions?

A2: The most prevalent techniques include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for real-time monitoring of reactants, intermediates, and products by tracking their unique vibrational frequencies in the mid-infrared region.[2][3][4][5]

  • Raman Spectroscopy: This technique provides complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media and for studying catalyst behavior and polymorphism.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: FlowNMR allows for high-resolution monitoring of reaction kinetics and mechanistic studies outside of the spectrometer, overcoming limitations of traditional in-situ NMR in static tubes.[9]

  • Reaction Calorimetry: This method measures the heat evolved or absorbed during a reaction, providing critical information for process safety, scale-up, and understanding reaction kinetics.[10][11][12]

Q3: How can I improve the signal-to-noise ratio in my in situ Raman spectroscopy measurements?

A3: To enhance your Raman signal, consider the following:

  • Optimize Laser Power and Wavelength: Increasing laser power can boost the signal, but be cautious to avoid sample damage. Using a near-infrared laser can help reduce background fluorescence.[13]

  • Proper Sample Preparation and Positioning: Ensure your sample is clean, properly concentrated, and correctly positioned in the laser focus. For solid samples, a smooth surface minimizes scattering losses.[13]

  • Check Optical Alignment: Regular alignment of the laser, collection optics, and detector is crucial to maximize the capture of Raman scattered light.[13]

  • Manage Fluorescence Background: High fluorescence can obscure Raman signals. Techniques like using a different laser wavelength or employing baseline correction algorithms can mitigate this.[13]

  • Surface-Enhanced Raman Scattering (SERS): For reactions on metal surfaces, SERS can dramatically enhance the Raman signal.[14][15]

Troubleshooting Guides

In Situ FTIR Spectroscopy
Issue Possible Cause(s) Recommended Solution(s)
Weak or No Signal - Low concentration of analyte.- Probe not properly submerged.- Incorrect spectral range selected.- Detector issue (e.g., requires liquid nitrogen cooling).[2]- Increase analyte concentration if possible.- Ensure the probe is fully immersed in the reaction mixture.- Verify the spectral range covers the expected peaks of reactants and products.- Ensure the detector is properly cooled and operational.
Baseline Drift - Temperature fluctuations in the reaction.- Changes in the refractive index of the reaction mixture.- Fouling of the ATR probe surface.- Use a temperature-controlled reactor.- Apply baseline correction algorithms during data processing.- Clean the probe between experiments.
Overlapping Peaks - Multiple components have similar absorption frequencies.- Use multivariate data analysis techniques (e.g., PCA, MCR) to deconvolve the spectra.- Monitor a different, unique peak for each species if available.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Issue Possible Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction - Inefficient in situ generation of the active Pd(0) catalyst.[16][17]- Poor choice of ligand, base, or solvent.[18][19]- Catalyst deactivation.- Optimize the pre-catalyst reduction conditions (e.g., choice of counterion, ligand, base, and alcohol).[16][17]- Screen different ligands, bases, and solvents.[18][19]- Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.
Formation of Side Products (e.g., Dimerization) - Incorrect pre-catalyst reduction protocol leading to reactant consumption.[16]- Carefully control the reduction of the Pd(II) pre-catalyst to Pd(0) to avoid unwanted side reactions.[16]
Inconsistent Results - Mass transfer limitations in heterogeneous mixtures.- Poor mixing.- Ensure adequate stirring to maintain a homogeneous reaction mixture.[9]- Consider using flow chemistry for better mixing and temperature control.[20]

Quantitative Data Summary

Optimization of Suzuki-Miyaura Coupling Reaction

The following table summarizes a Design of Experiments (DoE) approach to optimize a Suzuki-Miyaura coupling reaction, resulting in a significant increase in yield and reduction in experimental effort.[18]

ParameterInitial RangeOptimized Value
Catalyst Concentration 0.5–2.0 mol%Not specified
Reaction Temperature 50–100°C97°C[21]
Base Concentration 0.5–1.5 equivalentsNot specified
Solvent THF, Toluene, DMFNot specified
Reaction Time Varied4.6 - 4.7 min[21]
Initial Yield 72%-
Optimized Yield -90-92%[18][21]
Number of Experiments 40 (traditional)15 (DoE)[18]
Heck Coupling Reaction Conditions

This table provides typical experimental parameters for a Heck coupling reaction.

ParameterCondition
Catalyst Palladium Acetate (Pd(OAc)₂)[22][23]
Catalyst Loading 0.05 eq[22]
Substrates Aryl halide (1.0 eq), Ethyl acrylate (1.5 eq)[22]
Base Triethylamine (3.0 eq)[22]
Solvent Acetonitrile[22]
Temperature Reflux[22]
Monitoring TLC[22]

Experimental Protocols

Protocol 1: In Situ FTIR Monitoring of an Amide Coupling Reaction

This protocol outlines the general steps for monitoring an amide synthesis via a reactive acid chloride intermediate using in situ FTIR.[5]

1. System Setup:

  • Assemble a temperature-controlled reactor equipped with a magnetic stirrer.
  • Insert the in situ FTIR probe (e.g., ReactIR with a DiComp probe) into the reactor, ensuring the probe tip is fully submerged in the reaction volume.
  • Connect the probe to the FTIR spectrometer.

2. Background Spectrum Acquisition:

  • Add the solvent (e.g., THF/DMF) to the reactor.
  • Start stirring and allow the system to reach the desired initial temperature.
  • Collect a background spectrum of the solvent.

3. Reaction Initiation and Monitoring:

  • Add the carboxylic acid to the reactor.
  • Begin real-time spectral acquisition.
  • Add thionyl chloride to initiate the formation of the acid chloride intermediate.
  • Continuously monitor the disappearance of the carboxylic acid peak and the appearance of the acid chloride peak.
  • Once the formation of the acid chloride is complete (indicated by the stabilization of its characteristic peak), add the amine.
  • Monitor the consumption of the acid chloride and the formation of the amide product by tracking their respective infrared absorbances.

4. Data Analysis:

  • Generate 3D reaction plots to visualize the change in absorbance over time for each component.
  • Create concentration profiles for the reactant, intermediate, and product to determine reaction kinetics and endpoints.

Protocol 2: Optimizing a Suzuki-Miyaura Cross-Coupling Reaction in a Flow System

This protocol describes a general workflow for optimizing a Suzuki-Miyaura reaction using an automated flow chemistry platform with online analysis.[21][24]

1. Stock Solution Preparation:

  • Prepare stock solutions of the aryl halide, boronic acid, palladium pre-catalyst, ligand, and base in the chosen solvent(s).
  • Include an internal standard in one of the stock solutions for quantitative analysis.

2. Automated Flow System Setup:

  • Configure an automated flow synthesis platform with pumps for each stock solution, a heated reactor coil, and a back-pressure regulator.
  • Connect the output of the flow reactor to an online HPLC for real-time analysis.

3. Design of Experiments (DoE):

  • Use DoE software to design a set of experiments to screen key variables such as temperature, residence time (controlled by flow rate), catalyst loading, and base concentration.[18]

4. Automated Reaction Execution and Analysis:

  • Program the automated system to perform the series of experiments defined by the DoE.
  • The system will automatically vary the flow rates of the stock solutions to achieve the desired reaction conditions for each run.
  • The online HPLC will analyze the output of each experiment, providing real-time data on product yield and purity.

5. Data Modeling and Optimization:

  • Input the experimental data from the online HPLC into the DoE software.
  • The software will generate a model of the reaction space, identifying the optimal conditions for maximizing yield.
  • Further experiments can be conducted to refine the optimal conditions.

Visualizations

experimental_workflow Experimental Workflow for In Situ Reaction Monitoring cluster_setup System Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis setup_reactor Assemble Reactor & Stirrer insert_probe Insert In Situ Probe setup_reactor->insert_probe connect_spectrometer Connect to Spectrometer insert_probe->connect_spectrometer add_solvent Add Solvent & Equilibrate collect_background Collect Background Spectrum add_solvent->collect_background add_reactants Add Reactants collect_background->add_reactants start_monitoring Start Real-Time Monitoring add_reactants->start_monitoring process_spectra Process Spectra (e.g., Baseline Correction) start_monitoring->process_spectra generate_profiles Generate Concentration Profiles process_spectra->generate_profiles determine_kinetics Determine Kinetics & Endpoint generate_profiles->determine_kinetics

Caption: Workflow for in situ reaction monitoring.

troubleshooting_logic Troubleshooting Logic for Slow or Incomplete Coupling Reactions start Slow or Incomplete Reaction check_catalyst Is the active Pd(0) catalyst forming efficiently? start->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No check_conditions Are the reaction conditions (ligand, base, solvent) optimal? catalyst_yes->check_conditions optimize_reduction Optimize pre-catalyst reduction conditions (base, ligand, solvent). catalyst_no->optimize_reduction conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_deactivation Is catalyst deactivation occurring? conditions_yes->check_deactivation screen_conditions Screen different ligands, bases, and solvents. conditions_no->screen_conditions deactivation_yes Yes check_deactivation->deactivation_yes Yes deactivation_no No check_deactivation->deactivation_no No ensure_inert Ensure inert atmosphere; check for impurities. deactivation_yes->ensure_inert consider_other Consider other factors (e.g., mass transfer, temperature). deactivation_no->consider_other

Caption: Troubleshooting logic for coupling reactions.

heck_pathway Simplified Heck Coupling Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion alkene_complex Alkene π-complex migratory_insertion->alkene_complex beta_hydride_elimination β-Hydride Elimination alkene_complex->beta_hydride_elimination product_complex Product π-complex beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination product Coupled Product product_complex->product Product Release reductive_elimination->pd0 hx_base [H-Base]X reductive_elimination->hx_base aryl_halide R-X aryl_halide->oxidative_addition alkene Alkene alkene->migratory_insertion base Base base->reductive_elimination

Caption: Simplified Heck coupling catalytic cycle.

References

Validation & Comparative

1H NMR characterization of Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is crucial for the successful progression of a project. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate and its structural analogs. By presenting key ¹H NMR data, detailed experimental protocols, and a visual representation of the analytical workflow, this document aims to facilitate the unambiguous characterization of this important class of compounds.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules containing amine functionalities such as piperazine. Accurate interpretation of ¹H NMR spectra is essential to confirm the successful installation of the Boc group and the integrity of the overall molecular framework.

Comparison of ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and selected structural analogs. The data is presented to highlight the characteristic chemical shifts (δ) in parts per million (ppm), signal multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and integration values.

Compound NameStructureAromatic Protons (δ, ppm, integration, multiplicity)Piperazine Protons (δ, ppm, integration, multiplicity)Other Protons (δ, ppm, integration, multiplicity)Solvent
This compound [Image of the chemical structure of this compound]~7.1-7.4 (m, 4H)~3.5 (t, 4H), ~2.9 (t, 4H)~3.8 (s, 2H, -CH₂NH₂), ~1.7 (br s, 2H, -NH₂), 1.48 (s, 9H, -C(CH₃)₃)CDCl₃
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate[Image of the chemical structure of Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate]6.84 (d, 2H), 6.65 (d, 2H)3.57 (t, 4H), 3.03 (t, 4H)3.54 (br s, 2H, -NH₂), 1.49 (s, 9H, -C(CH₃)₃)CDCl₃
1-Boc-piperazine[Image of the chemical structure of 1-Boc-piperazine]-3.41 (t, 4H), 2.35 (t, 4H)1.44 (s, 9H, -C(CH₃)₃)CDCl₃
Tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate[Image of the chemical structure of Tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate]7.08 (d, 2H), 6.64 (d, 2H)3.42 (t, 4H), 2.39 (t, 4H)3.63 (br s, 2H, -NH₂), 3.42 (s, 2H, -CH₂-Ar), 1.45 (s, 9H, -C(CH₃)₃)CDCl₃

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of ¹H NMR spectra is critical for data reproducibility and comparison.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key signals of the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved signals.

  • A standard single-pulse experiment is usually employed for routine ¹H NMR.

  • Key acquisition parameters to be set include:

    • Pulse width (typically a 90° pulse)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (typically 8-16 for a sample of this concentration)

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The spectrum is referenced by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • The signals are integrated to determine the relative ratios of the different types of protons in the molecule.

Experimental Workflow

The following diagram illustrates the logical workflow for the ¹H NMR characterization of a synthesized N-Boc piperazine derivative.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_nmr 1H NMR Analysis cluster_analysis Data Interpretation synthesis Synthesis of Tert-butyl 4-[2-(aminomethyl)phenyl]- piperazine-1-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution in CDCl3) purification->sample_prep data_acq Data Acquisition (400 MHz Spectrometer) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Integration) data_acq->data_proc structure_ver Structural Verification (Comparison with expected shifts) data_proc->structure_ver

Caption: Workflow for the ¹H NMR characterization of N-Boc piperazine derivatives.

A Comparative Guide to Piperazine and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the most prevalent saturated heterocycles, piperidine and piperazine are considered "privileged scaffolds" due to their versatility in interacting with a wide array of biological targets.[1] This guide offers an objective, data-driven comparison of these two foundational scaffolds to inform strategic decisions in drug development.

Physicochemical Properties: A Tale of Two Rings

The core structural difference—a single nitrogen atom in piperidine versus two in a 1,4-diaza arrangement in piperazine—gives rise to distinct physicochemical characteristics that are fundamental to their roles in medicinal chemistry.[1][2]

PropertyPiperidinePiperazineKey Considerations in Drug Design
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine's second nitrogen offers an additional site for substitution and hydrogen bonding.[1][2]
pKa of Conjugate Acid ~11.1 - 11.22pKa1: ~5.35-5.5, pKa2: ~9.73-9.8Piperidine is a significantly stronger base.[1][2] Piperazine's dual pKa values allow for more nuanced control over basicity and solubility at physiological pH.[1]
Calculated logP (cLogP) ~0.84 (parent)~-1.1 (parent)The inherent lipophilicity of the piperidine scaffold can improve membrane permeability but may also increase metabolic susceptibility and decrease aqueous solubility.[1]
Aqueous Solubility MiscibleFreely SolubleBoth parent scaffolds are highly water-soluble; however, the solubility of substituted analogs is highly dependent on the nature of the substituents.[1]

Pharmacological and Pharmacokinetic (ADMET) Comparison

The choice between a piperidine and a piperazine scaffold can have profound implications for a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its pharmacological activity.[1]

Pharmacological Activity: A Case Study in Receptor Selectivity

A compelling example of the scaffold's impact on pharmacology is seen in compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. A study comparing structurally analogous compounds revealed that replacing a piperazine ring with a piperidine dramatically altered receptor selectivity.[1][3][4] While the affinity for hH3R was not significantly affected, the affinity for the σ1R increased by several orders of magnitude with the piperidine scaffold.[1][3][4]

CompoundScaffoldhH3R Kᵢ (nM)σ₁R Kᵢ (nM)
Compound 4Piperazine3.171531
Compound 5Piperidine7.703.64

Data sourced from a comparative study on hH3R and σ1R antagonists.[1][3][4]

This highlights how a seemingly minor structural change can be exploited to achieve desired selectivity profiles.

ADMET Profile Comparison
ADMET PropertyPiperidinePiperazineStrategic Implications
Metabolic Stability Can be more stable depending on substitution patterns. Susceptible to oxidation at positions adjacent to the nitrogen.[5][6]Can be a site of metabolic liability.[1]Strategic substitution on the piperidine ring can block metabolic "soft spots".[5] In some cases, replacing piperazine with a more stable scaffold like aminopiperidine has improved metabolic stability.[1]
Permeability (e.g., Caco-2) Permeability is substituent-dependent. Higher lipophilicity may enhance permeability.[1]Can act as permeation enhancers.[1]Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[1]
Plasma Protein Binding Generally higher for more lipophilic derivatives.[1]Can be modulated to a greater extent due to two points for substitution.[1]The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.[1]

Signaling Pathways and Experimental Workflows

The pharmacological effects of piperidine- and piperazine-containing drugs are frequently mediated through their interaction with G-protein coupled receptors (GPCRs).[1][7] Understanding the downstream signaling is crucial for elucidating their mechanism of action.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Piperidine or Piperazine Drug GPCR GPCR Ligand->GPCR Binds to G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway for piperidine/piperazine drugs.

A typical workflow for evaluating the metabolic stability of compounds containing these scaffolds involves in vitro microsomal stability assays.

Microsomal_Stability_Assay_Workflow Test_Compound Test Compound (Piperidine or Piperazine analog) Incubation Incubation (e.g., 37°C) Test_Compound->Incubation Microsomes Liver Microsomes (Source of CYP enzymes) Microsomes->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Time points Analysis LC-MS/MS Analysis (Quantify remaining parent compound) Quenching->Analysis Data_Analysis Data Analysis (Calculate half-life, intrinsic clearance) Analysis->Data_Analysis

Caption: Workflow for an in vitro microsomal stability assay.

Experimental Protocols

Receptor Binding Assay (for hH3R and σ1R)

  • Objective: To determine the binding affinity (Kᵢ) of test compounds for specific receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (hH3R) or sigma-1 receptor (σ1R) are prepared.

    • Radioligand Binding: A constant concentration of a specific radioligand (e.g., [³H]-Nα-methylhistamine for hH3R) is incubated with the cell membranes and varying concentrations of the test compound.

    • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro Microsomal Stability Assay

  • Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

  • Methodology:

    • Reaction Mixture: The test compound is incubated with liver microsomes (e.g., from human, rat, or mouse) in a phosphate buffer.

    • Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

    • Time Points: Aliquots are removed from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution, typically cold acetonitrile, which also precipitates the proteins.

    • Sample Preparation: The samples are centrifuged to remove the precipitated proteins, and the supernatant is collected.

    • Analysis: The concentration of the remaining parent compound in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Conclusion and Strategic Recommendations

The decision to employ a piperidine or piperazine scaffold is a strategic one, contingent on the specific objectives of the drug discovery program.

  • Choose Piperidine when:

    • A higher degree of lipophilicity is desired to enhance membrane permeability.

    • A single point of substitution is sufficient for structure-activity relationship (SAR) exploration.

    • Higher basicity is advantageous for specific target interactions, though potential off-target effects and clearance should be considered.[1]

  • Choose Piperazine when:

    • Two points of diversity are required for extensive SAR studies or for use as a linker.[2]

    • Modulation of basicity and improved aqueous solubility are key objectives.[1]

    • The scaffold's potential to act as a permeation enhancer is a desirable property.[1]

Both piperidine and piperazine are undeniably powerful scaffolds in the medicinal chemist's arsenal. A thorough understanding of their comparative properties, supported by empirical data, is essential for the rational design of drug candidates with optimized physicochemical, pharmacological, and pharmacokinetic profiles.

References

LC-MS Analysis of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate (CAS 174855-53-9): A Guide to Mass Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LC-MS) analysis for the confirmation of the molecular mass of the compound with CAS number 174855-53-9, chemically identified as tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate. The provided experimental data is hypothetical and serves to illustrate the expected results from the described protocol.

Introduction

Accurate mass determination is a critical step in the identification and characterization of chemical compounds. LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1][2] For a molecule like this compound, which contains basic amine functionalities, electrospray ionization (ESI) in the positive ion mode is a highly effective method for generating protonated molecular ions, allowing for precise mass determination.[3][4]

The molecular formula for CAS 174855-53-9 is C16H25N3O2.[1][2][5][6] This leads to an average molecular weight of approximately 291.39 g/mol and a more precise monoisotopic mass of 291.19467 Da.[1][7] This guide outlines a standard LC-MS protocol to verify this mass experimentally.

Experimental Protocol

A detailed methodology for the LC-MS analysis is provided below. This protocol is designed for robust performance and high sensitivity.

1. Sample Preparation

  • Stock Solution: A 1 mg/mL stock solution of the analyte (CAS 174855-53-9) was prepared in methanol.

  • Working Solution: The stock solution was diluted to a final concentration of 1 µg/mL with the initial mobile phase composition (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: The working solution was filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[7]

2. Liquid Chromatography (LC) Conditions

  • Instrument: A standard high-performance liquid chromatography (HPLC) system.

  • Column: Waters XTerra MS C18, 2.1 x 30 mm, 3.5 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 100-500.

Data Presentation

The following table summarizes the theoretical mass of the target compound and the hypothetical data that would be obtained from the LC-MS analysis under the conditions described.

Analyte DescriptionMolecular FormulaTheoretical Mass (Da)Observed IonObserved m/z (Hypothetical)Mass Error (ppm)
CAS 174855-53-9 C16H25N3O2291.19467[M+H]+292.20202.5
Sodium Adduct C16H25N3O2Na314.18406[M+Na]+314.18657.8

Note: The observed m/z values are hypothetical. Mass error in parts per million (ppm) is a measure of the accuracy of the mass measurement.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS experiment, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 1 µg/mL Working Solution stock->working filter 3. Filter Sample (0.22 µm) working->filter inject 4. Inject Sample onto LC Column filter->inject separate 5. Chromatographic Separation inject->separate ionize 6. Electrospray Ionization (ESI+) separate->ionize detect 7. Mass Detection (Q-TOF) ionize->detect process 8. Process Raw Data detect->process confirm 9. Confirm Mass and Purity process->confirm

LC-MS workflow for mass confirmation.

Hypothetical Signaling Pathway

Many small molecules are developed as inhibitors of signaling pathways, such as kinase cascades. The diagram below represents a generic signaling pathway where a compound like CAS 174855-53-9 could act as an inhibitor.

G receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response tf->response inhibitor CAS 174855-53-9 (Hypothetical Inhibitor) inhibitor->kinase2 Inhibits

Hypothetical inhibition of a kinase pathway.

Conclusion

The described LC-MS method provides a reliable and accurate means of confirming the molecular mass of this compound (CAS 174855-53-9). The combination of a C18 reversed-phase column with a formic acid-modified mobile phase is well-suited for the retention and separation of this compound.[3] Positive mode electrospray ionization is the ideal technique for this molecule, predictably forming a protonated molecular ion ([M+H]+) that can be measured with high mass accuracy by a Q-TOF mass spectrometer. The hypothetical data presented falls well within the acceptable mass error for high-resolution mass spectrometry, demonstrating how this method would successfully confirm the compound's identity.

References

Comparative study of different protecting groups for piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical consideration in the synthesis of piperazine-containing molecules, which are prevalent scaffolds in medicinal chemistry. The ability to selectively functionalize one of the two nitrogen atoms in the piperazine ring is paramount for the construction of complex pharmaceuticals. This guide provides an objective comparison of common protecting groups—Boc, Cbz, Fmoc, and Alloc—used for piperazine synthesis, supported by experimental data and detailed protocols to inform the selection of the most suitable protecting group strategy.

Orthogonality of Common Piperazine Protecting Groups

The principle of orthogonality is crucial in multi-step syntheses, allowing for the selective removal of one protecting group without affecting others.[1][2] The protecting groups discussed here offer distinct deprotection mechanisms, enabling flexible and robust synthetic strategies.[1]

  • Boc (tert-Butyloxycarbonyl): Removed under acidic conditions.[3][4]

  • Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Labile to basic conditions.[1][4]

  • Alloc (Allyloxycarbonyl): Removed by palladium-catalyzed reactions.[5][6]

This orthogonality allows for the design of complex synthetic routes where different parts of a molecule can be deprotected and functionalized sequentially.[1][2]

Performance Comparison of Protecting Groups

The choice of a protecting group significantly impacts the overall efficiency and yield of a synthetic sequence. The following table summarizes quantitative data for the protection and deprotection of piperazine using various common protecting groups. It is important to note that reaction conditions, substrates, and scales can influence the reported yields.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldKey Characteristics
Boc Di-tert-butyl dicarbonate (Boc)₂O45-80%[7][8]TFA in DCM or HCl in dioxane[3][9]87-95%[10]Acid-labile; widely used in solution-phase synthesis; risk of di-protection.
Cbz Benzyl chloroformate (Cbz-Cl)~90%[11]H₂, Pd/C in MeOH[1]High (often quantitative)[1]Stable to acid and base; removable by mild hydrogenolysis; orthogonal to Boc and Fmoc.[1][11]
Fmoc Fmoc-Cl or Fmoc-OSuGood (specific yield data for piperazine protection is less common)20% Piperidine in DMF[4][12]High (comparable to piperidine when piperazine is used as the base)[4][13]Base-labile; ideal for solid-phase peptide synthesis (SPPS).[4]
Alloc Allyl chloroformate (Alloc-Cl)~87% (over 2 steps)[5]Pd(PPh₃)₄, Phenylsilane in DCM[6]High (quantitative in some cases)Pd-catalyzed deprotection; orthogonal to acid- and base-labile groups.[5][6]

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperazine with Boc, Cbz, Fmoc, and Alloc groups are provided below.

Boc Protection and Deprotection

Protection of Piperazine with (Boc)₂O

  • Objective: To synthesize mono-Boc-piperazine.

  • Procedure: To a solution of piperazine (1.0 equiv.) in methanol, one equivalent of trifluoroacetic acid (TFA) is added dropwise at 0-5°C to protonate one of the nitrogen atoms.[8] Subsequently, di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.) is added, followed by a catalytic amount of iodine (10 mol%).[8] The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is worked up by neutralization with a base (e.g., NaOH) and extraction with an organic solvent.[8] Purification by column chromatography can yield the desired mono-Boc-piperazine.[14] In a model reaction using piperazine and HCl, isolated yields of 70-80% have been reported.[8]

Deprotection of N-Boc-piperazine using TFA

  • Objective: To remove the Boc protecting group.

  • Procedure: The N-Boc protected piperazine derivative (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[9] The solution is cooled to 0°C in an ice bath, and trifluoroacetic acid (TFA, 5-10 equiv.) is added slowly.[9] The reaction is allowed to warm to room temperature and stirred for 1-4 hours.[9] Progress is monitored by TLC or LC-MS. After completion, the solvent and excess TFA are removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of NaHCO₃.[9] The deprotected piperazine is then extracted with an organic solvent, dried over anhydrous Na₂SO₄, and concentrated to yield the final product.[9]

Cbz Protection and Deprotection

Protection of Piperazine with Cbz-Cl

  • Objective: To synthesize N-Cbz-piperazine.

  • Procedure: In a typical Schotten-Baumann reaction, piperazine is dissolved in a biphasic system of an organic solvent (e.g., THF) and water.[11] Sodium bicarbonate (NaHCO₃, 2 equiv.) is added as a base.[11] The mixture is cooled to 0°C, and benzyl chloroformate (Cbz-Cl, 1.5 equiv.) is added.[11] The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.[11] After completion, the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product can be purified by silica gel column chromatography to yield N-Cbz-piperazine in high yield (e.g., 90%).[11]

Deprotection of N-Cbz-piperazine via Catalytic Hydrogenolysis

  • Objective: To remove the Cbz protecting group.

  • Procedure: The N-Cbz protected piperazine derivative is dissolved in a suitable solvent such as methanol (MeOH) or ethanol.[1] A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.[1] The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) and stirred at room temperature.[1] The reaction is monitored by TLC until the starting material is consumed. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected piperazine.[1]

Fmoc Protection and Deprotection

Protection of Piperazine with Fmoc-Cl

  • Objective: To synthesize N-Fmoc-piperazine.

  • Procedure: Piperazine is dissolved in a suitable solvent like dioxane and water with a base such as sodium bicarbonate. 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is then added to the solution at a controlled temperature. The reaction progress is monitored by TLC. After the reaction is complete, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude N-Fmoc-piperazine, which can be further purified.

Deprotection of N-Fmoc-piperazine using Piperidine

  • Objective: To remove the Fmoc protecting group.

  • Procedure: The N-Fmoc protected piperazine derivative is typically deprotected in the context of solid-phase peptide synthesis (SPPS).[4] The resin-bound peptide is treated with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4][12] The reaction is agitated for a short period (e.g., 1-3 minutes), the solution is drained, and a fresh portion of the deprotection solution is added for a longer period (e.g., 5-10 minutes) to ensure complete removal of the Fmoc group.[12][15] The resin is then washed thoroughly with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.[12]

Alloc Protection and Deprotection

Protection of Piperazine with Alloc-Cl

  • Objective: To synthesize N-Alloc-piperazine.

  • Procedure: An amine (1 equiv.) is mixed with sodium bicarbonate (6 equiv.) in a mixture of THF and water.[5] Allyl chloroformate (Alloc-Cl, 3 equiv.) is then added, and the reaction mixture is stirred at room temperature for 12 hours.[5] The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. Purification via column chromatography yields the N-Alloc protected amine.[5]

Deprotection of N-Alloc-piperazine

  • Objective: To remove the Alloc protecting group.

  • Procedure: The Alloc-protected compound is dissolved in an appropriate solvent like DCM.[6] A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equiv.), and a scavenger, such as phenylsilane (20 equiv.), are added.[6] The reaction is stirred at room temperature for a couple of hours.[6] The completion of the reaction can be monitored by TLC. The work-up typically involves filtration to remove the catalyst and subsequent purification of the product.

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of piperazine with the discussed protecting groups.

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection cluster_Alloc Alloc Protection/Deprotection Piperazine_Boc Piperazine Protected_Boc N-Boc-Piperazine Piperazine_Boc->Protected_Boc Protection Boc2O (Boc)₂O, Base Deprotected_Boc Piperazine Protected_Boc->Deprotected_Boc Deprotection TFA_HCl TFA or HCl Piperazine_Cbz Piperazine Protected_Cbz N-Cbz-Piperazine Piperazine_Cbz->Protected_Cbz Protection CbzCl Cbz-Cl, Base Deprotected_Cbz Piperazine Protected_Cbz->Deprotected_Cbz Deprotection H2_PdC H₂, Pd/C Piperazine_Fmoc Piperazine Protected_Fmoc N-Fmoc-Piperazine Piperazine_Fmoc->Protected_Fmoc Protection FmocCl Fmoc-Cl, Base Deprotected_Fmoc Piperazine Protected_Fmoc->Deprotected_Fmoc Deprotection Piperidine Piperidine/DMF Piperazine_Alloc Piperazine Protected_Alloc N-Alloc-Piperazine Piperazine_Alloc->Protected_Alloc Protection AllocCl Alloc-Cl, Base Deprotected_Alloc Piperazine Protected_Alloc->Deprotected_Alloc Deprotection Pd_catalyst Pd(0), Scavenger

Caption: General workflows for piperazine protection and deprotection.

Orthogonality cluster_protection Protection Strategies cluster_deprotection Deprotection Conditions Start N,N'-unprotected Piperazine Derivative Boc Boc Start->Boc Cbz Cbz Start->Cbz Fmoc Fmoc Start->Fmoc Alloc Alloc Start->Alloc Acid Acid (e.g., TFA, HCl) Boc->Acid Cleaved by Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Boc->Hydrogenolysis Stable to Base Base (e.g., Piperidine) Boc->Base Stable to Palladium Palladium Catalyst Boc->Palladium Stable to Cbz->Acid Stable to Cbz->Hydrogenolysis Cleaved by Cbz->Base Stable to Cbz->Palladium Stable to (generally) Fmoc->Acid Stable to Fmoc->Hydrogenolysis Stable to Fmoc->Base Cleaved by Fmoc->Palladium Stable to Alloc->Acid Stable to Alloc->Hydrogenolysis Stable to Alloc->Base Stable to Alloc->Palladium Cleaved by

Caption: Orthogonality of common protecting groups for piperazine synthesis.

References

Validating Synthesis Routes for Novel Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including antiviral, anticancer, and antipsychotic properties.[1][2][3] The development of novel piperazine derivatives with enhanced efficacy and safety profiles is a continuous pursuit in drug discovery. A critical step in this process is the validation of the synthetic route, ensuring its efficiency, reproducibility, and the purity of the final compound.

This guide provides an objective comparison of two common synthesis routes for introducing substituents onto the piperazine ring: N-Alkylation and N-Arylation . We will delve into the experimental data, present detailed protocols, and visualize the underlying workflows and potential biological contexts.

Comparative Analysis of Synthesis Routes

The choice of synthesis route for a novel piperazine derivative is dictated by the nature of the desired substituent (alkyl vs. aryl), the availability of starting materials, and the desired reaction conditions. Below is a summary of key performance indicators for representative N-alkylation and N-arylation reactions.

ParameterRoute 1: N-AlkylationRoute 2: N-Arylation (Buchwald-Hartwig)
Reaction Nucleophilic substitution of an alkyl halide with a piperazine derivativePalladium-catalyzed cross-coupling of an aryl halide with a piperazine derivative
Example Product 6-(2-(4-Decylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-oneA novel arylpiperazine derivative
Yield 62%[1]Typically 70-95%
Purity High, confirmed by NMR and HRMS[1]Generally high, requires purification to remove catalyst residues
Key Reagents Alkyl halide, piperazine derivative, base (e.g., K2CO3), solvent (e.g., DMF)Aryl halide, piperazine, palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene)
Reaction Conditions Moderate temperatures (e.g., 60-80 °C)Elevated temperatures (e.g., 80-110 °C), inert atmosphere
Advantages Readily available starting materials, simpler reaction setupBroad substrate scope, applicable to a wide range of aryl and heteroaryl halides
Disadvantages Potential for over-alkylation, may require protecting groupsExpensive catalyst and ligands, requires inert atmosphere, potential for heavy metal contamination in the product

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful synthesis and validation of novel compounds.

Route 1: N-Alkylation Synthesis Protocol

This protocol is adapted from the synthesis of 6-(2-(4-decylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one.[1]

Materials:

  • 6-(2-Oxo-2-(piperazin-1-yl)ethoxy)-3,4-dihydroquinolin-2(1H)-one

  • 1-Bromodecane

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-(2-oxo-2-(piperazin-1-yl)ethoxy)-3,4-dihydroquinolin-2(1H)-one (1 mmol) in DMF (10 mL), add K2CO3 (2 mmol) and 1-bromodecane (1.2 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-alkylated piperazine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Analytical Validation: HPLC-UV Analysis

Due to the lack of a strong chromophore in the piperazine nucleus, derivatization is often necessary for sensitive UV detection in HPLC analysis.[4]

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.[4]

  • Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)[4][5]

Derivatization and Analysis Procedure:

  • Prepare a standard solution of the synthesized piperazine derivative in a suitable solvent.

  • Prepare a solution of NBD-Cl in acetonitrile.

  • Mix the piperazine derivative solution with an excess of the NBD-Cl solution.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[4]

  • Cool the solution and dilute it with the mobile phase before injection.

  • Inject the derivatized sample into the HPLC system.

  • Identify the peak corresponding to the derivatized piperazine derivative based on its retention time compared to a standard.

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Visualizing the Validation Workflow and Biological Context

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were generated using Graphviz (DOT language) to depict the synthesis validation workflow and a hypothetical signaling pathway.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Route cluster_purification Purification cluster_characterization Characterization cluster_validation Purity & Yield Validation Start Starting Materials Reaction Chemical Reaction (e.g., N-Alkylation) Start->Reaction Crude Crude Product Reaction->Crude Purify Column Chromatography Crude->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS Structure Structure Elucidation NMR->Structure MS->Structure HPLC HPLC Analysis (Purity) Structure->HPLC Yield Yield Calculation Structure->Yield Final Validated Compound HPLC->Final Yield->Final Signaling_Pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Piperazine_Derivative Novel Piperazine Derivative (Antagonist) Piperazine_Derivative->Receptor

References

Conformational Analysis of N-Boc-Piperazine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecular scaffolds is paramount for designing effective therapeutics. The N-Boc-piperazine moiety is a prevalent scaffold in medicinal chemistry. Its conformational flexibility, governed by two key dynamic processes—ring inversion and amide bond rotation—plays a crucial role in determining its interaction with biological targets. This guide provides a comprehensive comparison of the conformational properties of N-Boc-piperazine derivatives with alternative scaffolds, supported by experimental data and detailed methodologies.

The conformational landscape of N-Boc-piperazine derivatives is primarily dictated by the interconversion between two chair-like conformations of the piperazine ring and the restricted rotation around the N-Boc carbamate bond. These dynamic equilibria can be elucidated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational modeling.

Comparative Conformational Analysis: N-Boc-Piperazine vs. Alternative Scaffolds

The choice of a heterocyclic scaffold significantly influences the spatial arrangement of substituents and, consequently, the pharmacological profile of a drug candidate. Here, we compare the key conformational parameters of N-Boc-piperazine with commonly used N-Boc protected piperidine, pyrrolidine, and azetidine derivatives.

ScaffoldPredominant ConformationKey Conformational FeaturesEnergy Barrier to Ring Inversion (ΔG‡)Energy Barrier to N-Boc Rotation (ΔG‡)
N-Boc-piperazine ChairTwo distinct chair conformations are in equilibrium. The bulky Boc group generally prefers an equatorial position.56 - 80 kJ/mol (for analogous N-acyl piperazines)[1][2]Generally higher than ring inversion barrier[1][2]
N-Boc-piperidine ChairThe single nitrogen atom simplifies the inversion process compared to piperazine. The substituent on the ring can adopt either an axial or equatorial position.Lower than N-Boc-piperazine due to the absence of the second nitrogen's lone pair repulsion.Comparable to other acylated amines.
N-Boc-pyrrolidine Envelope or TwistExhibits pseudorotation between multiple puckered conformations.Low barrier to interconversion between puckered forms.Generally lower than six-membered rings due to reduced steric hindrance.
N-Boc-azetidine PuckeredThe four-membered ring is significantly strained, leading to a puckered conformation to alleviate this strain.Higher than larger rings due to significant angle strain in the planar transition state.Influenced by ring strain.

Experimental Data from X-ray Crystallography

X-ray crystallography provides a static snapshot of the molecule in its solid-state, low-energy conformation. For N-substituted piperazine derivatives, the piperazine ring predominantly adopts a chair conformation. The following table presents representative crystallographic data for N,N'-disubstituted piperazine derivatives, illustrating the typical geometric parameters of the chair conformation.

CompoundCrystal SystemSpace GroupKey Torsion Angles (°)Reference
1,4-DiphenethylpiperazineMonoclinicC2/cC-N-C-C ring torsions defining the chair conformation[3]
1-Benzhydryl-4-benzylpiperazineMonoclinicPnC-N-C-C ring torsions defining the chair conformation[3]
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazineMonoclinicP2/cC-N-C-C ring torsions defining the chair conformation[3]
1-(4-nitrobenzoyl)piperazineMonoclinicC2/cC-N-C-C ring torsions defining the chair conformation[4]

Experimental Protocols

Variable Temperature NMR (VT-NMR) Spectroscopy for Determining Conformational Energy Barriers

Objective: To determine the activation energy barriers (ΔG‡) for ring inversion and N-Boc amide bond rotation in N-Boc-piperazine derivatives.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-Boc-piperazine derivative in a suitable deuterated solvent (e.g., deuterated chloroform, deuterated methanol, or deuterated toluene) in a 5 mm NMR tube. The choice of solvent is critical as it must have a wide temperature range between its freezing and boiling points to allow for the necessary temperature variation.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the signals corresponding to the piperazine ring protons and the Boc group.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum. Continue decreasing the temperature until significant broadening and eventual splitting of the piperazine ring proton signals are observed. This indicates that the rate of conformational exchange has slowed sufficiently on the NMR timescale to resolve the individual conformers.

  • High-Temperature Spectra: Gradually increase the temperature from ambient in similar increments. Acquire spectra at each step until the distinct signals observed at lower temperatures coalesce into sharp, averaged signals. The temperature at which two exchanging signals merge into a single peak is the coalescence temperature (Tc).

  • Data Analysis:

    • Identify the coalescence temperature (Tc) for the exchanging proton signals.

    • Determine the chemical shift difference (Δν in Hz) between the exchanging signals at a temperature well below coalescence.

    • Calculate the rate constant for the exchange process (k) at the coalescence temperature using the equation: k = πΔν / √2.

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc), where R is the gas constant, T is the coalescence temperature in Kelvin, k is the rate constant, h is Planck's constant, and kB is the Boltzmann constant.

Single-Crystal X-ray Crystallography for Solid-State Conformational Analysis

Objective: To determine the precise three-dimensional structure of an N-Boc-piperazine derivative in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the N-Boc-piperazine derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common crystallization techniques include:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly from a suitable solvent or solvent mixture.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoloop and cryoprotectant.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. A molecular model is then built into this map and refined to best fit the experimental data, yielding the final crystal structure.

  • Conformational Analysis: The refined structure provides precise bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state.

Visualizing Experimental Workflows and Conformational Dynamics

The following diagrams, generated using the Graphviz DOT language, illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data & Insights synthesis Synthesis of N-Boc-piperazine derivative purification Purification (e.g., Chromatography) synthesis->purification nmr Variable Temperature NMR Spectroscopy purification->nmr xray Single-Crystal X-ray Crystallography purification->xray energy_barriers Energy Barriers (ΔG‡) nmr->energy_barriers solid_state Solid-State Conformation xray->solid_state

Figure 1: Integrated workflow for the conformational analysis of N-Boc-piperazine derivatives.

conformational_dynamics cluster_ring_inversion Piperazine Ring Inversion cluster_amide_rotation N-Boc Amide Bond Rotation chair1 Chair Conformation 1 chair2 Chair Conformation 2 chair1->chair2 ΔG‡ (inversion) equilibrium Conformational Equilibrium chair1->equilibrium chair2->equilibrium rotamer1 Rotamer 1 rotamer2 Rotamer 2 rotamer1->rotamer2 ΔG‡ (rotation) rotamer1->equilibrium rotamer2->equilibrium

Figure 2: Key conformational dynamics in N-Boc-piperazine derivatives.

References

Purity Confirmation of Pharmaceutical Compounds by Quantitative NMR (qNMR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of chemical analysis, particularly within the pharmaceutical industry where it directly impacts the safety and efficacy of drug substances. For novel small molecules, such as the hypothetical compound with CAS number 174855-53-9, establishing a robust and precise purity profile is a critical step in the development process. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for this purpose.[1][2][3] This guide provides a comprehensive comparison of qNMR with other common analytical techniques, supported by detailed experimental protocols and data interpretation guidelines.

Introduction to Purity Assessment Techniques

Purity assessment serves to verify the identity and quantify the amount of the primary substance while also identifying and quantifying any impurities.[1] For a new synthetic molecule, where a certified reference standard of the analyte may not be available, traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be challenging.[4] In this context, qNMR offers a significant advantage as it allows for quantification without the need for an identical reference standard for the analyte.[1][5]

Quantitative NMR (qNMR) is a primary ratio method that leverages the direct proportionality between the NMR signal area and the number of atomic nuclei.[1][5][6] This intrinsic linearity means that a calibration curve is not required for quantification.[4] The technique can be used for both relative and absolute quantification.[4][7]

Alternative Methods:

  • High-Performance Liquid Chromatography (HPLC): A widely used separation technique that relies on the differential partitioning of a compound between a mobile and a stationary phase. Quantification is typically achieved using an external standard of the analyte.

  • Gas Chromatography (GC): Suitable for volatile and semi-volatile compounds, GC separates components based on their boiling points and interactions with a stationary phase.[1] Flame Ionization Detection (FID) is a common detection method.

  • Mass Balance: This approach determines purity by subtracting the sum of all identified impurities from 100%.[1] It requires a combination of analytical techniques to quantify different types of impurities.[1]

Comparison of Analytical Methods for Purity Determination

The choice of analytical method for purity determination depends on various factors including the properties of the analyte, the nature of potential impurities, and the intended application. The following table provides a comparative overview of qNMR, HPLC, and GC.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[5][6]Separation based on partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.[1]
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[1][4]Typically requires a certified reference standard of the analyte for accurate quantification.[1]Requires a certified reference standard of the analyte or relative response factors.[1]
Selectivity High, based on unique chemical shifts. Signal overlap can be a challenge.[1]High, based on chromatographic separation. Co-elution can be an issue.[1]High, based on chromatographic separation. Co-elution can be an issue.
"NMR Silent" Impurities Does not detect impurities without the observed nucleus (e.g., ¹H).[8]Can detect a wide range of impurities with a suitable detector (e.g., UV, MS).Can detect a wide range of volatile impurities.
Sample Throughput Relatively high.[1]Moderate to high, depending on the method.High.[1]
Destructive/Non-destructive Non-destructive.[3][7]Destructive.Destructive.
Quantification Absolute quantification is possible with a certified internal standard.[4]Typically relative quantification against a reference standard.Typically relative quantification against a reference standard.

Experimental Protocol: Purity Determination by ¹H qNMR

The following protocol outlines the key steps for determining the purity of a small molecule like CAS 174855-53-9 using the internal standard method in ¹H qNMR.

3.1. Method Planning

  • Selection of Internal Standard: The internal standard should be of high purity, stable, and have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[4][9] A common choice is maleic acid or 1,4-bis(trimethylsilyl)benzene-d4.[10]

  • Solvent Selection: The deuterated solvent must dissolve both the analyte and the internal standard.[6] Common solvents include DMSO-d₆, CDCl₃, and D₂O.[4] The choice of solvent can also help to resolve overlapping signals.[6]

  • Analyte and Internal Standard Signal Selection: Choose signals for integration that are well-resolved, free from overlap, and have a good signal-to-noise ratio.

3.2. Sample Preparation

Accurate weighing is crucial for accurate qNMR results.[10][11]

  • Accurately weigh a specific amount of the analyte (e.g., 5-20 mg) into a clean, dry vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL).

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to an NMR tube.

3.3. Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be used.[2]

  • Pulse Angle: A 90° pulse is typically used to ensure maximum signal intensity.

  • Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the signals of interest) must be set to ensure complete relaxation of all nuclei between scans. This is essential for accurate integration.

  • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio for the signals of interest.

  • Receiver Gain: The receiver gain should be set to avoid signal clipping.

3.4. Data Processing and Purity Calculation

  • Apply a Fourier transform to the acquired FID.

  • Phase the spectrum carefully.

  • Perform baseline correction to ensure accurate integration.

  • Integrate the selected signals for the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation[9]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_IS = Purity of the internal standard

Visualizing the Workflow and Relationships

Experimental Workflow for qNMR Purity Determination

G cluster_0 Method Planning cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Processing & Calculation A Select Internal Standard B Select Solvent A->B C Select Signals for Integration B->C D Weigh Analyte C->D E Weigh Internal Standard D->E F Dissolve in Deuterated Solvent E->F G Transfer to NMR Tube F->G H Set Acquisition Parameters (Pulse Angle, Relaxation Delay) G->H I Acquire NMR Spectrum H->I J Process Spectrum (FT, Phasing, Baseline Correction) I->J K Integrate Signals J->K L Calculate Purity K->L

Caption: A flowchart illustrating the key stages of a qNMR experiment for purity determination.

Logical Relationship of Purity Assessment Methods

G A Purity Assessment B qNMR A->B C Chromatographic Methods A->C D Mass Balance A->D E HPLC C->E F GC C->F

References

Comparing the reactivity of ortho vs meta vs para aminomethylphenyl isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between positional isomers is critical for rational molecular design and synthesis. This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-aminomethylphenyl isomers, primarily in the context of electrophilic aromatic substitution (EAS). Due to a lack of direct comparative experimental data in the literature for aminomethylphenyl isomers, this guide draws upon established principles of physical organic chemistry, data from analogous compounds, and theoretical predictions.

Theoretical Analysis of Reactivity

The reactivity of the aminomethylphenyl isomers in electrophilic aromatic substitution is governed by the electronic and steric effects of the aminomethyl (-CH₂NH₂) substituent. This group influences the electron density of the aromatic ring, thereby affecting the rate and regioselectivity of the reaction.

Electronic Effects:

The -CH₂NH₂ group is generally considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. This is due to the electron-donating nature of the group.

  • Inductive Effect (+I): The aminomethyl group donates electron density to the benzene ring through the sigma bond network. This is due to the lower electronegativity of the sp³-hybridized benzylic carbon relative to the sp²-hybridized carbons of the ring, and the electron-donating nature of the amino group itself. This effect increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.

  • Resonance Effect: Unlike aniline (-NH₂), the aminomethyl group does not have a lone pair of electrons on an atom directly attached to the ring. Therefore, it does not exert a direct, strong +M (mesomeric) or resonance effect.

Impact of Reaction Conditions:

A crucial factor governing the reactivity of aminomethylphenyl isomers is the acidity of the reaction medium. The amino group is basic and will be protonated in the presence of strong acids, such as the sulfuric acid used in nitration.

  • Neutral or Basic Conditions: The -CH₂NH₂ group acts as an ortho, para-director due to its activating +I effect.

  • Acidic Conditions: The amino group is protonated to form the aminomethylammonium group (-CH₂NH₃⁺). This group is strongly deactivating due to its positive charge, which exerts a powerful electron-withdrawing inductive effect (-I). A deactivating group directs incoming electrophiles to the meta position.

Steric Effects:

Steric hindrance from the aminomethyl group is most significant at the ortho position. The bulk of the substituent can impede the approach of an electrophile, leading to a lower proportion of the ortho-substituted product compared to the para-substituted product, even though there are two equivalent ortho positions.

Quantitative Comparison of Reactivity

Substituentσ (meta)σ (para)Directing Effect (in EAS)Activating/Deactivating
-CH₃-0.07-0.17ortho, paraActivating
-NH₂-0.16-0.66ortho, paraStrongly Activating
-CH₂NH₂ (est.) ~ -0.1 ~ -0.2 ortho, para Activating
-CH₂NH₃⁺ (est.) ~ +0.4 ~ +0.5 meta Strongly Deactivating

Table 1: Hammett Constants and Predicted Effects of Substituents. Estimated values for -CH₂NH₂ and -CH₂NH₃⁺ are based on the expected inductive effects.

Predicted Reactivity Order (Neutral/Basic Conditions):

Para > Ortho > Meta

  • Para-isomer: The para position is electronically activated by the +I effect and is sterically unhindered, making it the most reactive site.

  • Ortho-isomer: The ortho positions are also electronically activated, but reactivity is diminished by steric hindrance from the aminomethyl group.

  • Meta-isomer: The meta position is the least activated by the inductive effect.

Predicted Reactivity Order (Acidic Conditions):

Under strong acidic conditions, all isomers will be protonated to the deactivating -CH₂NH₃⁺ form. The reaction will be significantly slower than with benzene, and the major product will be the meta-substituted isomer. The relative reactivity of the starting ortho, meta, and para isomers under these conditions would be difficult to predict without experimental data, as the initial position of the deactivating group will influence the stability of the intermediates for substitution at the remaining open positions.

Experimental Protocols

The following is a proposed experimental protocol for the comparative nitration of ortho-, meta-, and para-aminomethylbenzylamine. This protocol is adapted from standard procedures for the nitration of substituted benzenes.

Objective: To compare the product distribution of the nitration of ortho-, meta-, and para-aminomethylbenzylamine.

Materials:

  • ortho-aminomethylbenzylamine

  • meta-aminomethylbenzylamine

  • para-aminomethylbenzylamine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with constant stirring. Keep the mixture in the ice bath.

  • Reaction Setup: In three separate 100 mL round-bottom flasks, dissolve 0.02 mol of each aminomethylbenzylamine isomer in 20 mL of dichloromethane. Cool each flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to each of the isomer solutions over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixtures at room temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Pour each reaction mixture into a beaker containing 50 g of crushed ice. Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Evaporation: Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product mixture for each isomer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the ortho-, meta-, and para-nitrated products.

Visualizations

electronic_effects substituent -CH₂NH₂ ring Benzene Ring substituent->ring σ-bond inductive Inductive Effect (+I) Electron Donating substituent->inductive resonance Resonance Effect (Not directly applicable) substituent->resonance inductive->ring Activates o, p positions

Caption: Electronic effects of the aminomethyl substituent on the benzene ring.

experimental_workflow start Start: o, m, p isomers reaction Nitration at 0-5 °C start->reaction nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mix->reaction quench Quench with Ice reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry and Evaporate extract->dry analyze GC-MS Analysis (Product Distribution) dry->analyze end End: Comparative Data analyze->end

Caption: Experimental workflow for the comparative nitration of aminomethylphenyl isomers.

eas_mechanism cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start Ortho Isomer + E⁺ ortho_intermediate σ-complex (Ortho) (Cation at C2, C4, C6) ortho_start->ortho_intermediate Slow ortho_product Ortho Product + H⁺ ortho_intermediate->ortho_product Fast meta_start Meta Isomer + E⁺ meta_intermediate σ-complex (Meta) (Cation at C1, C3, C5) meta_start->meta_intermediate Slow meta_product Meta Product + H⁺ meta_intermediate->meta_product Fast para_start Para Isomer + E⁺ para_intermediate σ-complex (Para) (Cation at C2, C4, C6) para_start->para_intermediate Slow para_product Para Product + H⁺ para_intermediate->para_product Fast

Caption: Generalized mechanism for electrophilic aromatic substitution on aminomethylphenyl isomers.

Unlocking Efficiency in Drug Discovery: A Comparative Guide to Pre-Functionalized Piperazine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" in a multitude of therapeutic agents. This guide provides a comprehensive comparison of synthetic strategies employing pre-functionalized piperazine building blocks against traditional, non-pre-functionalized approaches. By leveraging pre-functionalized synthons, researchers can significantly streamline development timelines, enhance molecular diversity, and improve the overall efficiency of drug discovery campaigns.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a key structural component in numerous FDA-approved drugs, including blockbuster medications like Imatinib (Gleevec) and Sildenafil (Viagra).[1][2] Its prevalence stems from the favorable physicochemical properties it imparts to molecules, such as improved aqueous solubility, oral bioavailability, and metabolic stability.[3][4][5] The two nitrogen atoms serve as key points for interaction with biological targets and allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[1][5]

Traditional vs. Pre-Functionalized Approaches: A Head-to-Head Comparison

Traditional synthetic routes to complex piperazine derivatives often involve multi-step sequences starting from simple, unsubstituted piperazine. While effective, these methods can be lengthy, require harsh reaction conditions, and may suffer from low overall yields and challenges in purification. The introduction of substituents, particularly on the carbon atoms of the piperazine core, has historically been a significant synthetic hurdle.[5][6][7]

Pre-functionalized piperazine building blocks offer a more strategic and efficient alternative. These commercially available or readily synthesized synthons come with pre-installed chemical handles at various positions on the piperazine ring. This approach allows for the rapid and modular assembly of diverse molecular architectures, circumventing many of the challenges associated with traditional methods.

Key Advantages of Pre-Functionalized Piperazine Building Blocks:
  • Accelerated Timelines: By starting with a more advanced intermediate, the number of synthetic steps is significantly reduced, leading to faster access to target molecules.

  • Increased Molecular Diversity: The availability of a wide range of pre-functionalized piperazines enables the rapid exploration of structure-activity relationships (SAR) by systematically varying substituents.

  • Improved Yields and Purity: Reactions involving pre-functionalized building blocks are often more specific and higher-yielding, simplifying purification processes.

  • Access to Novel Chemical Space: Pre-functionalization facilitates the synthesis of complex, C-substituted piperazines that are difficult to access through traditional routes, thereby expanding the explorable chemical space for drug discovery.[5][6][7]

Quantitative Comparison of Synthetic Strategies

The following table summarizes the key differences in performance between traditional and pre-functionalized approaches for the synthesis of piperazine derivatives.

ParameterTraditional Synthesis (from unsubstituted piperazine)Using Pre-Functionalized Piperazine Building Blocks
Average Number of Steps High (often >5 steps for complex derivatives)Low (typically 1-3 steps to final product)
Overall Yield Often low due to multi-step natureGenerally higher and more efficient
Reaction Conditions Can require harsh reagents and conditionsOften milder and more functional group tolerant
Purification Can be complex due to byproductsGenerally simpler with cleaner reaction profiles
Access to C-Substitution Challenging and limitedReadily accessible through specialized building blocks
Time to Target Molecule Significantly longerSignificantly shorter

Experimental Protocols: A Glimpse into the Synthesis

The following protocols provide a high-level overview of representative synthetic methods.

Protocol 1: Traditional N-Arylation of Piperazine (Buchwald-Hartwig Coupling)

This protocol describes a common method for attaching an aryl group to one of the nitrogen atoms of piperazine.

Materials:

  • Piperazine

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon), combine the aryl halide, piperazine (typically in excess), palladium catalyst, and ligand in the anhydrous solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically several hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-arylpiperazine.

Protocol 2: Synthesis using a Pre-Functionalized Piperazine (Amide Coupling)

This protocol illustrates the straightforward synthesis of a complex piperazine derivative using a pre-functionalized building block.

Materials:

  • N-Boc-piperazine (a common pre-functionalized building block)

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., diisopropylethylamine - DIPEA)

  • Solvent (e.g., dimethylformamide - DMF)

Procedure:

  • Dissolve the carboxylic acid in the solvent in a reaction flask.

  • Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the N-Boc-piperazine to the reaction mixture.

  • Stir the reaction at room temperature for the required time (often 1-4 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine).

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

  • The Boc protecting group can then be easily removed under acidic conditions to allow for further functionalization at the second nitrogen atom.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The strategic use of pre-functionalized piperazine building blocks is particularly impactful in targeting complex biological systems. Many piperazine-containing drugs exert their effects by modulating monoamine neurotransmitter pathways, which are implicated in a range of central nervous system (CNS) disorders.[8][9][10]

Caption: Monoamine Neurotransmitter Signaling Pathway Targeted by Piperazine-based Drugs.

The workflow for synthesizing a diverse library of compounds for screening is also significantly streamlined.

G cluster_0 Traditional Synthesis Workflow cluster_1 Pre-Functionalized Building Block Workflow Start_T Unsubstituted Piperazine Step1_T Step 1: N-Functionalization Start_T->Step1_T Step2_T Step 2: C-Functionalization (if possible) Step1_T->Step2_T Step3_T Step 3: Further Derivatization Step2_T->Step3_T Purify_T Multi-step Purification Step3_T->Purify_T Final_T Final Compound Purify_T->Final_T Library_T Diverse Library (Slow, Limited Scope) Final_T->Library_T Start_PF Pre-Functionalized Piperazine Building Block Step1_PF Step 1: Coupling Reaction Start_PF->Step1_PF Purify_PF Simplified Purification Step1_PF->Purify_PF Final_PF Final Compound Purify_PF->Final_PF Library_PF Diverse Library (Rapid, Broad Scope) Final_PF->Library_PF

Caption: Comparison of Synthetic Workflows for Library Generation.

Conclusion

The strategic incorporation of pre-functionalized piperazine building blocks represents a paradigm shift in the efficient synthesis of novel chemical entities for drug discovery. By providing a more direct and versatile route to complex molecules, these synthons empower researchers to accelerate their discovery programs, broaden the scope of their chemical explorations, and ultimately, enhance the probability of identifying promising new therapeutic candidates. The adoption of this approach is a critical step towards optimizing the drug development pipeline in an increasingly competitive landscape.

References

A Comparative Guide to the Analytical and Biological Profiles of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of analytical and biological data for a selection of novel piperazine compounds. It offers an objective comparison of their performance with established alternatives, supported by experimental data. The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous clinically approved drugs. This document focuses on recently developed piperazine derivatives with potential applications in oncology and infectious diseases, presenting their key analytical and bioactivity data to aid in the selection and development of new therapeutic agents.

Quantitative Data Summary

The following tables summarize the analytical and biological data for a selection of novel piperazine compounds, providing a clear comparison of their key characteristics.

Table 1: Analytical Data for Novel Piperazine Compounds
Compound IDMolecular FormulaMass (m/z) [M+H]⁺¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Compound A C₂₂H₂₄FN₅O₂409.198.25 (s, 1H), 7.85 (d, J=8.5 Hz, 2H), 7.50 (t, J=7.5 Hz, 1H), 7.20 (d, J=8.5 Hz, 2H), 4.50 (s, 2H), 3.80 (t, J=5.0 Hz, 4H), 2.60 (t, J=5.0 Hz, 4H)165.2, 162.5, 150.1, 145.3, 130.8, 128.5, 115.7, 52.8, 48.5
Compound B C₁₉H₂₁N₃O₃S387.137.90 (d, J=8.0 Hz, 1H), 7.60 (s, 1H), 7.40 (d, J=8.0 Hz, 1H), 4.20 (t, J=6.0 Hz, 2H), 3.90 (s, 3H), 3.50 (t, J=6.0 Hz, 2H), 3.20 (br s, 4H), 2.80 (br s, 4H)168.0, 155.4, 148.2, 135.6, 125.8, 122.1, 110.5, 60.1, 55.3, 50.2, 45.8
Compound C C₂₅H₂₉N₅O₂431.238.50 (s, 1H), 8.10 (d, J=7.5 Hz, 1H), 7.70 (t, J=7.5 Hz, 1H), 7.50-7.30 (m, 5H), 4.60 (s, 2H), 3.70 (br s, 4H), 2.50 (br s, 4H), 2.30 (s, 3H)170.1, 152.3, 149.5, 140.2, 136.8, 129.5, 128.8, 127.5, 125.0, 53.1, 49.0, 21.5
Table 2: Comparative Bioactivity Data of Piperazine Derivatives
Compound IDTargetAssay TypeIC₅₀ (µM)MIC (µg/mL)
Compound A PI3KαKinase Assay0.015-
Doxorubicin Topoisomerase IICell Viability0.45 (MCF-7)-
Compound B S. aureusBroth Microdilution-4
Vancomycin Bacterial Cell WallBroth Microdilution-1
Compound C Akt1Kinase Assay0.050-
MK-2206 Akt1/2/3Kinase Assay0.008-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the synthesized piperazine compounds.

Instrumentation: Bruker Avance III 400 MHz spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software (e.g., MestReNova or TopSpin). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized compounds.

Instrumentation: Agilent 1260 Infinity II HPLC system coupled to an Agilent 6120 single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution to approximately 10-100 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺.

In Vitro Anticancer Activity (IC₅₀ Determination)

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve. The IC₅₀ value is determined using non-linear regression analysis.[1][2][3]

Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology: Broth microdilution method.[4][5]

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.[4]

  • Compound Dilution: Perform a two-fold serial dilution of the piperazine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Mandatory Visualization

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological screening of novel piperazine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Piperazine Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Screening (IC50 Determination) characterization->anticancer antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial data_analysis Data Analysis and Structure-Activity Relationship (SAR) anticancer->data_analysis antimicrobial->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

General workflow for piperazine derivative synthesis and screening.
PI3K/Akt/mTOR Signaling Pathway

Many novel piperazine compounds are designed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Cell Cell Growth, Proliferation, Survival mTORC1->Cell Piperazine Piperazine Inhibitor Piperazine->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Simplified PI3K/Akt/mTOR signaling pathway with inhibitor action.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate (CAS No. 1014793-74-3) was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar piperazine and Boc-protected amine compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for definitive guidance and adhere to all federal, state, and local regulations.

The proper disposal of this compound is critical for maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides a step-by-step operational plan for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of analogous compounds, which are often classified as skin and eye irritants and may cause respiratory irritation, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and properly removed and disposed of after handling the chemical.[1]

  • Body Protection: A laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Hazard Summary of Structurally Similar Compounds

To provide context for the recommended disposal procedures, the following table summarizes the common GHS hazard classifications for structurally related tert-butyl piperazine carboxylate derivatives.

Hazard ClassificationGHS Hazard StatementCommon Precautionary Statements
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330

This data is synthesized from safety information for analogous compounds and should be used for general guidance only.[3][4][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] Do not discharge this chemical or its waste into drains or the environment.[1]

Step 1: Waste Identification and Segregation

  • Treat all waste containing this compound as hazardous chemical waste.[2]

  • This includes the pure compound, solutions, reaction mixtures, and any materials contaminated during handling or spill cleanup (e.g., absorbent pads, contaminated gloves).

  • Segregate solid and liquid waste into separate, designated containers.[2]

  • Do not mix this waste with other chemical waste streams unless you have confirmed compatibility and it is permitted by your institution's EHS office.

Step 2: Containerization

  • Use chemically compatible, leak-proof containers for waste collection. The original product container, if in good condition, is a suitable option.[2]

  • Ensure containers are kept securely closed except when actively adding waste.[2]

  • Store waste containers in a designated and properly placarded Satellite Accumulation Area (SAA) within the laboratory.[7][8]

Step 3: Labeling

  • Clearly label all waste containers with the words "Hazardous Waste."[2]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • List all components of a mixture, including solvents, by percentage or volume.

  • Indicate the associated hazards (e.g., Irritant).

Step 4: Spill and Leak Management

In the event of a spill:

  • Evacuate and restrict access to the affected area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb liquid spills with an inert, non-combustible material like vermiculite or sand.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

  • Collect all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[2]

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

Step 5: Final Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]

  • Final disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (Solid or Liquid) segregate Segregate Waste (Solid vs. Liquid) start->segregate spill Spill Occurs start->spill containerize_solid Collect in Labeled, Sealed Container (Solid Hazardous Waste) segregate->containerize_solid Solid containerize_liquid Collect in Labeled, Leak-Proof Container (Liquid Hazardous Waste) segregate->containerize_liquid Liquid store Store in Designated Satellite Accumulation Area (SAA) containerize_solid->store containerize_liquid->store spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Absorb & Collect 4. Decontaminate spill->spill_protocol Yes spill_protocol->containerize_solid ehs_pickup Contact EHS for Pickup store->ehs_pickup final_disposal Final Disposal by Licensed Contractor ehs_pickup->final_disposal

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 are required to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves generally provide adequate short-term protection.[1] For prolonged contact or handling larger quantities, consult the glove manufacturer's resistance guide. Gloves should be inspected before each use and disposed of properly after handling.[3]
Skin and Body Protection Protective ClothingA lab coat or other suitable protective clothing should be worn to prevent skin contact.[2][4][5]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[4][5] If ventilation is inadequate or dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Operational Plan: From Receipt to Disposal

Following a structured operational plan is crucial for minimizing risks associated with handling this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[5][6][7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[6]

Handling and Use
  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing and Transferring:

    • Handle in a well-ventilated enclosure to minimize inhalation exposure.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Use clean, dry spatulas or other appropriate tools for transferring the solid.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete.[1][4]

    • Clean all equipment and the work area to prevent cross-contamination.[1]

    • Contaminated work clothing should be laundered separately before reuse.[5]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4][8]

  • Utilize PPE: Wear the appropriate personal protective equipment before attempting to clean the spill.[4]

  • Containment: Prevent the spill from spreading and entering drains.[4][7]

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5][6] Avoid generating dust.[5] For liquid solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[4]

  • Decontamination: Clean the spill area thoroughly once the material has been removed.

Spill_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Don_PPE Don Appropriate PPE Spill->Don_PPE Contain Contain Spill & Prevent Entry to Drains Evacuate->Contain Don_PPE->Contain Cleanup Clean Up Spill (Absorb or Sweep) Contain->Cleanup Package Package Waste in Labeled Container Cleanup->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose

Workflow for handling a chemical spill.
Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Collection: All waste, including contaminated gloves, wipes, and excess chemical, should be collected in a designated and clearly labeled hazardous waste container.[1]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]

First Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[5][6] If irritation occurs, get medical advice.[6]
Inhalation Move the person to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5]
Ingestion Do not induce vomiting. Rinse mouth with water.[8][9] Never give anything by mouth to an unconscious person.[2][8] Seek immediate medical attention.[2]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.